N-((Benzyloxy)carbonyl)-O-(tert-butyl)-L-threonine
Description
Properties
IUPAC Name |
(2S,3R)-3-[(2-methylpropan-2-yl)oxy]-2-(phenylmethoxycarbonylamino)butanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23NO5/c1-11(22-16(2,3)4)13(14(18)19)17-15(20)21-10-12-8-6-5-7-9-12/h5-9,11,13H,10H2,1-4H3,(H,17,20)(H,18,19)/t11-,13+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QJYMOTAFFJDTAG-YPMHNXCESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(C(=O)O)NC(=O)OCC1=CC=CC=C1)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]([C@@H](C(=O)O)NC(=O)OCC1=CC=CC=C1)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40427035 | |
| Record name | AmbotzZAA1168 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40427035 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
309.36 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
16966-09-9 | |
| Record name | O-(1,1-Dimethylethyl)-N-[(phenylmethoxy)carbonyl]-L-threonine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=16966-09-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | AmbotzZAA1168 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40427035 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | L-Threonine, O-(1,1-dimethylethyl)-N-[(phenylmethoxy)carbonyl] | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to N-((Benzyloxy)carbonyl)-O-(tert-butyl)-L-threonine: Properties, Synthesis, and Application
Abstract
This technical guide provides a comprehensive overview of N-((Benzyloxy)carbonyl)-O-(tert-butyl)-L-threonine, a critical protected amino acid derivative for peptide synthesis. The document delves into its chemical and physical properties, provides a rationale for its protecting group strategy, and outlines its application in the synthesis of complex peptides. Detailed experimental protocols, safety and handling procedures, and spectral data characteristics are presented to serve as a vital resource for researchers, scientists, and professionals in drug development and medicinal chemistry.
Introduction: The Strategic Importance of Protected Threonine in Peptide Synthesis
Threonine, a polar amino acid with a secondary hydroxyl group, is a fundamental component of numerous biologically active peptides. The presence of this hydroxyl group, alongside the α-amino and carboxyl termini, necessitates a robust protection strategy during peptide synthesis to prevent undesirable side reactions. This compound emerges as a key building block, offering a strategic combination of protecting groups to ensure the fidelity of peptide chain elongation.
The benzyloxycarbonyl (Cbz or Z) group, a classic urethane-type protecting group for the α-amino function, is renowned for its stability under a range of conditions and its susceptibility to removal via catalytic hydrogenolysis. Complementing this, the tert-butyl (tBu) ether safeguards the threonine side-chain hydroxyl group, preventing O-acylation and dehydration. The acid-lability of the tert-butyl group allows for its orthogonal removal, a cornerstone of modern peptide synthesis strategies. This dual-protection scheme makes this compound particularly valuable in both solution-phase and solid-phase peptide synthesis (SPPS), facilitating the precise construction of complex peptide architectures.[1]
Physicochemical Properties
A thorough understanding of the physicochemical properties of this compound is paramount for its effective use in the laboratory.
| Property | Value | Source(s) |
| Molecular Formula | C₁₆H₂₃NO₅ | [2] |
| Molecular Weight | 309.36 g/mol | [2] |
| CAS Number | 16966-09-9 | [2] |
| Appearance | White to light yellow powder or crystals | [1] |
| Purity | ≥97.5% | [1] |
| Solubility | Soluble in DMSO (≥ 100 mg/mL) | [3] |
| Storage | Recommended storage at 2-8°C | [1][2] |
While specific experimental data for the melting point and optical rotation of this compound are not widely published, data for closely related compounds provide a useful reference. For instance, the analogous N-Boc-O-benzyl-L-threonine exhibits a melting point in the range of 114.0 to 118.0 °C and a specific rotation of +16.0 to +17.0 degrees (c=1, MeOH).
Spectroscopic Characterization
Detailed spectroscopic data for this compound is not extensively available in public databases.[4] However, based on its chemical structure, the expected spectral features are as follows:
-
¹H NMR: The spectrum would exhibit characteristic signals for the protons of the tert-butyl group (a singlet around 1.1-1.3 ppm), the threonine backbone protons, the benzylic protons of the Cbz group (a singlet around 5.1 ppm), the aromatic protons of the Cbz group (multiplets between 7.2-7.4 ppm), and the amide proton.[4]
-
¹³C NMR: Resonances would be observed for the carbons of the tert-butyl group, the threonine backbone, the carbonyls of the carboxylate and the carbamate, and the aromatic carbons of the Cbz group.[4]
-
IR Spectroscopy: The infrared spectrum would display characteristic absorption bands for the N-H bond (stretching vibration around 3300 cm⁻¹), the carbonyl stretching of the urethane and carboxylic acid (around 1700-1750 cm⁻¹), and aromatic C-H bonds.[4]
-
Mass Spectrometry: A molecular ion peak corresponding to the calculated molecular weight (309.36 g/mol ) would be expected.[4]
Synthesis and Purification
The synthesis of this compound involves a multi-step process that begins with the protection of the side-chain hydroxyl group, followed by the protection of the α-amino group.
General Synthetic Pathway
A common synthetic route involves the tert-butylation of the hydroxyl and carboxyl groups of L-threonine, followed by the introduction of the Cbz group and subsequent selective deprotection of the tert-butyl ester.
Caption: General synthetic workflow for this compound.
Illustrative Synthetic Protocol
The following is a generalized protocol based on established chemical transformations for protected amino acids:
-
O- and Carboxy-tert-butylation: L-threonine is reacted with an excess of isobutylene in the presence of a strong acid catalyst, such as sulfuric acid, in a suitable solvent like dioxane. This step simultaneously protects both the hydroxyl and carboxyl groups.[4]
-
N-Protection with Cbz Group: The resulting O-tert-butyl-L-threonine tert-butyl ester is then reacted with benzyl chloroformate (Cbz-Cl) in the presence of a base (e.g., sodium bicarbonate or triethylamine) in a mixed solvent system (e.g., water/organic solvent) to yield the fully protected threonine derivative.[4]
-
Selective Deprotection: The tert-butyl ester is selectively cleaved under mild acidic conditions to afford the final product, this compound.
Purification: The crude product is typically purified by recrystallization from a suitable solvent system, such as ethyl acetate/hexanes, or by column chromatography on silica gel.
Application in Peptide Synthesis
The primary application of this compound is as a building block in peptide synthesis. The orthogonal protecting group strategy is key to its utility.
Protecting Group Rationale
-
N-terminal Cbz Group: Provides robust protection of the amino group during peptide coupling reactions. It is stable to the acidic conditions used to remove the tert-butyl group.
-
Side-Chain tert-butyl Group: Effectively masks the hydroxyl group, preventing side reactions. It is readily cleaved with moderately strong acids like trifluoroacetic acid (TFA).
This orthogonality allows for the selective deprotection of either the N-terminus (for chain elongation) or the side-chain (in the final deprotection step) without affecting the other protecting group.
Peptide Coupling Protocol
While less common in modern solid-phase applications compared to its Fmoc-protected counterpart, the principles of its use in solution-phase synthesis are well-established.[4] The following is a general protocol for a peptide coupling reaction:
-
Activation: this compound is activated at its carboxyl group using a suitable coupling reagent (e.g., dicyclohexylcarbodiimide (DCC), 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), or hexafluorophosphate azabenzotriazole tetramethyl uronium (HATU)).
-
Coupling: The activated amino acid is then reacted with the free amino group of the growing peptide chain in a suitable solvent (e.g., dichloromethane (DCM) or N,N-dimethylformamide (DMF)).
-
Work-up and Purification: After the reaction is complete, the reaction mixture is worked up to remove by-products and unreacted reagents. The resulting peptide is then purified, typically by chromatography.
Caption: General workflow for peptide coupling using this compound.
Deprotection Strategies
The removal of the protecting groups is a critical final step in peptide synthesis.
-
Cbz Group Removal: The benzyloxycarbonyl group is typically removed by catalytic hydrogenolysis (e.g., using H₂ gas with a palladium-on-carbon catalyst) or by treatment with strong acids such as HBr in acetic acid.
-
tert-butyl Group Removal: The tert-butyl ether is cleaved using moderately strong acids, most commonly trifluoroacetic acid (TFA), often in the presence of scavengers to prevent side reactions.
Safety and Handling
Proper safety precautions must be observed when handling this compound.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses with side-shields, chemical-resistant gloves, and a lab coat.
-
Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust. Avoid contact with skin and eyes.
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place. Recommended storage temperature is 2-8°C.[1]
-
Disposal: Dispose of in accordance with local, state, and federal regulations.
For detailed safety information, always consult the latest Material Safety Data Sheet (MSDS) provided by the supplier.
Conclusion
This compound is a strategically important and versatile building block in the field of peptide chemistry. Its well-defined orthogonal protecting group strategy enables the controlled and efficient synthesis of complex peptides. This guide has provided a comprehensive overview of its chemical and physical properties, synthesis, and applications, offering valuable insights for researchers and professionals engaged in peptide synthesis and drug discovery.
References
- BenchChem. (2025).
-
MySkinRecipes. (n.d.). This compound. Retrieved from [Link]
-
Suzhou Health Chemicals Co., Ltd. (n.d.). This compound. Retrieved from [Link]
-
PubChem. (n.d.). N-benzyloxycarbonyl-o-tert.butyl-l-threonine. Retrieved from [Link]
Sources
Z-Thr(tBu)-OH synthesis protocol
An In-depth Technical Guide to the Synthesis of N-α-Benzyloxycarbonyl-O-tert-butyl-L-threonine [Z-Thr(tBu)-OH]
Introduction
N-α-Benzyloxycarbonyl-O-tert-butyl-L-threonine, commonly abbreviated as Z-Thr(tBu)-OH, is a cornerstone building block in the field of peptide chemistry. Its utility stems from the strategic implementation of an orthogonal protecting group scheme, which is paramount for the successful and precise assembly of complex peptide sequences.[1][2] This guide provides a comprehensive overview of the synthesis of Z-Thr(tBu)-OH, intended for researchers, scientists, and professionals in drug development.
The core of this strategy lies in the differential stability of the two protecting groups. The benzyloxycarbonyl (Z or Cbz) group shields the α-amino functionality. It is notably stable under the mildly acidic or basic conditions often employed in peptide synthesis but can be selectively removed via catalytic hydrogenation.[1][2] Concurrently, the tert-butyl (tBu) group protects the hydroxyl side chain of threonine, preventing undesirable side reactions such as O-acylation.[3] The tBu group is highly stable to basic and hydrogenolytic conditions but is readily cleaved by moderate to strong acids like trifluoroacetic acid (TFA).[2] This orthogonality ensures that each protecting group can be removed independently without affecting the other, a critical feature for convergent and solid-phase peptide synthesis strategies.[2]
This document details a robust, multi-step synthetic pathway commencing from L-threonine, proceeding through key intermediates to the final high-purity product. We will explore the causality behind experimental choices, provide detailed protocols, and address common challenges to ensure a reproducible and efficient synthesis.
Physicochemical and Characterization Data
A summary of the key physicochemical properties for Z-Thr(tBu)-OH is presented below. Confirmation of the final product's identity and purity relies on standard analytical techniques. While specific spectral data can vary slightly based on instrumentation and conditions, characterization typically involves ¹H NMR, ¹³C NMR, and mass spectrometry to verify the molecular structure and assess purity.[1]
| Property | Value | Reference |
| Chemical Name | (2S,3R)-2-(((Benzyloxy)carbonyl)amino)-3-(tert-butoxy)butanoic acid | [1] |
| Synonyms | Cbz-Thr(tBu)-OH, Z-L-Thr(tBu)-OH | [1] |
| CAS Number | 16966-09-9 | [1] |
| Molecular Formula | C₁₆H₂₃NO₅ | [1][4] |
| Molecular Weight | 309.36 g/mol | [1][4] |
| Appearance | White to off-white solid | [1] |
| Storage | 2-8°C, desiccated | [1][5] |
Core Synthetic Strategy: A Multi-Step Approach
The synthesis of Z-Thr(tBu)-OH from L-threonine is most effectively achieved through a four-step sequence. This pathway is designed to selectively protect each reactive functional group in a logical order to prevent side reactions and maximize yield. The overall strategy is as follows:
-
Esterification: The carboxylic acid of L-threonine is first converted to a methyl ester. This protects the carboxyl group from reacting in subsequent steps, such as during the introduction of the Z-group.[6]
-
N-Protection: The α-amino group is protected with the benzyloxycarbonyl (Z) group. This is a crucial step to prevent peptide bond formation or other unwanted reactions at the N-terminus.[6]
-
O-tert-butylation: The hydroxyl side chain is protected with the acid-labile tert-butyl group. This is often the most challenging step and requires anhydrous, acidic conditions.[6]
-
Saponification: Finally, the methyl ester is hydrolyzed under basic conditions to yield the free carboxylic acid of the target molecule, Z-Thr(tBu)-OH.[4][7]
The entire workflow is visualized in the diagram below.
Part 1: Synthesis of the Intermediate Z-Thr(tBu)-OMe
This section details the first three steps required to produce the immediate precursor to the final product.
Step 1: Esterification of L-Threonine
The initial step involves the protection of the carboxylic acid as a methyl ester. This is accomplished by reacting L-threonine with thionyl chloride in methanol. The thionyl chloride reacts with methanol to form methyl sulfite and HCl in situ, which then catalyzes the Fischer esterification.
-
Rationale: Protecting the carboxyl group prevents it from reacting with benzyl chloroformate in the subsequent N-protection step. The methyl ester is chosen for its ease of introduction and subsequent removal via saponification.
Step 2: N-Protection of L-Threonine Methyl Ester
With the carboxyl group protected, the α-amino group is acylated using benzyl chloroformate (CbzCl or Z-Cl) in a Schotten-Baumann reaction. The reaction is performed under basic conditions (e.g., using sodium hydroxide) to neutralize the HCl generated and to deprotonate the ammonium group of the amino acid ester, rendering the amino group nucleophilic.[6]
-
Rationale: The Z-group is a robust protecting group that is stable to the acidic conditions of the subsequent O-tert-butylation step and the basic conditions of the final saponification step.[2]
Step 3: O-tert-butylation of Z-Thr-OMe
This step involves the formation of a tert-butyl ether at the side-chain hydroxyl group. The reaction is typically carried out by treating Z-Thr-OMe with isobutylene in the presence of a strong acid catalyst, such as concentrated sulfuric acid, in an anhydrous solvent like dichloromethane.[6]
-
Mechanism: The acid protonates the isobutylene to form a stable tert-butyl carbocation. This electrophile is then attacked by the nucleophilic hydroxyl group of the threonine side chain to form the tert-butyl ether.
-
Causality: Anhydrous conditions are critical to prevent the tert-butyl carbocation from being quenched by water. The use of a strong acid is necessary to generate a sufficient concentration of the carbocation.
Part 2: Saponification to Yield Z-Thr(tBu)-OH
The final step is the hydrolysis of the methyl ester of Z-Thr(tBu)-OMe to the desired carboxylic acid. This is a standard saponification reaction carried out under controlled basic conditions.[4][7]
-
Mechanism: The reaction proceeds via a base-catalyzed nucleophilic acyl substitution. The hydroxide ion attacks the electrophilic carbonyl carbon of the ester, forming a tetrahedral intermediate. This intermediate then collapses, expelling the methoxide leaving group and forming the carboxylate salt. A final acidic workup protonates the carboxylate to yield the final product.
Detailed Experimental Protocol: Saponification of Z-Thr(tBu)-OMe
This protocol is adapted from established laboratory procedures.[4][7]
Reaction Setup:
-
In a suitable reaction vessel (e.g., a 2 L beaker), combine Z-Thr(tBu)-OMe (169 g, 1.0 eq) with acetone (300 mL) and 1,2-dichloroethane (600 mL).[4]
-
Stir the mixture to achieve a homogenous solution or suspension.
pH Adjustment and Reaction: 3. Carefully adjust the pH of the mixture to between 10 and 11 using a 1 M sodium hydroxide (NaOH) solution.[4][7] The base should be added dropwise while monitoring the pH with a calibrated pH meter. 4. Maintain the reaction mixture at room temperature and monitor its progress using an appropriate analytical method (e.g., Thin Layer Chromatography or HPLC) until all the starting material is consumed.[7]
Workup and Extraction: 5. Once the reaction is complete, transfer the mixture to a separatory funnel and wash once with diethyl ether (500 mL) to remove non-polar impurities. Discard the ether layer.[4] 6. Add ethyl acetate (800 mL) to the aqueous mixture.[4] 7. Acidify the mixture to a pH of 2-3 by the slow addition of an aqueous citric acid solution.[7] This step protonates the carboxylate salt, making it soluble in the organic phase. 8. Separate the layers and wash the organic phase sequentially with water (300 mL) and then with a saturated brine solution (300 mL).[4][7] The brine wash helps to remove residual water from the organic layer.
Drying and Crystallization: 9. Dry the organic phase over anhydrous sodium sulfate (approx. 100 g).[4][7] 10. Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain a viscous oil or residue. 11. To the residue, add diethyl ether (500 mL) and stir or sonicate to induce crystallization.[4][7] 12. Collect the resulting white solid by filtration, wash with a small amount of cold ether, and dry under vacuum to yield the final product, Z-Thr(tBu)-OH.
| Parameter | Value/Reagent | Purpose |
| Starting Material | Z-Thr(tBu)-OMe | Precursor with protected N- and side-chain groups |
| Base | 1 M Sodium Hydroxide | Catalyst for ester hydrolysis |
| Solvents | Acetone, 1,2-Dichloroethane | Reaction medium |
| Reaction pH | 10-11 | Optimal for saponification while minimizing side reactions[7] |
| Acid for Workup | Aqueous Citric Acid | Protonation of the carboxylate salt[7] |
| Extraction Solvent | Ethyl Acetate | To extract the final product from the aqueous phase |
| Crystallization | Diethyl Ether | To purify the final product as a solid |
| Expected Yield | ~80% | [4] |
Experimental Workflow: Saponification
Troubleshooting and Optimization
Even with a robust protocol, challenges can arise. Below is a guide to address common issues encountered during the synthesis of Z-Thr(tBu)-OH.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Yield | Incomplete Saponification: The hydrolysis reaction did not go to completion. | Ensure the pH is consistently maintained between 10-11 during the reaction. Use a calibrated pH meter. Monitor the reaction progress diligently using TLC or HPLC to confirm the absence of starting material.[7] |
| Loss of Product During Workup: The carboxylate was not fully protonated before extraction, or emulsions formed. | During the extraction, ensure the pH of the aqueous layer is carefully adjusted to 2-3 with a mild acid like citric acid to fully protonate the carboxylic acid for efficient extraction into the organic phase.[7] If emulsions form, add more brine to help break them. | |
| Product Purity Issues | Residual Starting Material: Incomplete saponification (as above). | See "Incomplete Saponification" above. If necessary, the final product can be re-crystallized. |
| Cleavage of tBu Group: The acidic workup was too harsh, leading to the premature deprotection of the side chain. | Use a mild acid like citric acid for the workup rather than strong mineral acids. Avoid prolonged exposure to acidic conditions.[7] | |
| Epimerization | Harsh Reaction Conditions: The stereocenter alpha to the carbonyl group is susceptible to epimerization under excessively harsh basic conditions or high temperatures. | Maintain the reaction at room temperature and do not exceed the recommended pH of 11. Add the base slowly to avoid localized areas of high concentration.[7] |
Conclusion
The synthesis of Z-Thr(tBu)-OH is a well-established, multi-step process that provides a vital building block for peptide synthesis. Success hinges on a methodical approach that respects the reactivity of each functional group, employing a logical sequence of protection and deprotection steps. The final saponification and purification are particularly critical stages where careful control over pH and extraction technique directly impacts the yield and purity of the final product. By understanding the chemical principles behind each step and anticipating potential challenges, researchers can reliably and efficiently produce high-quality Z-Thr(tBu)-OH for application in the synthesis of complex and therapeutically relevant peptides.
References
-
PrepChem.com. Synthesis of 3.68 g of Z-Thr(tBu)-OH. Available from: [Link]
- Google Patents. CN106631900A - Synthesis method of Fmoc-O-tert-butyl-L-threoninol.
-
MySkinRecipes. N-((Benzyloxy)Carbonyl)-O-(Tert-Butyl)-L-Threonine. Available from: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. biosynth.com [biosynth.com]
- 4. Z-THR(TBU)-OH | 16966-09-9 [chemicalbook.com]
- 5. Z-Thr(tBu)-OH | 16966-09-9 [sigmaaldrich.com]
- 6. CN106631900A - Synthesis method of Fmoc-O-tert-butyl-L-threoninol - Google Patents [patents.google.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
A Technical Guide to the Spectroscopic Characterization of N-Cbz-O-tBu-L-threonine
Introduction
In the landscape of peptide synthesis and drug development, the precise control of amino acid stereochemistry and the strategic use of protecting groups are paramount. N-α-Carbobenzyloxy-O-tert-butyl-L-threonine (N-Cbz-O-tBu-L-threonine) is a critical chiral building block, offering orthogonal protection of the amine and hydroxyl functionalities of L-threonine. The carbobenzyloxy (Cbz) group provides robust protection for the α-amino group, while the tert-butyl (tBu) ether safeguards the side-chain hydroxyl group from unwanted side reactions during peptide coupling.
The unambiguous structural confirmation and purity assessment of N-Cbz-O-tBu-L-threonine are essential for its effective use in the synthesis of complex peptides and therapeutic agents. Spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), are indispensable tools for this purpose. This technical guide provides an in-depth analysis of the expected spectroscopic data for N-Cbz-O-tBu-L-threonine, detailed experimental protocols for data acquisition, and an expert interpretation of the spectral features. While direct, published experimental spectra for this specific derivative are not widely available, this guide synthesizes data from closely related analogues and foundational spectroscopic principles to provide a reliable predictive framework for researchers.[1]
Molecular Structure and Spectroscopic Correlation
The molecular structure of N-Cbz-O-tBu-L-threonine forms the basis for interpreting its spectroscopic data. Each proton and carbon atom occupies a unique chemical environment, giving rise to distinct signals in NMR spectroscopy. Similarly, the vibrational modes of its functional groups produce a characteristic fingerprint in IR spectroscopy, and its molecular weight and fragmentation pattern are revealed through mass spectrometry.
Caption: Molecular Structure of N-Cbz-O-tBu-L-threonine.
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR spectroscopy provides detailed information about the electronic environment of hydrogen atoms in a molecule. The predicted ¹H NMR spectrum of N-Cbz-O-tBu-L-threonine would exhibit characteristic signals for the protons of the threonine backbone, the Cbz protecting group, and the tBu protecting group.
Predicted ¹H NMR Data
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~ 7.35 | m | 5H | Ar-H (Phenyl protons of Cbz) |
| ~ 5.10 | s | 2H | -CH ₂-Ph (Benzyl protons of Cbz) |
| ~ 5.30 | d | 1H | NH |
| ~ 4.30 | dd | 1H | α-CH |
| ~ 4.10 | m | 1H | β-CH |
| ~ 1.20 | d | 3H | γ-CH ₃ |
| ~ 1.15 | s | 9H | -C(CH ₃)₃ (tert-butyl protons) |
Note: Predicted chemical shifts are based on typical values for similar protected amino acids and may vary depending on the solvent and experimental conditions.
Interpretation of the ¹H NMR Spectrum
-
Aromatic Region (δ 7.35 ppm): The multiplet integrating to 5 protons is characteristic of the monosubstituted benzene ring of the Cbz group.
-
Benzyl Protons (δ 5.10 ppm): The singlet corresponding to 2 protons arises from the benzylic methylene group of the Cbz protector.
-
Amide Proton (δ 5.30 ppm): A doublet signal for the NH proton is expected, with coupling to the adjacent α-proton. The chemical shift of this proton can be highly dependent on solvent and concentration.
-
Threonine Backbone Protons (δ 4.30 and 4.10 ppm): The α-proton appears as a doublet of doublets due to coupling with the NH proton and the β-proton. The β-proton signal is a multiplet resulting from coupling with the α-proton and the γ-methyl protons.
-
Methyl Groups (δ 1.20 and 1.15 ppm): The doublet for 3 protons corresponds to the γ-methyl group of the threonine residue. The prominent singlet integrating to 9 protons is indicative of the magnetically equivalent protons of the tert-butyl group.
Experimental Protocol for ¹H NMR
A standardized protocol is crucial for acquiring high-quality and reproducible NMR data.[2]
-
Sample Preparation:
-
Accurately weigh 5-10 mg of N-Cbz-O-tBu-L-threonine.
-
Dissolve the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., Chloroform-d (CDCl₃) or Dimethyl sulfoxide-d₆ (DMSO-d₆)) in a clean, dry NMR tube.
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS), if required.
-
-
Instrument Setup:
-
Insert the sample into the NMR spectrometer.
-
Tune and shim the spectrometer to optimize the magnetic field homogeneity.
-
-
Data Acquisition:
-
Acquire the ¹H NMR spectrum using appropriate parameters (e.g., pulse angle, acquisition time, relaxation delay). A sufficient number of scans should be averaged to achieve a good signal-to-noise ratio.
-
-
Data Processing:
-
Apply a Fourier transform to the acquired Free Induction Decay (FID).[2]
-
Perform phase and baseline corrections.[2]
-
Calibrate the chemical shift scale using the internal standard (TMS at 0.00 ppm) or the residual solvent peak (e.g., CDCl₃ at 7.26 ppm).[2]
-
Integrate the signals and analyze the multiplicities.[2]
-
Caption: Standard workflow for ¹H NMR analysis.
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
¹³C NMR spectroscopy provides information about the carbon skeleton of a molecule. The predicted proton-decoupled ¹³C NMR spectrum of N-Cbz-O-tBu-L-threonine will show distinct signals for each unique carbon atom.
Predicted ¹³C NMR Data
| Chemical Shift (δ, ppm) | Assignment |
| ~ 171.0 | C =O (Carboxylic acid) |
| ~ 156.0 | C =O (Carbamate) |
| ~ 136.0 | Ar-C (Quaternary C of Phenyl) |
| ~ 128.5 | Ar-C H |
| ~ 128.0 | Ar-C H |
| ~ 127.8 | Ar-C H |
| ~ 75.0 | -C (CH₃)₃ (Quaternary C of tBu) |
| ~ 68.0 | β-C H |
| ~ 67.0 | -C H₂-Ph |
| ~ 60.0 | α-C H |
| ~ 28.0 | -C(C H₃)₃ |
| ~ 20.0 | γ-C H₃ |
Note: Predicted chemical shifts are based on typical values for similar protected amino acids and may vary. For comparison, the chemical shifts of L-threonine are approximately 175.7 ppm (C=O), 68.7 ppm (β-CH), 63.2 ppm (α-CH), and 22.2 ppm (γ-CH₃).[3]
Interpretation of the ¹³C NMR Spectrum
-
Carbonyl Carbons (δ 171.0 and 156.0 ppm): Two signals are expected in the downfield region, corresponding to the carboxylic acid carbonyl and the carbamate carbonyl of the Cbz group.
-
Aromatic Carbons (δ 127.8-136.0 ppm): The phenyl ring of the Cbz group will give rise to four distinct signals: one for the quaternary carbon and three for the protonated aromatic carbons.
-
Quaternary Carbon of tBu (δ 75.0 ppm): The signal for the quaternary carbon of the tert-butyl group is expected around this region.
-
Threonine and Cbz Carbons (δ 60.0-68.0 ppm): The signals for the α- and β-carbons of the threonine backbone and the benzylic carbon of the Cbz group appear in this range.
-
Aliphatic Carbons (δ 20.0-28.0 ppm): The upfield region will contain signals for the methyl carbons of the tert-butyl group and the γ-methyl carbon of the threonine residue.
Experimental Protocol for ¹³C NMR
-
Sample Preparation:
-
Accurately weigh 20-50 mg of the compound to ensure a sufficient concentration for ¹³C NMR, which is less sensitive than ¹H NMR.
-
Dissolve in an appropriate volume of deuterated solvent in an NMR tube.
-
-
Instrument Setup and Acquisition:
-
Follow the same initial setup steps as for ¹H NMR.
-
Acquire a proton-decoupled ¹³C NMR spectrum. This requires a larger number of scans compared to ¹H NMR to achieve an adequate signal-to-noise ratio.
-
-
Data Processing:
-
Process the data similarly to ¹H NMR, with appropriate referencing (e.g., CDCl₃ at 77.16 ppm).[2]
-
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.
Predicted IR Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3300-3500 | Medium | N-H stretch (Amide) |
| 3000-3100 | Medium | C-H stretch (Aromatic) |
| 2850-2960 | Medium | C-H stretch (Aliphatic) |
| ~ 1710 | Strong | C=O stretch (Carboxylic acid) |
| ~ 1690 | Strong | C=O stretch (Carbamate) |
| 1500-1600 | Medium | C=C stretch (Aromatic) |
| ~ 1520 | Medium | N-H bend (Amide II) |
| 1000-1300 | Strong | C-O stretch (Ether and Carboxylic acid) |
Note: These are predicted absorption ranges and can be influenced by the physical state of the sample and intermolecular interactions.
Interpretation of the IR Spectrum
-
N-H Stretch: A band in the region of 3300-3500 cm⁻¹ is characteristic of the N-H stretching vibration of the amide group.[4][5]
-
C-H Stretches: Aromatic C-H stretching appears above 3000 cm⁻¹, while aliphatic C-H stretching from the threonine backbone and protecting groups is observed below 3000 cm⁻¹.[4][6]
-
Carbonyl Stretches: Two strong absorption bands are expected for the carbonyl groups. The carboxylic acid C=O stretch is typically around 1710 cm⁻¹, and the carbamate C=O stretch of the Cbz group is expected around 1690 cm⁻¹.[4]
-
Aromatic C=C Stretch: Absorptions in the 1500-1600 cm⁻¹ region are indicative of the carbon-carbon double bond stretching within the phenyl ring.[6]
-
N-H Bend: The amide II band, resulting from N-H bending, is typically found around 1520 cm⁻¹.
-
C-O Stretches: Strong absorptions in the 1000-1300 cm⁻¹ region correspond to the C-O stretching vibrations of the ether linkage in the tBu group and the C-O bonds of the carboxylic acid and carbamate.
Experimental Protocol for IR Spectroscopy
-
Sample Preparation:
-
For solid samples, the KBr pellet method or Attenuated Total Reflectance (ATR) can be used.
-
KBr Pellet: Mix a small amount of the sample with dry potassium bromide (KBr) powder and press it into a transparent pellet.
-
ATR: Place a small amount of the solid sample directly onto the ATR crystal.
-
-
Data Acquisition:
-
Obtain a background spectrum of the empty sample compartment or the clean ATR crystal.
-
Place the sample in the spectrometer and collect the sample spectrum.
-
-
Data Processing:
-
The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.
-
Mass Spectrometry (MS)
Mass spectrometry is a powerful analytical technique for determining the molecular weight and elemental composition of a compound. Electrospray ionization (ESI) is a soft ionization technique commonly used for polar molecules like protected amino acids.
Predicted Mass Spectrometry Data
-
Molecular Formula: C₁₆H₂₃NO₅
-
Molecular Weight: 309.36 g/mol
-
Monoisotopic Mass: 309.1576 g/mol
-
Expected Ions (ESI-MS):
-
Positive Mode: [M+H]⁺ at m/z 310.16, [M+Na]⁺ at m/z 332.14
-
Negative Mode: [M-H]⁻ at m/z 308.15
-
Interpretation of the Mass Spectrum
The mass spectrum should show a prominent molecular ion peak corresponding to the calculated molecular weight of the compound.[1] In positive ion mode, the protonated molecule [M+H]⁺ is expected to be the base peak. Adducts with sodium [M+Na]⁺ may also be observed. In negative ion mode, the deprotonated molecule [M-H]⁻ would be the primary ion.
Fragmentation patterns can provide further structural information. Common fragmentation pathways for Cbz-protected amino acids involve the loss of the benzyl group or cleavage of the carbamate linkage.
Experimental Protocol for Mass Spectrometry
-
Sample Preparation:
-
Prepare a dilute solution of the sample (typically 1-10 µg/mL) in a suitable solvent such as methanol, acetonitrile, or a mixture with water. A small amount of formic acid or acetic acid can be added for positive ion mode, or ammonium hydroxide for negative ion mode, to promote ionization.
-
-
Data Acquisition:
-
Infuse the sample solution directly into the ESI source of the mass spectrometer or introduce it via liquid chromatography (LC-MS).
-
Acquire the mass spectrum over an appropriate mass range.
-
-
Data Analysis:
-
Identify the molecular ion peaks and any significant fragment ions.
-
Compare the observed m/z values with the calculated values to confirm the identity of the compound.
-
Caption: General workflow for ESI-MS analysis.
Conclusion
The comprehensive spectroscopic analysis of N-Cbz-O-tBu-L-threonine through NMR, IR, and MS provides a robust framework for its structural verification and quality control. Although experimental spectra for this specific compound are not widely published, the predicted data and interpretations presented in this guide, based on the analysis of closely related structures and fundamental spectroscopic principles, offer a reliable reference for researchers in peptide synthesis and drug development. Adherence to the detailed experimental protocols will ensure the acquisition of high-quality, reproducible data, thereby validating the integrity of this essential chiral building block for its intended applications.
References
-
L-Threonine at BMRB. Biological Magnetic Resonance Bank. Available at: [Link]
-
IR Spectrum and Characteristic Absorption Bands. Organic Chemistry I. Available at: [Link]
-
Table of Characteristic IR Absorptions. UCLA Chemistry. Available at: [Link]
-
Infrared Spectroscopy Absorption Table. Chemistry LibreTexts. Available at: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. bmse000049 L-Threonine at BMRB [bmrb.io]
- 4. 6.3 IR Spectrum and Characteristic Absorption Bands – Organic Chemistry I [kpu.pressbooks.pub]
- 5. IR Absorption Table [webspectra.chem.ucla.edu]
- 6. uanlch.vscht.cz [uanlch.vscht.cz]
An In-depth Technical Guide to the Physicochemical Properties and Applications of (2S,3R)-2-(((Benzyloxy)carbonyl)amino)-3-(tert-butoxy)butanoic acid (CAS Number: 16966-09-9)
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Introduction: Correctly Identifying CAS Number 16966-09-9
In the landscape of chemical procurement and research, the accurate identification of a compound is paramount. The CAS number 16966-09-9 is definitively assigned to (2S,3R)-2-(((Benzyloxy)carbonyl)amino)-3-(tert-butoxy)butanoic acid , a protected amino acid derivative crucial in the field of peptide synthesis.[1][2] This compound is commonly referred to by its abbreviated name, Z-Thr(tBu)-OH or Cbz-Thr(tBu)-OH .[1] Its structure features a threonine backbone with the α-amino group protected by a benzyloxycarbonyl (Z or Cbz) group and the side-chain hydroxyl group protected by a tert-butyl (tBu) ether. This strategic protection renders it a valuable building block for the synthesis of complex peptides and therapeutic agents.
This guide provides a comprehensive overview of the physicochemical properties of Z-Thr(tBu)-OH, detailed experimental protocols for its application, and an in-depth analysis of its spectral characteristics to support its effective use in research and development.
Physicochemical Properties
The physicochemical properties of Z-Thr(tBu)-OH are fundamental to its handling, storage, and reactivity in synthetic applications. A summary of these properties is presented below.
General and Physical Properties
| Property | Value | Reference(s) |
| CAS Number | 16966-09-9 | [1] |
| Molecular Formula | C₁₆H₂₃NO₅ | [1][3] |
| Molecular Weight | 309.36 g/mol | [1][3] |
| Appearance | White to off-white solid | [4] |
| Predicted Boiling Point | 470.1 ± 45.0 °C | [1] |
| Predicted pKa | 3.51 ± 0.10 | [1] |
Solubility
Storage and Stability
For optimal stability, Z-Thr(tBu)-OH should be stored at 2-8°C in a desiccated environment.[8] The benzyloxycarbonyl group is stable under a variety of coupling conditions but can be cleaved by catalytic hydrogenation or strong acidic conditions.[7] The tert-butyl ether is stable to basic conditions and catalytic hydrogenation but is readily cleaved by strong acids like trifluoroacetic acid (TFA).[7]
Spectroscopic Characterization
A thorough understanding of the spectroscopic profile of Z-Thr(tBu)-OH is essential for its quality control and characterization in synthetic workflows.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Expected ¹H NMR Chemical Shifts:
-
Aromatic Protons (C₆H₅): ~7.3 ppm (multiplet, 5H)
-
Benzyloxy CH₂: ~5.1 ppm (singlet, 2H)
-
α-CH: ~4.2 ppm (doublet, 1H)
-
β-CH: ~4.0 ppm (multiplet, 1H)
-
Threonine CH₃: ~1.2 ppm (doublet, 3H)
-
tert-Butyl (CH₃)₃: ~1.1 ppm (singlet, 9H)
-
Carboxylic Acid OH: Broad singlet, variable chemical shift
Expected ¹³C NMR Chemical Shifts:
-
Carbonyl (C=O, Carboxylic Acid): ~173 ppm
-
Carbonyl (C=O, Cbz): ~156 ppm
-
Aromatic Carbons: ~127-136 ppm
-
Benzyloxy CH₂: ~67 ppm
-
tert-Butyl Quaternary Carbon: ~74 ppm
-
α-CH: ~60 ppm
-
β-CH: ~68 ppm
-
Threonine CH₃: ~20 ppm
-
tert-Butyl CH₃: ~28 ppm
Infrared (IR) Spectroscopy
The FTIR spectrum of Z-Thr(tBu)-OH would be characterized by the following key absorption bands:
-
O-H Stretch (Carboxylic Acid): A broad band in the region of 2500-3300 cm⁻¹
-
N-H Stretch (Amide): A moderate band around 3300 cm⁻¹
-
C-H Stretch (Aromatic and Aliphatic): Bands in the range of 2850-3100 cm⁻¹
-
C=O Stretch (Carboxylic Acid and Cbz): Strong, distinct peaks around 1710 cm⁻¹ and 1690 cm⁻¹, respectively.
-
C-O Stretch (Ether and Ester): Strong bands in the 1000-1300 cm⁻¹ region.
Mass Spectrometry (MS)
In electrospray ionization mass spectrometry (ESI-MS), Z-Thr(tBu)-OH is expected to show a prominent ion corresponding to its molecular weight, typically as the [M+H]⁺ or [M+Na]⁺ adduct. Fragmentation patterns would likely involve the loss of the tert-butyl group (as isobutylene, 56 Da), the benzyloxycarbonyl group, and other characteristic cleavages of the amino acid backbone.[9]
Application in Peptide Synthesis
Z-Thr(tBu)-OH is a versatile building block, primarily utilized in solution-phase peptide synthesis and for the preparation of protected peptide fragments for convergent solid-phase strategies.[7][10] The orthogonal nature of the Z and tBu protecting groups allows for selective deprotection, a key advantage in the synthesis of complex peptides.[7]
Z_Thr_tBu [label="Z-Thr(tBu)-OH"]; H_Thr_tBu [label="H-Thr(tBu)-OH"]; Z_Thr_OH [label="Z-Thr-OH"];
Z_Thr_tBu -> H_Thr_tBu [label="Catalytic Hydrogenation\n(e.g., H₂, Pd/C)", color="#34A853", fontcolor="#34A853"]; Z_Thr_tBu -> Z_Thr_OH [label="Strong Acid\n(e.g., TFA)", color="#EA4335", fontcolor="#EA4335"];
{rank=same; H_Thr_tBu; Z_Thr_OH;} }
Orthogonal deprotection of Z-Thr(tBu)-OH.
Detailed Experimental Protocols
The following protocols are provided as a guide for the application of Z-Thr(tBu)-OH in peptide synthesis.
This protocol describes the coupling of Z-Thr(tBu)-OH to an amino acid ester, exemplified by the synthesis of Z-Thr(tBu)-Phe-OMe.
Materials:
-
Z-Thr(tBu)-OH (1.0 eq)
-
L-Phenylalanine methyl ester hydrochloride (H-Phe-OMe·HCl) (1.0 eq)
-
O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium tetrafluoroborate (TBTU) (1.1 eq)
-
1-Hydroxybenzotriazole (HOBt) (1.1 eq)
-
N,N-Diisopropylethylamine (DIPEA) (2.1 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
5% aqueous HCl, saturated aqueous NaHCO₃, and saturated aqueous NaCl (brine)
Procedure:
-
To a solution of Z-Thr(tBu)-OH and H-Phe-OMe·HCl in anhydrous DMF, add DIPEA at 0°C under an inert atmosphere.[7]
-
Stir the mixture for 10-15 minutes to neutralize the hydrochloride salt.[7]
-
Add HOBt and TBTU to the reaction mixture.[7]
-
Allow the reaction to warm to room temperature and stir for 4-6 hours.[7]
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).[7]
-
Upon completion, dilute the mixture with ethyl acetate.[7]
-
Wash the organic layer sequentially with 5% aqueous HCl (2x), saturated aqueous NaHCO₃ (2x), and brine (1x).[7]
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.[7]
-
Purify the crude dipeptide, Z-Thr(tBu)-Phe-OMe, by silica gel column chromatography.[7]
This protocol outlines the manual coupling of Z-Thr(tBu)-OH onto a resin-bound peptide with a free N-terminal amine.
Materials:
-
Resin with N-terminal deprotected peptide
-
Z-Thr(tBu)-OH (3 eq)
-
N,N'-Diisopropylcarbodiimide (DIC) (3 eq)
-
1-Hydroxybenzotriazole (HOBt) (3 eq)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Kaiser test kit
Procedure:
-
Swell the resin-bound peptide in DMF for 30 minutes.[4]
-
In a separate vessel, dissolve Z-Thr(tBu)-OH and HOBt in DMF. Add DIC to the solution and allow the activation to proceed for 10-15 minutes at room temperature.[4]
-
Drain the DMF from the swollen resin and add the activated Z-Thr(tBu)-OH solution.[4]
-
Agitate the reaction vessel at room temperature for 2-4 hours.[4]
-
Monitor the coupling completion using the Kaiser test. A negative result (yellow beads) indicates complete coupling.[4]
-
If the coupling is incomplete, the coupling step can be repeated.[4]
-
Once complete, drain the reaction solution and wash the resin thoroughly with DMF (3x), DCM (3x), and DMF (3x).[4]
Resin [label="Resin-Bound Peptide\n(Free N-Terminus)"]; Activation [label="Activation of Z-Thr(tBu)-OH\n(e.g., DIC/HOBt)"]; Coupling [label="Coupling to Resin"]; Washing [label="Washing\n(DMF, DCM)"]; Next_Cycle [label="Proceed to Next\nDeprotection/Coupling Cycle"];
Resin -> Activation [style=invis]; Activation -> Coupling [color="#4285F4", fontcolor="#4285F4"]; Resin -> Coupling [style=invis]; Coupling -> Washing [color="#4285F4", fontcolor="#4285F4"]; Washing -> Next_Cycle [color="#4285F4", fontcolor="#4285F4"]; }
SPPS workflow with Z-Thr(tBu)-OH.
Z-Group Removal (Catalytic Hydrogenation):
-
Dissolve the Z-protected peptide in methanol or ethanol.[7]
-
Carefully add 10% Palladium on charcoal (Pd/C) catalyst (typically 10-20% by weight of the peptide).[7]
-
Purge the reaction vessel with hydrogen gas and stir under a hydrogen atmosphere (e.g., balloon) at room temperature for 2-4 hours.[7]
-
Monitor the reaction by TLC.[7]
-
Upon completion, filter the mixture through Celite to remove the catalyst and concentrate the filtrate.[7]
tBu-Group Removal (Acidolysis):
-
Treat the tBu-protected peptide with a solution of trifluoroacetic acid (TFA) in dichloromethane, often with scavengers such as triisopropylsilane.
-
After 1-2 hours at room temperature, precipitate the deprotected peptide by adding cold diethyl ether.[7]
-
Collect the peptide by centrifugation or filtration.[7]
Safety and Handling
As with all laboratory chemicals, Z-Thr(tBu)-OH should be handled with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Work in a well-ventilated area. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.
Conclusion
Z-Thr(tBu)-OH (CAS 16966-09-9) is a well-defined, protected amino acid derivative with a crucial role in peptide synthesis. Its orthogonal protecting groups provide the synthetic chemist with a high degree of control, enabling the construction of complex peptide architectures. This guide has provided a comprehensive overview of its physicochemical properties, spectroscopic characteristics, and detailed protocols for its application, serving as a valuable resource for researchers in drug discovery and development.
References
-
Synthesis of 3.68 g of Z-Thr(tBu)-OH. - PrepChem.com. (n.d.). Retrieved January 14, 2026, from [Link]
- Coin, I., Beyermann, M., & Bienert, M. (2014). Methods and protocols of modern solid phase peptide synthesis. Methods in molecular biology (Clifton, N.J.), 1146, 3–27.
- Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2011). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
-
Mass Spectrometry - Fragmentation Patterns - Chemistry LibreTexts. (2023, August 29). Retrieved January 14, 2026, from [Link]
-
Z-Thr(tbu)-ome | C17H25NO5 | CID 59113197 - PubChem. (n.d.). Retrieved January 14, 2026, from [Link]
- Coin, I., Beyermann, M., & Bienert, M. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences.
-
(2S,3R)-2-(((Benzyloxy)carbonyl)amino)-3-(tert-butoxy)butanoic acid - PubChem. (n.d.). Retrieved January 14, 2026, from [Link]
-
Fragmentation patterns in the mass spectra of organic compounds. (n.d.). Retrieved January 14, 2026, from [Link]
-
Z-Thr(tBU)-OH | CAS No. 16966-09-9 | | SynZeal. (n.d.). Retrieved January 14, 2026, from [Link]
-
Mass Spectrometry: Fragmentation Patterns - eGyanKosh. (n.d.). Retrieved January 14, 2026, from [Link]
-
Cbz-Thr(tBu)-OH - ChemBK. (n.d.). Retrieved January 14, 2026, from [Link]
- Atta-ur-Rahman, & Choudhary, M. I. (2005). Basic 1H- and 13C-NMR Spectroscopy.
-
Mass Spectroscopy: Alcohol Fragmentation Patterns - YouTube. (2019, September 19). Retrieved January 14, 2026, from [Link]
-
H-Thr(tBu)-OH [4378-13-6] - Aapptec Peptides. (n.d.). Retrieved January 14, 2026, from [Link]
Sources
- 1. (2S,3R)-2-(((Benzyloxy)carbonyl)amino)-3-(tert-butoxy)butanoic acid | C16H23NO5 | CID 7018812 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. BLDpharm - Bulk Product Details [bldpharm.com]
- 3. Z-THR(TBU)-OH | 16966-09-9 [chemicalbook.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Z-Thr(tBu)-OH.DCHA , 97% , 16966-07-7 - CookeChem [cookechem.com]
- 6. Z-THR(TBU)-OH DCHA | 16966-07-7 [chemicalbook.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. N-(9-Fluorenylmethoxycarbonyl)-O-tert-butylthreonine | C23H27NO5 | CID 6364643 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. pdf.benchchem.com [pdf.benchchem.com]
N-Cbz-O-tert-butyl-L-threonine: A Guide for Peptide Synthesis
<Technical Guide >
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
N-Cbz-O-tert-butyl-L-threonine is a critical protected amino acid derivative utilized extensively in peptide synthesis. Its unique bifunctional protecting group strategy, employing the benzyloxycarbonyl (Cbz) group for the α-amino function and the tert-butyl group for the side-chain hydroxyl function, offers strategic advantages in the controlled, stepwise assembly of complex peptide chains. This guide provides a comprehensive overview of its chemical properties, synthesis, and applications, with a particular focus on its role in both solution-phase and solid-phase peptide synthesis (SPPS).
Introduction: The Strategic Importance of Threonine Protection
Threonine, a polar amino acid, possesses a secondary hydroxyl group in its side chain. This functional group is susceptible to undesirable side reactions, such as O-acylation, during peptide bond formation. To ensure the fidelity of peptide synthesis, this hydroxyl group, along with the α-amino group, must be temporarily masked with protecting groups.[1] The selection of these protecting groups is paramount to the success of the synthetic strategy.[1] N-Cbz-O-tert-butyl-L-threonine provides a robust solution, offering orthogonal protection that allows for selective deprotection at different stages of the synthesis.[2][3] This derivative is particularly valuable in the synthesis of pharmaceuticals and bioactive peptides where precise control over the molecular architecture is essential.[3]
Physicochemical Properties
The physical and chemical properties of N-Cbz-O-tert-butyl-L-threonine are fundamental to its handling, storage, and reactivity.
| Property | Value | Source(s) |
| Molecular Formula | C16H23NO5 | [3][4] |
| Molecular Weight | 309.36 g/mol | [3][4][5] |
| Appearance | White to off-white solid | [4] |
| CAS Number | 16966-09-9 | [3][4] |
| Solubility | Soluble in DMSO and other common organic solvents like dichloromethane, ethyl acetate, and DMF.[1][4] | [1][4] |
| Storage | Powder: -20°C for 3 years; 4°C for 2 years. In solvent: -80°C for 6 months; -20°C for 1 month.[4] | [4] |
The Orthogonal Protecting Group Strategy
The efficacy of N-Cbz-O-tert-butyl-L-threonine lies in the distinct chemical lability of its two protecting groups: the benzyloxycarbonyl (Cbz) group and the tert-butyl (tBu) group.
-
N-terminal Cbz Group: The Cbz group is stable to acidic and basic conditions but can be selectively removed by catalytic hydrogenolysis (e.g., H2/Pd-C).[2][6] This makes it orthogonal to the acid-labile tert-butyl group.[2]
-
Side-Chain tert-Butyl Group: The tert-butyl ether protecting the hydroxyl side chain is stable to the conditions used for Cbz group removal but is readily cleaved under acidic conditions, typically with trifluoroacetic acid (TFA).[2][7]
This orthogonality is a cornerstone of modern peptide synthesis, allowing for the selective deprotection of either the N-terminus to permit chain elongation or the side chain during the final deprotection step.[8]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Introduction and Removal of Several Common Alkoxycarbonyl Protecting Groups [en.highfine.com]
- 3. N-((Benzyloxy)Carbonyl)-O-(Tert-Butyl)-L-Threonine [myskinrecipes.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. N-(tert-Butoxycarbonyl)-O-benzyl-L-threonine | CymitQuimica [cymitquimica.com]
- 6. total-synthesis.com [total-synthesis.com]
- 7. peptide.com [peptide.com]
- 8. peptide.com [peptide.com]
An In-depth Technical Guide on the Function of tert-Butyl Ether Protection for Threonine
This guide provides a comprehensive technical overview of the use of the tert-butyl (tBu) ether as a protecting group for the hydroxyl functionality of threonine. It is intended for researchers, scientists, and drug development professionals engaged in peptide synthesis and complex organic synthesis.
The Strategic Imperative for Threonine Side-Chain Protection
Threonine, with its secondary hydroxyl group, presents a distinct challenge in chemical synthesis, particularly in the stepwise assembly of peptides. This nucleophilic side chain can engage in undesirable reactions, such as O-acylation during peptide coupling steps, leading to the formation of side products and compromising the integrity of the final molecule.[1][2] Effective protection of this hydroxyl group is therefore not merely advantageous but essential for achieving high-purity, structurally defined peptides.
The choice of a protecting group is governed by a set of stringent criteria known as the principle of orthogonality .[3][4] An ideal protecting group must be:
-
Easy to install in high yield.
-
Stable to the reaction conditions employed for subsequent synthetic transformations (e.g., Nα-deprotection and peptide coupling in peptide synthesis).[5]
-
Removable under specific conditions that do not affect other protecting groups within the molecule.[1]
The tert-butyl ether group has emerged as a cornerstone for threonine side-chain protection, particularly within the widely adopted Fluorenylmethyloxycarbonyl (Fmoc)/tBu solid-phase peptide synthesis (SPPS) strategy.[5][6]
The tert-Butyl Ether: A Chemist's Shield
The tert-butyl ether offers a robust shield for the threonine hydroxyl group due to its significant steric bulk and electronic properties. Its defining characteristic is its remarkable stability across a wide range of reaction conditions, yet its susceptibility to cleavage under strong acidic conditions.
Pillars of Stability
The tBu ether's resilience stems from the steric hindrance provided by the three methyl groups of the tert-butyl moiety. This bulkiness physically obstructs the approach of nucleophiles and bases, rendering the ether linkage exceptionally stable to:
-
Basic conditions: It remains intact during the repetitive piperidine treatments required for Nα-Fmoc group removal in SPPS.[5]
-
Nucleophilic attack: It is resistant to a variety of nucleophiles.[7]
-
Organometallic reagents: It is generally stable to Grignard reagents and organolithiums.[7]
-
Reductive and Oxidative conditions: It tolerates many common reducing and oxidizing agents used in organic synthesis.[8]
This stability profile makes it an orthogonal protecting group in the Fmoc/tBu strategy, where the Fmoc group is base-labile and the tBu group is acid-labile.[1]
The Achilles' Heel: Acid-Mediated Cleavage
The key to the tBu ether's utility lies in its clean and efficient removal under acidic conditions.[9][10] The cleavage mechanism is initiated by the protonation of the ether oxygen, followed by the departure of the stable tert-butyl cation to yield the deprotected hydroxyl group.
Sources
- 1. biosynth.com [biosynth.com]
- 2. ias.ac.in [ias.ac.in]
- 3. Orthogonal protecting groups for N(alpha)-amino and C-terminal carboxyl functions in solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Protecting group - Wikipedia [en.wikipedia.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Protecting Groups in Peptide Synthesis: A Detailed Guide - Creative Peptides [creative-peptides.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. tert-Butyl Ethers [organic-chemistry.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
Stability of Z-Thr(tBu)-OH Under Diverse pH Conditions: A Technical Guide for Drug Development Professionals
Introduction: The Critical Role of Protecting Group Stability in Peptide Synthesis
In the intricate field of peptide synthesis and drug development, the use of protected amino acids is fundamental. N-α-Benzyloxycarbonyl-O-tert-butyl-L-threonine (Z-Thr(tBu)-OH) is a key building block, valued for its role in preventing unwanted side reactions at the amine and hydroxyl functionalities of threonine during peptide chain elongation.[1][2][3] The strategic selection and application of the benzyloxycarbonyl (Z) group for the amine and the tert-butyl (tBu) group for the hydroxyl moiety are predicated on their differential stability, which allows for selective deprotection—a concept known as an orthogonal protecting group strategy.[4]
This technical guide provides an in-depth analysis of the stability profile of Z-Thr(tBu)-OH across a range of pH conditions. Understanding this profile is paramount for researchers and drug development professionals to ensure the integrity of the amino acid derivative throughout storage, handling, and synthetic processes, thereby preventing yield loss and the generation of impurities. We will explore the chemical mechanisms underpinning the stability and degradation of Z-Thr(tBu)-OH and provide field-proven experimental protocols to empower researchers to validate its stability in their own laboratory settings.
Chemical Structure and Properties of Z-Thr(tBu)-OH
Z-Thr(tBu)-OH, with the molecular formula C16H23NO5, possesses two key protecting groups: the Z-group on the alpha-amino group and the tBu-group on the side-chain hydroxyl group.[2][3] The threonine backbone itself is a polar, uncharged amino acid under physiological conditions.[5][6]
| Property | Value | Source |
| Molecular Formula | C16H23NO5 | [2] |
| Molecular Weight | 309.36 g/mol | [2] |
| Appearance | White to off-white solid | [3] |
| Storage Temperature | 2-8°C | [3][7] |
Stability Profile of Z-Thr(tBu)-OH Across pH Gradients
The overall stability of Z-Thr(tBu)-OH is a composite of the individual stabilities of the Z-group, the tBu-group, and the threonine backbone.
Acidic Conditions (pH < 4)
Under strongly acidic conditions, the tBu-group is the most labile component of the Z-Thr(tBu)-OH molecule. The deprotection of tBu ethers and esters is an acid-catalyzed process that proceeds through the formation of a stable tertiary carbocation (the tert-butyl cation).[8][9][10] This reaction is often driven to completion by the irreversible loss of the carbocation as isobutylene gas.[10][11][12]
Mechanism of tBu-group cleavage:
-
Protonation of the ether oxygen.
-
Cleavage of the carbon-oxygen bond to form the stable tert-butyl cation and the free hydroxyl group.
-
The tert-butyl cation can be quenched by a nucleophile or deprotonate to form isobutylene.[11]
While the Z-group is generally considered stable to mild acids, it can be cleaved under harsh acidic conditions, such as with HBr in acetic acid.[13][14] However, the tBu group is significantly more acid-sensitive. Therefore, at moderately low pH, selective cleavage of the tBu group is expected, leaving the Z-group intact.
Expected Stability:
-
pH 1-2: Rapid degradation, primarily through the loss of the tBu-group.
-
pH 3-4: Moderate to low stability, with a significant risk of tBu-group cleavage over time.
Neutral Conditions (pH 6-8)
Z-Thr(tBu)-OH exhibits high stability under neutral pH conditions. Both the Z- and tBu- protecting groups are stable in this range, as are the amide and ether linkages to the threonine backbone.[9][15] Threonine itself is also stable at neutral pH.[5] This stability is crucial for storage and for many coupling reactions in peptide synthesis that are performed at or near neutral pH.
Expected Stability:
-
pH 6-8: High stability, with minimal degradation expected over extended periods.
Basic Conditions (pH > 9)
The stability of Z-Thr(tBu)-OH under basic conditions is primarily dictated by the lability of the Z-group. While the tBu-group is highly stable in basic media[9][10], the Z-group can be cleaved by strong bases, although this is less common than its removal by catalytic hydrogenation. The mechanism of base-mediated Z-group cleavage is not as prevalent in standard peptide synthesis protocols but can occur under sufficiently strong basic conditions. A synthesis procedure for Z-Thr(tBu)-OH involves adjusting the pH to 10-11 with sodium hydroxide, suggesting some degree of stability at this pH during the reaction, though prolonged exposure is not ideal.[2]
Expected Stability:
-
pH 9-10: Moderate stability, with a potential for slow degradation of the Z-group over time.
-
pH 11-12: Increased lability, with a higher rate of Z-group cleavage.
Experimental Protocols for Stability Assessment
To empirically determine the stability of Z-Thr(tBu)-OH, a systematic study across a range of pH values is recommended. The following protocols provide a framework for conducting such a study.
Experimental Workflow
Caption: Experimental workflow for assessing the pH stability of Z-Thr(tBu)-OH.
Protocol 1: HPLC-Based Stability Assay
High-Performance Liquid Chromatography (HPLC) is a standard method for the quantitative analysis of amino acids and their derivatives.[16][17][18][19][20]
1. Materials and Reagents:
-
Z-Thr(tBu)-OH
-
HPLC-grade acetonitrile and water
-
Trifluoroacetic acid (TFA)
-
Buffer salts (e.g., phosphate, citrate) to prepare buffers at pH 2, 4, 7, 9, and 12.
2. Sample Preparation:
-
Prepare a stock solution of Z-Thr(tBu)-OH (e.g., 1 mg/mL) in a suitable organic solvent like acetonitrile.
-
For each pH condition, dilute the stock solution with the respective buffer to a final concentration of 0.1 mg/mL. Ensure the organic solvent content is low to not significantly alter the pH.
-
Filter the samples through a 0.22 µm filter before injection.
3. HPLC Conditions (Example):
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
-
Mobile Phase A: 0.1% TFA in water
-
Mobile Phase B: 0.1% TFA in acetonitrile
-
Gradient: A suitable gradient from 10% to 90% B over 20 minutes.
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 254 nm (for the Z-group)
-
Injection Volume: 10 µL
4. Data Analysis:
-
Inject a t=0 sample for each pH to establish the initial peak area of Z-Thr(tBu)-OH.
-
Inject samples at subsequent time points (e.g., 24, 48, 72 hours).
-
Calculate the percentage of Z-Thr(tBu)-OH remaining at each time point relative to the t=0 sample.
-
Monitor for the appearance of new peaks, which would indicate degradation products.
Protocol 2: NMR Spectroscopy for Structural Confirmation
NMR spectroscopy is a powerful tool for the structural elucidation of organic molecules and can be used to identify the degradation products of Z-Thr(tBu)-OH.[21][22][23][24]
1. Sample Preparation:
-
Prepare samples as described in the HPLC protocol, but at a higher concentration (e.g., 5-10 mg/mL) in deuterated buffers if possible, or lyophilize the incubated samples and redissolve in a suitable deuterated solvent (e.g., D2O, DMSO-d6).
-
Use an internal standard for quantification if desired.
2. NMR Acquisition:
-
Acquire 1H NMR spectra for each sample.
-
For detailed structural analysis, 2D NMR experiments (e.g., COSY, HSQC) can be performed on samples showing significant degradation.
3. Data Analysis:
-
Compare the spectra of the incubated samples to the t=0 sample.
-
The disappearance of signals corresponding to the tBu-group (a singlet around 1.3 ppm) would confirm its cleavage.
-
The disappearance of signals from the Z-group (aromatic protons around 7.3 ppm and the benzylic protons around 5.1 ppm) would indicate its removal.
-
The appearance of new signals can help in identifying the structure of the degradation products, such as Z-Thr-OH or Thr(tBu)-OH.
Predicted Degradation Pathways
Caption: Predicted primary degradation pathways of Z-Thr(tBu)-OH under harsh acidic and basic conditions.
Conclusion and Recommendations
Z-Thr(tBu)-OH is a robustly protected amino acid derivative that exhibits high stability under the neutral to mildly acidic or basic conditions typically employed in peptide synthesis. However, its stability is compromised at the extremes of the pH scale.
-
Acidic Stability: The primary liability is the tBu-group, which is susceptible to cleavage at pH values below 4. It is recommended to avoid prolonged exposure to strongly acidic conditions if the integrity of the tBu-group is to be maintained.
-
Basic Stability: The Z-group is the more labile moiety under basic conditions, particularly at pH values above 10.
-
Optimal Stability: For storage and handling, maintaining Z-Thr(tBu)-OH in a solid form at recommended temperatures (2-8°C) or in solution at a neutral pH is crucial for preserving its chemical integrity.
The experimental protocols outlined in this guide provide a reliable framework for researchers to conduct their own stability studies, ensuring the quality and reliability of this critical raw material in their drug development pipelines. A thorough understanding and empirical validation of the pH stability profile of Z-Thr(tBu)-OH will ultimately contribute to more robust and reproducible synthetic outcomes.
References
-
Lundt, B. F., Johansen, N. L., Vølund, A., & Markussen, J. (1978). Removal of t-butyl and t-butoxycarbonyl protecting groups with trifluoroacetic acid. International Journal of Peptide and Protein Research, 12(5), 258-268. [Link]
-
Organic Chemistry Portal. (n.d.). Boc Deprotection Mechanism - TFA. Common Organic Chemistry. [Link]
-
ACS Green Chemistry Institute. (n.d.). Acids. ACS GCI Pharmaceutical Roundtable Reagent Guides. [Link]
-
Chemistry Stack Exchange. (2017). What happens to the t-butyl cation in the TFA deprotection of a t-butyl ester?[Link]
-
Ashenhurst, J. (2018). Protecting Groups for Amines: Carbamates. Master Organic Chemistry. [Link]
-
Licari, D., et al. (2021). 4-Fluoro-Threonine: From Diastereoselective Synthesis to pH-Dependent Conformational Equilibrium in Aqueous Solution. ACS Omega, 6(20), 13266–13275. [Link]
-
Total Synthesis. (n.d.). Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism. [Link]
-
Yulvianti, M., et al. (2022). Analysis of amino acids in food using High Performance Liquid Chromatography with derivatization techniques: a review. Food Research, 6(3), 35-46. [Link]
-
ResearchGate. (2014). Influence of Isoelectric pH on the Growth Linear and Nonlinear Optical and Dielectric Properties of l-Threonine Single Crystals. [Link]
-
Khan Academy. (n.d.). Amino acid structure and classifications. [Link]
-
ResearchGate. (n.d.). Photograph of L-threonine crystal grown at different pH. [Link]
-
Crash Course. (2021). Chemoselectivity and Protecting Groups: Crash Course Organic Chemistry #33. YouTube. [Link]
-
International Journal of Pharmaceutical Sciences and Research. (2019). Analysis of amino acids by high performance liquid chromatography. [Link]
-
Organic Chemistry Portal. (n.d.). Protective Groups. [Link]
-
MtoZ Biolabs. (n.d.). Amino Acid Analysis Using HPLC. [Link]
-
Tripp, J. A., et al. (2019). Preparative HPLC Separation of Underivatized Amino Acids for Isotopic Analysis. Methods in Molecular Biology, 2011, 75-87. [Link]
-
Shimadzu. (n.d.). Simultaneous Analysis of Amino Acids Using Automatic Pretreatment Function of ProminenceTM-i Integrated LC System. [Link]
-
De Zutter, J. K., et al. (2021). Targeted F19-tags to detect amino acids in complex mixtures using NMR spectroscopy. Journal of Chemical Education, 98(1), 238-244. [Link]
-
National Center for Biotechnology Information. (n.d.). Z-Thr(tbu)-ome. PubChem. [Link]
-
ResearchGate. (2017). Quantitative NMR spectroscopy for accurate purity determination of amino acids, and uncertainty evaluation for different signals. [Link]
-
Li, C., & Wang, Y. (2021). NMR-Based Methods for Protein Analysis. Analytical Chemistry, 93(1), 443-465. [Link]
-
Duke University. (n.d.). Introduction to NMR spectroscopy of proteins. [Link]
Sources
- 1. labsolu.ca [labsolu.ca]
- 2. Z-THR(TBU)-OH | 16966-09-9 [chemicalbook.com]
- 3. Z-THR(TBU)-OH price,buy Z-THR(TBU)-OH - chemicalbook [chemicalbook.com]
- 4. Protective Groups [organic-chemistry.org]
- 5. Threonine (Thr) Amino Acid Guide - Creative Peptides [creative-peptides.com]
- 6. Khan Academy [khanacademy.org]
- 7. Z-THR(TBU)-OH DCHA | 16966-07-7 [m.chemicalbook.com]
- 8. Removal of t-butyl and t-butoxycarbonyl protecting groups with trifluoroacetic acid. Mechanisms, biproduct formation and evaluation of scavengers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Acids - Wordpress [reagents.acsgcipr.org]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Boc Deprotection Mechanism - TFA [commonorganicchemistry.com]
- 12. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 13. total-synthesis.com [total-synthesis.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. masterorganicchemistry.com [masterorganicchemistry.com]
- 16. myfoodresearch.com [myfoodresearch.com]
- 17. applications.emro.who.int [applications.emro.who.int]
- 18. Amino Acid Analysis Using HPLC | MtoZ Biolabs [mtoz-biolabs.com]
- 19. Preparative HPLC Separation of Underivatized Amino Acids for Isotopic Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. shimadzu.com [shimadzu.com]
- 21. Targeted F19 - tags to detect amino acids in complex mixtures using NMR spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. pubs.acs.org [pubs.acs.org]
- 24. users.cs.duke.edu [users.cs.duke.edu]
Methodological & Application
Use of N-((Benzyloxy)carbonyl)-O-(tert-butyl)-L-threonine in solid-phase peptide synthesis (SPPS)
An In-Depth Guide to the Strategic Application of N-((Benzyloxy)carbonyl)-O-(tert-butyl)-L-threonine in Solid-Phase Peptide Synthesis
Abstract
This compound, commonly referred to as Z-Thr(tBu)-OH, is a specialized amino acid derivative that provides a unique orthogonal protection strategy for advanced Solid-Phase Peptide Synthesis (SPPS).[1][2] The strategic employment of the N-terminal benzyloxycarbonyl (Z) group and the side-chain tert-butyl (tBu) ether offers chemists precise control over deprotection steps, which is critical for the synthesis of complex peptides, including protected fragments intended for convergent synthesis strategies like fragment condensation.[2][3] This guide provides a comprehensive exploration of the principles governing the use of Z-Thr(tBu)-OH, detailed protocols for its incorporation and selective deprotection, and expert insights into overcoming common synthetic challenges.
The Principle of Orthogonality: The Z/tBu Strategy
In the complex architecture of peptide synthesis, preventing unwanted side reactions is paramount.[4] This is achieved by temporarily masking reactive functional groups with protecting groups.[5] The cornerstone of modern SPPS is the principle of orthogonal protection, which utilizes a set of protecting groups that can be selectively removed under distinct chemical conditions without affecting others.[6][7]
The Z-Thr(tBu)-OH derivative is a prime example of this principle in action. It employs two chemically distinct protecting groups:
-
Nα-Benzyloxycarbonyl (Z or Cbz) Group : This well-established protecting group shields the N-terminal amine.[5] It is notably stable to the mildly basic conditions (e.g., piperidine) used for Fmoc-group removal and the moderate acidic conditions used for Boc-group removal.[1][2] Its cleavage requires specific, non-standard SPPS conditions such as catalytic hydrogenation or treatment with strong acids like hydrogen bromide in acetic acid (HBr/AcOH).[5][8]
-
O-tert-butyl (tBu) Group : This group protects the hydroxyl side chain of threonine.[9] The tBu ether is stable to the basic conditions used for Fmoc deprotection but is labile under strong acid conditions, typically trifluoroacetic acid (TFA), which are commonly used for the final cleavage of the peptide from the resin.[2][9]
This differential lability allows for a multi-layered synthetic strategy where the peptide backbone can be elongated using standard Fmoc or Boc chemistry, while the Z-group on the threonine residue remains intact for later, specific manipulation.
Caption: General workflow for coupling Z-Thr(tBu)-OH in SPPS.
Protocol 2: Selective Deprotection Strategies
The utility of the Z/tBu orthogonal pair is realized during the deprotection stages.
A. Final Cleavage and Side-Chain (tBu) Deprotection
This step is performed at the end of the synthesis to cleave the peptide from the resin and remove all acid-labile side-chain protecting groups, including the O-tert-butyl group from threonine.
-
Reagent: A standard cleavage cocktail, typically 95% Trifluoroacetic Acid (TFA), 2.5% water, and 2.5% triisopropylsilane (TIS). [2][10]* Rationale for Scavengers: During acidic cleavage, the tBu group forms a reactive tert-butyl cation. [10]This cation can alkylate nucleophilic residues like Tryptophan or Methionine. Scavengers such as TIS and water are crucial to "trap" these cations and prevent side reactions. [10][11]* Procedure: Treat the dried peptide-resin with the cleavage cocktail for 2-4 hours at room temperature. Precipitate the cleaved peptide in cold diethyl ether, centrifuge, and dry the crude product. The Z-group will remain on the threonine residue.
B. Z-Group Deprotection (Solution Phase)
This is the key step for strategies involving protected fragments. After cleaving the Z-protected peptide from the resin, the Z-group is removed in solution before the fragment is used in a subsequent ligation reaction.
-
Method: Catalytic hydrogenation. [2][5]* Reagents: Palladium on carbon (Pd/C, 10% w/w) catalyst, Hydrogen (H₂) gas, and a suitable solvent (e.g., Methanol, Acetic Acid, or DMF).
-
Procedure:
-
Dissolve the Z-protected peptide fragment in the chosen solvent.
-
Carefully add the Pd/C catalyst under an inert atmosphere (e.g., Nitrogen or Argon).
-
Purge the reaction vessel with H₂ gas (using a balloon or a hydrogenation apparatus) and stir the mixture vigorously at room temperature.
-
Monitor the reaction progress by HPLC or LC-MS until the starting material is fully consumed.
-
Once complete, carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.
-
Remove the solvent under reduced pressure to obtain the deprotected peptide fragment.
-
Troubleshooting and Field-Proven Insights
Even with robust protocols, challenges can arise. The following table addresses common issues encountered when using Z-Thr(tBu)-OH.
| Challenge | Potential Cause(s) | Recommended Solution(s) |
| Incomplete Coupling | Steric hindrance of the β-branched threonine side chain. [1]Peptide aggregation on the resin, masking reactive sites. [12][13] | Double Couple: Repeat the coupling step with fresh reagents. Use Potent Reagents: Employ stronger coupling reagents like HATU or COMU. [1][14]Increase Temperature: Cautiously raise the reaction temperature (e.g., to 40-50°C) to improve kinetics, but be mindful of potential racemization. |
| Racemization | Prolonged pre-activation times. Use of an overly strong or excessive amount of base. [1] | The Z-group is highly resistant to racemization. [5]However, as a best practice, minimize pre-activation time and use the recommended stoichiometry of base (e.g., DIPEA). |
| Side Reactions during Final Cleavage | Alkylation of nucleophilic residues (Trp, Met, Cys) by tert-butyl cations generated from tBu deprotection. [10] | Always use an optimized scavenger cocktail in your final cleavage solution. A mixture of TFA/TIS/H₂O is effective for most sequences. For peptides containing Cysteine, 1,2-ethanedithiol (EDT) can be added. [11][15] |
| Incomplete Z-Group Removal | Catalyst poisoning (e.g., by sulfur-containing residues). Poor catalyst activity. | Ensure a high-quality Pd/C catalyst is used. If the peptide contains Met or Cys, alternative deprotection methods (e.g., HBr/AcOH) may be required, though these are harsh. Increase catalyst loading or hydrogen pressure. |
Quantitative Data Summary
The following parameters provide a quantitative guide for synthesis planning. Note that efficiencies can be sequence-dependent.
| Parameter | Value / Condition | Remarks |
| Coupling Efficiency of Z-Amino Acids | Generally >98% [2] | Dependent on coupling reagent and steric hindrance. Monitoring with a Kaiser test is essential. [2] |
| Z-Group Deprotection (Solution Phase) | Catalytic Hydrogenation (H₂/Pd/C) or Strong Acid (HBr/AcOH) [2] | Hydrogenation is the preferred method due to its mildness. |
| tBu-Group Deprotection | 95% TFA [2] | Standard condition for final cleavage and deprotection in Fmoc-SPPS. [2] |
| Z-Group Stability to TFA | Stable to dilute TFA (e.g., 1-2%) [2] | Allows for cleavage from hyper-acid sensitive resins (e.g., 2-chlorotrityl) while retaining the Z-group. [2] |
| tBu-Group Stability to Piperidine | Stable [2] | Fully compatible with standard Fmoc deprotection conditions. [2][9] |
Conclusion
This compound is a powerful, albeit specialized, tool in the arsenal of the peptide chemist. Its unique orthogonal protecting group pair enables sophisticated synthetic routes that are not easily accessible with standard amino acid derivatives. By understanding the distinct chemical labilities of the Z and tBu groups and by employing robust, well-monitored protocols, researchers can successfully leverage Z-Thr(tBu)-OH to construct complex peptide fragments and target molecules with high fidelity and purity.
References
- Orthogonal Protection in Peptide Synthesis: A Technical Guide for Researchers. Benchchem. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEBkn2COWFJFhRp5hAaDnjLUyN4Gnfez4cGVvDIyWKbH84KE2uxOp2MKeGuaqHjitsD2o4iHoEpseJH4xtNiMw_osuuu_lNmkXm_gqPfw3oTW0-AUARXKZMVCgVMQL5sfizFemVuNP_uuZjx2McbZz8qs4NyoVnakTkAP0fT4Iipiu_-t9Hu82EQDRBPrDz4e2Ys2z7hKo4PhhoG99GAA-KzdR7F_Ayclw=]
- Overview of Solid Phase Peptide Synthesis (SPPS). AAPPTec. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF82BnUK65ApCiUYjNoHzl_aPTUeDA25O6sulVK571MNwzXev0YPWLJdyuCUeJvkf5eCnEzehGw_C8ZY2ftHMxh1KY5uOjVwAtDFe6id2UjItrMGtV0gfL1yOjYjMrlGrwLPLW-9_RMiaFXED6UTn7ttD1T-hYyYQ0ree9ecO6OHZd1jib_bKzQyIvC_tRJKuy1w6tIC0focU6ngpE4tpC2NZfqSGb2BI9h]
- Protecting Groups in Peptide Synthesis: A Detailed Guide. BOC Sciences. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGojVmNkJmnZAnMRDR0u3pLh4_TvL6Rhr4PVupGO4VyhCA8m8_QNAGRNhYHhiWi561kUHTstxGXQul7xerIcv35sePTk_tXUwIO6Nu8xqkjISzzu1pWTf-dYaD-QQ9ge-KgYYwaK9IIwcHtfjMEOKLoVpxb8q7uFfpV9SzNe5rjMuNM0lK6MTgsK-Y-fewo-eo8XqPXwwyxt0pbRKn80nPiViI=]
- Protein chemical synthesis by serine and threonine ligation. PNAS. [URL: https://www.pnas.org/doi/10.1073/pnas.1304582110]
- Peptide synthesis using unprotected peptides through orthogonal coupling methods. PMC. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC34433/]
- How is the CBZ (carbobenzyloxy) protecting group used in peptide synthesis, and what advantages does it offer in organic chemistry?. Proprep. [URL: https://www.proprep.
- An Efficient Procedure for Cleavage of T-Butyl Protected Cysteine in Solid Phase Peptide Synthesis. Marcel Dekker, Inc. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFWMfFNVBfOdtIIImuANvswNicGesXPRCkLRj2UzGvw-bjrv-v7vczdBqyU8s02FZh9UxYqvRucaJTZZB8lKaCPN5vdzV1UA7Pcs20xJnTT9w6O-JQ5o1mGKx53UEnq2EMx6HomwE7VbN-t_NORxbWjiG2CWZWhJQ==]
- Orthogonal protecting groups for N(alpha)-amino and C-terminal carboxyl functions in solid-phase peptide synthesis. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/11002447/]
- A Researcher's Guide to Orthogonal Protecting Groups in Peptide Synthesis. Benchchem. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH2IJCweJBJoig3I8gFAaIH1yFlDB1i_3seKh9X8QNOXQgwUMfT2TgkwKVRBAX3FIVZjpWLR7YTStWoij9fcdomLhrK1pyCyp6yqibsgTdvryF1aodxUKy6O89CVjGU_yrhtyNBqxzS3QyzbRMCvtTpsF5hC4iOlaweSPTez25k-zPK1zSvIpBgxcUxNBGaodp02WHpzl32pv7Vp6PXVliO7erOHiY=]
- Amino Acid Derivatives for Peptide Synthesis. AAPPTec. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGyPHEn_lsvtFZ-QUbaBcRdrmVh2wUuHLXIrOEXqAT3Ui7GpUhWEvVOAai8Bl9hg0AOij33X6F4HgfSEBeY3r30xUGicP0EI9FuegBBgo-EeMXV0_-R1se35dRydyn2aiNuXHDe-kkvkUPTEWCosp43DIUWD_0E_BKbvNK9aBfY_r_AUcG1j-hQwu0h4ivEu4DP90JFa3r2jrWhNNq4iDpd0safeODm4A==]
- Application Notes and Protocols: Z-Thr(tBu)-OH Protecting Group Strategy. Benchchem. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHUZP4fOyupY--H70u4c1hmwmPtlY40KlovtwuEoSiVNrxIvx6GC9y9D6c2DB0mKRpdR-pJ2yAsbsASsK8waEzfKCnbox57CGPxlFLi24PCWgaCHgt4_T4PfuwXvyNWe4STx2CQSlwg3kJM1ANzCgjNw9LU8QPyJf66bl4GpMLOIu5bIZTPrewlU9nTJC3pGADUIhkQgGpOJfKAZquX2lHaxos=]
- Z - Benzyloxycarbonyl. Bachem. [URL: https://www.bachem.com/knowledge-center/protected-amino-acids/z-benzyloxycarbonyl/]
- Protein chemical synthesis by serine and threonine ligation. PNAS. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHzbK8oYUIoY8jnGe1AsYtRvPm1Ns8SA0cPD7r2-QG_pX-m2oDcKrhUPcNz3PHX8eI---4DzIcQ2OBFgbza0te9AMEwtcV85rovsR41_DzbRNOQHROHd7qGY5sA1AOl82TYiTZkE-Bth1VwNZwLyA==]
- Amino protecting group—benzyloxycarbonyl (Cbz). Suzhou Highfine Biotech. [URL: https://www.highfine.com/blogs/news/amino-protecting-group-benzyloxycarbonyl-cbz]
- Application Notes and Protocols for Z-Thr(OtBu)-OH in Solid-Phase Peptide Synthesis (SPPS). Benchchem. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFLrL5v45BI7fWAkOTmfIxqorc6w10t6WXmkbpGeD5BELnXZDgNoD3jkoRn0UYqXvWGgqYqfkR8xuVWoOkhjXAf5kGV9ewtRK1PB2UYW9lST0M-l91pil7rZqeTbcICGF2CBEQa5dRPGnauA2AhhnvgJuAXZeaWwn41sRp_S_uCvZudKE2dNPxqMHJQwP0KOIjieRF-qu6mnVQiFp1cq-lEF_8TBJA2dzkG5KJb_SzXvVvrMA==]
- Solid-phase peptide synthesis without side-chain hydroxyl protection of threonine. Journal of the Chemical Society, Perkin Transactions 1. [URL: https://pubs.rsc.org/en/content/articlelanding/1988/p1/p19880001711]
- The Role of Threonine Derivatives in Modern Peptide Synthesis. Hopax. [URL: https://www.hopax.
- Application Notes and Protocols for Z-Thr(OtBu)-OH in Solution-Phase Peptide Synthesis. Benchchem. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGM65MYX4OpR-mBQ6shwJs0ZEHOadupCzQWnciQ3POEZmwK_xxS7MNFfvgDpIg8LZ5N3wXCvoJbSt0Vuh661XxdMo1oQC6HwXI_EBjP3jcvO-CvZscj9cro10hagc828v2bMwucKvksbuoSl_uFVyZ6-fzSrlGYMuXKbE-SENYIxJKN8BXFqULggHjd2pqf5gODVQ_9fV-bRP2wUv09I9fSfiKpP_Yfk1gkHPODIMERCiI=]
- Selective deprotection of the N.alpha.-tert-butyloxycarbonyl group in solid phase peptide synthesis with chlorotrimethylsilane in phenol. Semantic Scholar. [URL: https://www.semanticscholar.org/paper/Selective-deprotection-of-the-N.alpha.-tert-group-Kaiser-Picart/9b5b290b21a71963065d6c8e39885834f3b7541f]
- Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine?. PMC - NIH. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6273331/]
- Stability of the tert-Butyl (tBu) Protecting Group Under Various SPPS Conditions: A Comparative Guide. Benchchem. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFcCMeAxH9vJJ6mLhIKhC0zf-7tiJOZFar1VXcIeTedshYzHsnhFSjSUx5iZ1f-oIY_cIO6J5BdLi5ecb6p4540QcHz7bqDNUT4EDr3k5bohYO2SyRTc21UZ6cP54fBoqasFOtEgqgthbxhvNj6vxLv7ehk5u0cUj3nYeTjIqpJp-r5xMF-DDTK8gOxHmzhNOyfLfYI7_eHfDuTUMa3Gyc51RcPszp-o9crSHS_KFmq9X_c-qXq8fEylW5EuvPGAw==]
- This compound. MySkinRecipes. [URL: https://myskinrecipes.com/shop/product/n-benzyloxycarbonyl-o-tert-butyl-l-threonine-105721]
- 5 Common Challenges In Custom Peptide Synthesis & How To Overcome Them. Biomatik. [URL: https://www.biomatik.com/blog/5-common-challenges-in-custom-peptide-synthesis-how-to-overcome-them.html]
- An In-depth Technical Guide to Cbz-O-tert-butyl-L-threonine tert-butyl ester and its Application in Peptide Synthesis. Benchchem. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFb3g0Nw2B8LlALdJSoqAXeAPNGuKXN9hrmH8Rnl8t-fbfgx8n4u_Qom08WQRMPEgpZHG8p7cqua1woIHBom4d91at11BR8pt7yDDF8oDi_0xy-69GCsdXjtKODF1kPKZW_NQPCKCnU1tiLa4d3rVfQvr3C9N3RWs5SBLj1P6ZeP1l5tmJ8Yx2pA6001k1CoSvvQCJ0ljED_4zCWfrXAEdoSDcwCnpnw3pjdfikbhdMMnRWsA2Vvr-bVTKyB_v2GTc9x1YxxT_c-EhYpb4lDqt9XUs=]
- Protecting Groups in Peptide Synthesis. Biosynth. [URL: https://www.biosynth.com/company-news/protecting-groups-in-peptide-synthesis]
- Practical Synthesis Guide to Solid Phase Peptide Chemistry. AAPPTec. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFoRjc9EO5u2LFZleqk7buLVVoFg6xdxJlppaKsmKevm5RzAa1FwISYRrD86k-CN3L0CMIkl5t0XyuV-yjKTv8ozXV3pYLplvFvheV7GWlY029RUL3a60520jXKfm-AqLLuHQKIy3BUiIdoNtXujrmBqq101sWWtrNJ5f5-8TCktEQghXXuEQ==]
- Five Tips and Tricks for Success in Solid Phase Peptide Synthesis. Biotage. [URL: https://www.biotage.com/blog/five-tips-and-tricks-for-success-in-solid-phase-peptide-synthesis]
- Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. Bachem. [URL: https://www.bachem.com/knowledge-center/efficient-peptide-synthesis-a-guide-to-coupling-reagents-additives/]
- Amino Acid-Protecting Groups. SciSpace. [URL: https://typeset.io/papers/amino-acid-protecting-groups-3i1w6l03a3]
- What are appropriate scavengers in the t-butyl group deprotection in peptide synthesis?. ResearchGate. [URL: https://www.researchgate.net/post/What_are_appropriate_scavengers_in_the_t-butyl_group_deprotection_in_peptide_synthesis]
- This compound. MedchemExpress.com. [URL: https://www.medchemexpress.com/n-((benzyloxy)carbonyl)-o-(tert-butyl)-l-threonine.html]
- Solid-phase Peptide Synthesis Using Tert.-Butyloxycarbonylamino Acid Pentafluorophenyl Esters. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/3429130/]
- Technical Support Center: Optimizing Deprotection of the Tert-butyl Group from Threonine. Benchchem. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE4ath1-U4LZeanjweuhrcdQq29HzunmfYJpyRe_cfqWHevypOknpGYC9qx5BJ14lCFEtKiimhOJupyNHR6s9OECrb0VxQ2Kyc-BLitJnsl8JIYjsFat0q6w0uA2lABkgr8RHMsaQttB_3xY7rUKObZmf6mxzIRe3VaL6z2tb_Xg4Y7064GUJc0atpYRed0MlMOsonugVX0kIKhGBUFRceT6fyaj0s0CiVnikFGVCBWQE_5Sg==]
- Technical Support Center: Threonine Side Reactions in SPPS. Benchchem. [URL: https://vertexaisearch.cloud.google.
- Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides. PMC. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7146001/]
- Overview of Solid Phase Synthesis of Difficult Peptide Sequences. Request PDF. [URL: https://www.researchgate.net/publication/343460877_Overview_of_Solid_Phase_Synthesis_of_Difficult_Peptide_Sequences]
- Application Notes and Protocols for Monitoring H-Thr(tBu)-OH Coupling Efficiency in Solid-Phase Peptide Synthesis. Benchchem. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHD4iiUGIb6RCUExyqTqeLdjEeTeClN8NVEczTC_FANWWJbF3_5VUETuxecTaMC_--FkOIpz5lHocdPlcn8wnYR4u85vYH3irKfb2KmTU10556kf7Yg-EgauMk0kJy2TmmYT24FH4gT1pxlM7gY8WfywrlrdXRBCopcin2VyytnWM26BQk39SwZWrue-zN3tjEn-hJbfOD88M79c4dR_NztazjMEXkNaSw9KSkcGPSK5D4AGCDUC5XuYUeRpNwISikGNoMpWnMM-0qWfr]
- SPPS Reagents Explained: A Complete Guide. CEM Corporation - YouTube. [URL: https://www.youtube.com/watch?
- Aqueous Solid-Phase Peptide Synthesis (ASPPS) using Standard Fmoc/tBu-Protected Amino Acids. ACS Sustainable Chemistry & Engineering. [URL: https://pubs.acs.org/doi/10.1021/acssuschemeng.1c03478]
- Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/17940910/]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. This compound [myskinrecipes.com]
- 5. Protecting Groups in Peptide Synthesis: A Detailed Guide - Creative Peptides [creative-peptides.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Orthogonal protecting groups for N(alpha)-amino and C-terminal carboxyl functions in solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. bachem.com [bachem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. blog.mblintl.com [blog.mblintl.com]
- 13. Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 14. bachem.com [bachem.com]
- 15. tandfonline.com [tandfonline.com]
Application Notes and Protocols for Coupling Z-Thr(tBu)-OH in Peptide Bond Formation
Introduction: Navigating the Challenges of Sterically Hindered Residues
In the intricate world of peptide synthesis, the incorporation of every amino acid presents a unique set of challenges. Among these, N-α-benzyloxycarbonyl-O-tert-butyl-L-threonine, or Z-Thr(tBu)-OH, stands out due to significant steric hindrance. The bulky tert-butyl (tBu) group, while essential for preventing side reactions at the threonine's hydroxyl side-chain, physically obstructs the approach to the carboxyl group during activation and coupling.[1][2] This steric impediment can lead to sluggish reaction kinetics, incomplete coupling, and ultimately, lower yields and deletion sequences in the target peptide.[1]
The strategic use of Z-Thr(tBu)-OH is often employed in solution-phase synthesis and for creating protected peptide fragments for convergent synthesis strategies.[3][4] The benzyloxycarbonyl (Z) group offers robust N-terminal protection, stable to the mildly acidic and basic conditions of Fmoc- and Boc-based solid-phase peptide synthesis (SPPS), respectively, and is known to suppress racemization during activation.[1][4] However, overcoming the physical barrier of the tBu group requires a carefully selected coupling reagent and optimized protocol.
This comprehensive guide provides an in-depth analysis of coupling reagents suitable for Z-Thr(tBu)-OH, discusses the mechanistic underpinnings of their function, addresses common side reactions, and offers detailed, field-proven protocols for both solid-phase and solution-phase applications.
Comparative Analysis of Coupling Reagents
The success of coupling a sterically demanding residue like Z-Thr(tBu)-OH hinges on the choice of the activating agent. Modern peptide synthesis relies on several classes of coupling reagents, each with distinct advantages and disadvantages.[5][6][7] The most widely used reagents are carbodiimides (often with additives), phosphonium salts, and aminium/uronium salts.[5]
| Reagent Class | Examples | Advantages | Disadvantages | Suitability for Z-Thr(tBu)-OH |
| Carbodiimides | DIC, DCC, EDC | Cost-effective; well-established. DIC byproducts are soluble, simplifying workup in SPPS.[8] | Prone to racemization when used alone.[9] Can form unreactive N-acylurea byproducts.[10][11] Slower reaction rates. | Moderate. Requires additives like HOBt or Oxyma Pure for acceptable efficiency and to suppress racemization.[7][10] |
| Phosphonium Salts | PyBOP, PyAOP | High coupling efficiency.[12] Lower risk of racemization. Does not cause guanidinylation of the N-terminus. | Byproduct (HMPA from BOP) can be toxic.[7] PyBOP is a safer alternative.[7][12] Solutions in DMF have moderate stability. | High. Excellent for hindered couplings, offering a good balance of reactivity and safety from side reactions.[13] |
| Aminium/Uronium Salts | HBTU, HATU, HCTU, COMU | Very high reactivity and fast kinetics.[7][14] HATU and COMU are exceptionally efficient for hindered couplings.[1][7] Solutions are stable in DMF. | Can cause guanidinylation of the free amine if used in excess or with slow activation.[15] Higher cost. Potential for racemization with excess base.[9][16] | Very High. HATU is often the reagent of choice for difficult couplings due to its high reactivity, which is enhanced by the HOAt moiety.[17][18] |
Mechanisms of Action: The Chemistry of Carboxyl Activation
Understanding how coupling reagents activate the carboxylic acid of Z-Thr(tBu)-OH is crucial for troubleshooting and protocol optimization. The activation process converts the carboxyl's hydroxyl group into a better leaving group, facilitating nucleophilic attack by the amino group of the incoming peptide chain.
Carbodiimide-Mediated Activation
Carbodiimides like Diisopropylcarbodiimide (DIC) react with the carboxylic acid to form a highly reactive O-acylisourea intermediate.[10][11] This intermediate can be intercepted by an amine to form the peptide bond. However, it is also prone to racemization and can rearrange into an unreactive N-acylurea.[10] To mitigate these side reactions, additives such as 1-Hydroxybenzotriazole (HOBt) or Ethyl Cyano(hydroxyimino)acetate (Oxyma Pure) are essential. These additives react with the O-acylisourea to form a more stable, yet sufficiently reactive, active ester, which then cleanly reacts with the amine.[10][19]
Caption: Carbodiimide activation pathway for peptide bond formation.
Phosphonium Salt Activation
Phosphonium salts, such as PyBOP, react with the carboxylate anion of the amino acid to form an acyloxyphosphonium intermediate.[12] This highly activated species then reacts with the benzotriazole oxide anion (released from the PyBOP structure) to generate a benzotriazole active ester (OBt ester), which subsequently acylates the amine.[12][14] This class of reagents is highly efficient and does not lead to guanidinylation side products.
Caption: Activation mechanism of phosphonium salt reagents like PyBOP.
Uronium/Aminium Salt Activation
Uronium/Aminium salts, such as HATU, are among the most powerful coupling reagents.[20] In the presence of a base, the carboxylate attacks the central carbon of the HATU molecule to form an active ester.[21][22] The key to HATU's superior performance, especially for hindered couplings, is the 7-aza-1-hydroxybenzotriazole (HOAt) moiety. The resulting OAt active ester is more reactive than its OBt counterpart due to the electron-withdrawing effect and potential anchimeric assistance from the pyridine nitrogen atom.
Caption: Activation mechanism of aminium salt reagents like HATU.
Detailed Experimental Protocols
The following protocols are optimized for the efficient incorporation of Z-Thr(tBu)-OH while minimizing common side reactions.
Protocol 1: Solid-Phase Peptide Synthesis (SPPS) using HATU
This protocol outlines the coupling of Z-Thr(tBu)-OH to a resin-bound peptide with a free N-terminus, a common step in fragment synthesis.
Materials:
-
Peptide-resin with free N-terminus (1.0 eq)
-
Z-Thr(tBu)-OH (4.0 eq)
-
HATU (3.9 eq)
-
N,N-Diisopropylethylamine (DIPEA) or N-Methylmorpholine (NMM) (8.0 eq)
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Dichloromethane (DCM), peptide synthesis grade
-
Kaiser (ninhydrin) test kit
Workflow Diagram:
Caption: Workflow for coupling Z-Thr(tBu)-OH in Solid-Phase Peptide Synthesis.
Procedure:
-
Resin Preparation: Swell the peptide-resin in DMF for 30 minutes in a reaction vessel. If starting a new coupling cycle, perform Fmoc deprotection and wash the resin thoroughly with DMF.
-
Amino Acid Pre-activation: In a separate vessel, dissolve Z-Thr(tBu)-OH (4 eq) and HATU (3.9 eq) in a minimal amount of DMF. Add DIPEA or NMM (8 eq) and allow the solution to pre-activate for 2-5 minutes. Note: Do not exceed 5 minutes to minimize the risk of racemization.[2]
-
Coupling: Drain the DMF from the swollen resin. Immediately add the pre-activated amino acid solution to the resin.
-
Reaction: Agitate the reaction vessel at room temperature for 2-4 hours. Due to steric hindrance, a longer coupling time is often necessary.[1]
-
Monitoring: Perform a Kaiser test to monitor the reaction's completion. A negative result (yellow or colorless beads) indicates the absence of free primary amines and a complete coupling.[1]
-
Recoupling (if necessary): If the Kaiser test is positive (blue beads), indicating incomplete coupling, drain the vessel and repeat steps 2-4 for a second coupling.
-
Washing: Once coupling is complete, thoroughly wash the resin with DMF (3x), DCM (3x), and DMF (3x) to remove all excess reagents and byproducts. The resin is now ready for the next step in the synthesis.
Protocol 2: Solution-Phase Synthesis using TBTU/HOBt
This protocol describes a representative coupling between Z-Thr(tBu)-OH and an amino acid ester, H-Phe-OMe, a common step in building peptide fragments in solution.
Materials:
-
Z-Thr(tBu)-OH (1.0 eq)
-
L-Phenylalanine methyl ester hydrochloride (H-Phe-OMe·HCl) (1.0 eq)
-
TBTU (1.1 eq)
-
HOBt (1.1 eq)
-
DIPEA (2.1 eq)
-
Anhydrous DMF
-
Ethyl acetate
-
5% aqueous HCl, saturated aqueous NaHCO₃, saturated aqueous NaCl (brine)
Procedure:
-
Reaction Setup: To a round-bottom flask under an inert atmosphere (e.g., nitrogen), add a solution of Z-Thr(tBu)-OH (1.0 eq) and H-Phe-OMe·HCl (1.0 eq) in anhydrous DMF.
-
Neutralization: Cool the mixture to 0 °C in an ice bath. Add DIPEA (2.1 eq) dropwise. Stir for 15 minutes to neutralize the hydrochloride salt and form the free amine.
-
Activation and Coupling: Add HOBt (1.1 eq) followed by TBTU (1.1 eq) to the reaction mixture. Allow the reaction to slowly warm to room temperature and stir for 4-6 hours.[4]
-
Monitoring: Monitor the reaction's progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Workup: Once complete, dilute the reaction mixture with ethyl acetate. Transfer to a separatory funnel and wash the organic layer sequentially with 5% aqueous HCl (2x), saturated aqueous NaHCO₃ (2x), and finally with brine (1x).[4]
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude dipeptide can then be purified by flash column chromatography or recrystallization.
Conclusion and Best Practices
The successful incorporation of the sterically hindered Z-Thr(tBu)-OH is a testament to the power of modern coupling reagents and optimized protocols. While carbodiimides with additives can be effective, the higher reactivity of phosphonium and aminium/uronium salts makes them the preferred choice for overcoming steric challenges.[17][20]
Key Recommendations:
-
Reagent Choice: For maximum efficiency with Z-Thr(tBu)-OH, aminium salts like HATU or HCTU are highly recommended, especially in SPPS.[1][18] Phosphonium reagents like PyBOP are excellent alternatives that avoid the risk of guanidinylation.
-
Minimize Racemization: Use additives like HOBt or HOAt, avoid excessive pre-activation times, and consider using a weaker base like NMM instead of DIPEA for particularly sensitive couplings.[2][9]
-
Ensure Complete Reaction: Monitor all couplings meticulously (e.g., with the Kaiser test in SPPS). Do not hesitate to perform a double coupling to drive the reaction to completion and avoid deletion sequences.[1]
By applying these principles and protocols, researchers can confidently incorporate Z-Thr(tBu)-OH, unlocking its potential in the synthesis of complex and challenging peptide targets.
References
-
Aapptec Peptides. (2021, May 19). Carbodiimides and Additives. [Link]
-
El-Faham, A., & Albericio, F. (2011). Recent development in peptide coupling reagents. ResearchGate. [Link]
-
Subirós-Funosas, R., et al. (2011). APPLICATIONS OF PEPTIDE COUPLING REAGENTS – AN UPDATE Review Article. International Journal of ChemTech Research. [Link]
-
El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557–6602. [Link]
-
Wenschuh, H., et al. (1992). Comparative study of methods to couple hindered peptides. International Journal of Peptide and Protein Research, 40(3-4), 282-293. [Link]
-
Han, S.-Y., & Kim, Y.-A. (2004). Recent Development of Peptide Coupling Reagents in Organic Synthesis. Tetrahedron, 60(11), 2447-2467. [Link]
-
Han, S.-Y., & Kim, Y.-A. (2004). Recent development of peptide coupling reagents in organic synthesis. Tetrahedron, 60(11), 2447–2467. [Link]
-
DR. Raghu Prasad. (2023, June 3). Peptide Synthesis - Coupling Mediated with Uronium and Phophonium Salts. YouTube. [Link]
-
Vrettos, E. I., et al. (2017). Unveiling and tackling guanidinium peptide coupling reagent side reactions towards the development of peptide-drug conjugates. RSC Advances, 7(81), 51470–51475. [Link]
-
Albericio, F., & El-Faham, A. (2018). Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. Organic Process Research & Development. [Link]
-
ResearchGate. (n.d.). Mechanism of peptide bond formation through carbodiimide. [Link]
-
ResearchGate. (n.d.). Proposed mechanism for activation by uronium salt. [Link]
-
Organic Chemistry. (2023, February 1). DCC Coupling With HOBt Activation Mechanism. YouTube. [Link]
-
Thieme. (n.d.). 3.7 Phosphonium Salts. [Link]
-
Wikipedia. (n.d.). Carbodiimide. [Link]
-
Albericio, F., & El-Faham, A. (2018). Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. Organic Process Research & Development, 22(7), 760–772. [Link]
-
Beyermann, M. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. ResearchGate. [Link]
-
Amblard, M., et al. (2006). Methods and protocols of modern solid phase peptide synthesis. Molecular Biotechnology, 33(3), 239-254. [Link]
-
Jaeger, E., et al. (1993). [Side reactions in peptide synthesis. V. O-sulfonation of serine and threonine during removal of pmc- and mtr-protecting groups from arginine residues in fmoc-solid phase synthesis]. Biological Chemistry Hoppe-Seyler, 374(5), 349-362. [Link]
-
Noda, H., et al. (2023). Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group. Nature Communications, 14(1), 5262. [Link]
-
Amblard, M., et al. (2006). Methods and Protocols of Modern Solid-Phase Peptide Synthesis. ResearchGate. [Link]
-
Romoff, T. T., et al. (1997). Epimerisation in Peptide Synthesis. Journal of Peptide Research, 49(4), 281-292. [Link]
-
Clark, K. M., et al. (2012). The Leader Peptide Establishes Dehydration Order, Promotes Efficiency, and Ensures Fidelity During Lacticin 481 Biosynthesis. Journal of Biological Chemistry, 287(43), 36381–36391. [Link]
-
LND College, Motihari. (n.d.). Structure, Classification, and Functions of Carbohydrates. [Link]
- Castro, B., et al. (1990). Phosphonium salts as peptide coupling reagents.
- Benoiton, N. L. (2005). Chemistry of peptide synthesis. CRC press.
-
ResearchGate. (n.d.). Peptide bond formation is a dehydration reaction. [Link]
-
Tymecka, D., & Misicka, A. (2020). Solution Phase Peptide Synthesis: The Case of Biphalin. In Peptide Synthesis: Methods and Protocols (pp. 1-11). Humana, New York, NY. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. bachem.com [bachem.com]
- 8. globalresearchonline.net [globalresearchonline.net]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. peptide.com [peptide.com]
- 11. Carbodiimide - Wikipedia [en.wikipedia.org]
- 12. file.globalso.com [file.globalso.com]
- 13. Thieme E-Books & E-Journals [thieme-connect.de]
- 14. youtube.com [youtube.com]
- 15. Unveiling and tackling guanidinium peptide coupling reagent side reactions towards the development of peptide-drug conjugates - RSC Advances (RSC Publishing) DOI:10.1039/C7RA06655D [pubs.rsc.org]
- 16. Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Comparative study of methods to couple hindered peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. m.youtube.com [m.youtube.com]
- 20. scholle.oc.uni-kiel.de [scholle.oc.uni-kiel.de]
- 21. people.uniurb.it [people.uniurb.it]
- 22. researchgate.net [researchgate.net]
Cleavage of the tert-butyl group from O-protected threonine
Application Notes & Protocols
Guide Reference: APN-TBU-2026-01
Topic: Strategic Cleavage of the Tert-Butyl Ether from O-Protected Threonine Residues
Audience: Researchers, scientists, and drug development professionals in the fields of peptide chemistry, organic synthesis, and pharmaceutical development.
Executive Summary
The O-tert-butyl (tBu) ether is a cornerstone protecting group for the hydroxyl moiety of threonine in modern peptide synthesis, particularly within the widely adopted Fmoc/tBu orthogonal strategy.[1] Its stability under the basic conditions required for Nα-Fmoc group removal and its lability to strong acids make it an ideal choice for the stepwise construction of complex peptides.[1][2] However, the final deprotection step—the acid-catalyzed cleavage of the tBu group—is a critical process that, if not executed with precision, can lead to incomplete deprotection and the formation of deleterious side products.
This technical guide provides a comprehensive overview of the mechanistic principles, operational protocols, and critical troubleshooting strategies for the efficient and clean removal of the O-tert-butyl protecting group from threonine residues. We will delve into the causality behind standard protocol choices, the indispensable role of scavengers in mitigating side reactions, and present detailed, field-proven methodologies for both standard and specialized applications.
The Deprotection Mechanism: An Acid-Catalyzed Pathway
The cleavage of a tert-butyl ether is a classic example of an acid-catalyzed elimination reaction. The process is initiated by the protonation of the ether oxygen by a strong acid, typically Trifluoroacetic Acid (TFA). This protonation converts the hydroxyl group's ether linkage into a good leaving group. Subsequently, the stable tertiary tert-butyl carbocation is eliminated, which then rapidly deprotonates to form isobutene gas.[3]
The generation of the highly reactive tert-butyl cation is the central event of this process and the primary source of potential side reactions.[4][5]
Caption: Acid-mediated deprotection pathway of a tert-butyl ether.[4]
The Critical Role of Scavengers in Preventing Side-Product Formation
Without intervention, the liberated tert-butyl cation is a potent electrophile that will readily alkylate any available nucleophile.[4] Within a peptide sequence, the side chains of Tryptophan (Trp), Methionine (Met), and Cysteine (Cys) are particularly susceptible to this irreversible modification, leading to impurities that are often difficult to separate from the target peptide.[6][7]
Scavengers are nucleophilic compounds added to the cleavage cocktail to quantitatively trap these reactive cations before they can cause damage to the peptide.[7][8] The choice of scavenger is dictated by the peptide sequence and the other protecting groups present.
| Scavenger | Typical % (v/v) | Primary Function & Rationale | Citation |
| Water (H₂O) | 2.5 - 5.0% | Hydrates the tert-butyl cation to form tert-butanol. Also helps hydrolyze any trifluoroacetic anhydride present in the TFA, which could otherwise acylate free hydroxyls. | [4][7] |
| Triisopropylsilane (TIS) | 2.5 - 5.0% | A highly effective reducing agent for carbocations. It reduces the tert-butyl cation to isobutane and is particularly crucial for quenching trityl cations if Trt-protected residues (e.g., Cys, His, Gln) are present. | [9] |
| 1,2-Ethanedithiol (EDT) | 1.0 - 2.5% | A thiol-based scavenger that is extremely effective at protecting Cysteine residues from S-alkylation and preventing acid-catalyzed oxidation of Tryptophan. | [7] |
| Thioanisole | 2.5 - 5.0% | A "soft" nucleophile that helps scavenge cations and can accelerate the removal of more robust protecting groups like Arg(Pmc/Pbf). | [6][8] |
Experimental Protocols
Protocol 1: Standard Cleavage from Resin & Global Side-Chain Deprotection
This protocol describes the most common method used in Fmoc-based Solid-Phase Peptide Synthesis (SPPS) to simultaneously cleave the peptide from an acid-labile resin (e.g., Wang, Rink Amide) and remove all acid-labile side-chain protecting groups, including O-tert-butyl threonine.
Materials:
-
Peptidyl-resin (dried under vacuum)
-
Trifluoroacetic Acid (TFA), reagent grade
-
Triisopropylsilane (TIS)
-
Deionized Water
-
Cold Diethyl Ether (Et₂O)
-
Dichloromethane (DCM)
-
Reaction vessel with a fritted glass filter
-
Centrifuge and appropriate tubes
Procedure:
-
Resin Preparation: After the final synthesis cycle, wash the peptidyl-resin thoroughly with DMF (3x), followed by DCM (3x) to remove residual synthesis reagents. Dry the resin completely under a high vacuum for at least 3 hours.[8]
-
Cleavage Cocktail Preparation: In a certified chemical fume hood, prepare the cleavage cocktail. For a standard peptide, a mixture of TFA/TIS/H₂O (95:2.5:2.5 v/v/v) is highly effective.[9] Prepare approximately 10 mL of cocktail per 0.5 g of resin.
-
Scientist's Note: Always add the acid (TFA) to the scavengers. The reaction is exothermic. Prepare the cocktail fresh just before use.
-
-
Cleavage Reaction: Add the prepared cleavage cocktail to the dried resin in the reaction vessel. Gently agitate the slurry at room temperature for 2-3 hours.[9] The reaction time may be extended for longer peptides or those with stubborn protecting groups like Arg(Pbf).
-
Peptide Isolation: Filter the TFA solution containing the cleaved peptide into a clean collection tube. Wash the resin twice with a small volume of fresh TFA to ensure complete recovery of the peptide.
-
Peptide Precipitation: In a larger centrifuge tube, add approximately 40 mL of cold diethyl ether. Transfer the TFA solution dropwise into the cold ether while gently vortexing. The crude peptide will precipitate as a white solid.
-
Washing and Drying: Centrifuge the mixture to pellet the peptide. Carefully decant the ether. Wash the peptide pellet two more times by resuspending in cold ether and centrifuging. After the final wash, dry the peptide pellet under a stream of nitrogen, followed by drying under a high vacuum to remove all residual solvents. The crude peptide is now ready for purification (e.g., by HPLC).
Caption: Standard workflow for SPPS cleavage and deprotection.
Alternative Methods & Troubleshooting
While TFA-based cocktails are the industry standard for tBu group removal, certain substrates may require alternative or milder conditions.
| Method | Reagents | Conditions | Rationale & Use Case | Citation |
| Lewis Acid Catalysis | ZnBr₂ in DCM | Room Temperature | Offers chemoselectivity for tert-butyl esters over some other acid-labile groups, though tert-butyl ethers are generally more robust. May require optimization. | [10][11] |
| Mild Brønsted Acid | 85% Aqueous Phosphoric Acid | RT to 50 °C | An environmentally benign and milder alternative to TFA, offering selectivity for tBu groups over other protecting groups like Cbz and some esters. | [12][13] |
| Radical Cation Catalysis | Tris(4-bromophenyl)aminium ("Magic Blue") + Triethylsilane | Room Temperature | An exceptionally mild, non-acidic method suitable for highly sensitive or complex molecules where strong acid is prohibitive. | [12][14] |
| TFA-Free Acidolysis | 0.1 N HCl in Hexafluoroisopropanol (HFIP) | Room Temperature | HFIP's unique solvent properties facilitate rapid deprotection with dilute acid, avoiding the harshness of concentrated TFA. Cleavage can be complete within hours. | [15][16] |
Troubleshooting Guide
| Problem | Probable Cause(s) | Recommended Solution(s) |
| Incomplete Cleavage | 1. Insufficient reaction time. 2. Steric hindrance around the threonine residue. 3. Inadequate acid strength for stubborn protecting groups elsewhere in the peptide (e.g., Arg(Pbf)). | 1. Extend the reaction time to 4-6 hours, monitoring by LC-MS. 2. For very difficult cases, consider a two-stage cleavage with fresh cocktail. 3. Ensure the cocktail is appropriate; Arg(Pbf) may require longer cleavage times or thioanisole.[4] |
| Side-Product Formation (+70 Da, +56 Da) | 1. Alkylation of Trp or Cys by the tert-butyl cation. 2. Insufficient or incorrect scavenger used. | 1. Ensure the correct scavenger cocktail is used. For Trp-containing peptides, add EDT. For Cys, EDT is essential.[6][7] 2. Increase the total scavenger concentration to 10-15%. |
| TFA Adducts (+96 Da) | 1. Presence of trifluoroacetic anhydride in the TFA stock. 2. Acylation of free hydroxyl or amine groups. | 1. Ensure the cleavage cocktail contains at least 5% water to hydrolyze the anhydride.[4] 2. Use fresh, high-quality TFA. |
References
- A Technical Guide to Fmoc-Thr(tBu)-OH: Application in Solid-Phase Peptide Synthesis. Benchchem.
- Cleavage of the tert-butyl ester without affecting other functional groups. Benchchem.
- Triarylamminium Radical Cation Facilitates the Deprotection of tert-Butyl Groups in Esters, Ethers, Carbonates.The Journal of Organic Chemistry (2023).
- A Technical Guide to Fmoc-Thr(tBu)
-
tert-Butyl Esters. Organic Chemistry Portal. [Link]
-
tert-Butyl Ethers. Organic Chemistry Portal. [Link]
- Technical Support Center: Optimizing Deprotection of the Tert-butyl Group
-
A novel practical cleavage of tert-butyl esters and carbonates using fluorinated alcohols. ResearchGate (2025). [Link]
- Application Notes and Protocols for Fmoc-Thr(tBu)
-
TFA Cleavage Strategy for Mitigation of S-tButylated Cys-Peptide Formation in Solid-Phase Peptide Synthesis. Organic Process Research & Development, ACS Publications. [Link]
-
Amino Acid Derivatives for Peptide Synthesis. AAPPTec. [Link]
-
Removal of t-butyl and t-butoxycarbonyl protecting groups with trifluoroacetic acid. Mechanisms, biproduct formation and evaluation of scavengers. PubMed. [Link]
- A Comparative Analysis of H-Thr(tBu)-OH and Alternative Protected Threonines in Peptide Synthesis. Benchchem.
- A Comparative Guide to Fmoc-Thr(tBu)-OH and Fmoc-Thr(Trt)-OH in Peptide Synthesis. Benchchem.
-
What happens to the t-butyl cation in the TFA deprotection of a t-butyl ester? Chemistry Stack Exchange. [Link]
-
New TFA-Free Cleavage and Final Deprotection in Fmoc Solid-Phase Peptide Synthesis: Dilute HCl in Fluoroalcohols. AWS. [Link]
- Optimization of cleavage conditions for Boc-Cys-Ser-OH peptides. Benchchem.
-
Selective tert-Butyl Ester Deprotection in the Presence of Acid Labile Protecting Groups with Use of ZnBr2. ResearchGate. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Removal of t-butyl and t-butoxycarbonyl protecting groups with trifluoroacetic acid. Mechanisms, biproduct formation and evaluation of scavengers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. documents.thermofisher.com [documents.thermofisher.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. tert-Butyl Esters [organic-chemistry.org]
- 13. tert-Butyl Ethers [organic-chemistry.org]
- 14. pubs.acs.org [pubs.acs.org]
- 15. researchgate.net [researchgate.net]
- 16. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]
N-((Benzyloxy)carbonyl)-O-(tert-butyl)-L-threonine in the synthesis of bioactive peptides
An In-Depth Guide to the Strategic Application of N-((Benzyloxy)carbonyl)-O-(tert-butyl)-L-threonine in Bioactive Peptide Synthesis
Authored by a Senior Application Scientist
This document provides an in-depth technical guide for researchers, scientists, and drug development professionals on the strategic use of this compound (Z-Thr(tBu)-OH) in the synthesis of bioactive peptides. Moving beyond a simple recitation of steps, this guide delves into the causality behind experimental choices, offering field-proven insights to ensure robust and reproducible outcomes.
The Strategic Importance of Z-Thr(tBu)-OH in Peptide Chemistry
Threonine, a trifunctional amino acid, possesses a secondary hydroxyl group on its side chain that necessitates protection during peptide synthesis to prevent unwanted side reactions, such as O-acylation.[1][2][3][4] The choice of protecting groups for the α-amino and side-chain functionalities is a critical decision that dictates the overall synthetic strategy. Z-Thr(tBu)-OH is a valuable building block that offers a unique orthogonal protection scheme, making it particularly useful in specialized applications like the synthesis of complex peptides or protected peptide fragments.[5]
The core advantages of the Z-Thr(tBu)-OH strategy are rooted in the distinct chemical labilities of its protecting groups:
-
N-α-Benzyloxycarbonyl (Z or Cbz) Group: This group provides robust protection for the α-amino group. It is notably stable under the mildly acidic and basic conditions frequently employed in peptide synthesis, including the basic conditions used for Fmoc deprotection.[5][6] Its removal is typically achieved under neutral conditions via catalytic hydrogenation (e.g., H₂/Pd-C) or with strong acids like HBr in acetic acid, offering a deprotection pathway that is orthogonal to many other protecting groups.[6][7]
-
O-tert-butyl (tBu) Group: The tert-butyl ether protecting the hydroxyl side chain is stable to the basic conditions used for Fmoc deprotection and the catalytic hydrogenation used for Z-group removal.[2][6] It is, however, highly labile to strong acids, such as trifluoroacetic acid (TFA), and is typically removed during the final cleavage of the peptide from the solid-phase resin.[5][6]
This orthogonality allows for selective deprotection, a crucial feature for complex synthetic routes that may involve fragment condensation, on-resin cyclization, or side-chain modifications.
Caption: Chemical structure of this compound.
Physicochemical and Handling Data
Proper handling and storage are critical for maintaining the integrity of Z-Thr(tBu)-OH. The following table summarizes its key properties.
| Property | Value | References |
| Chemical Name | (2S,3R)-2-(((Benzyloxy)carbonyl)amino)-3-(tert-butoxy)butanoic acid | [5] |
| Synonyms | Cbz-Thr(tBu)-OH, Z-L-Thr(tBu)-OH | [5] |
| CAS Number | 16966-09-9 | [5] |
| Molecular Formula | C₁₆H₂₃NO₅ | [5] |
| Molecular Weight | 309.36 g/mol | [5][8] |
| Appearance | White to off-white solid | [5] |
| Storage | 2-8°C, protect from moisture. | [5][9] |
| Solubility | Good solubility in polar aprotic solvents like DMF and NMP. | [1] |
Application in Solid-Phase Peptide Synthesis (SPPS)
While historically significant in solution-phase synthesis, the Z-group can be strategically employed in SPPS, particularly for the synthesis of protected peptide fragments.[1] The following protocols are designed for manual SPPS but can be adapted for automated synthesizers.
Core SPPS Workflow for Z-Thr(tBu)-OH Incorporation
The incorporation of Z-Thr(tBu)-OH follows the standard SPPS cycle of deprotection, activation, and coupling. The key distinction lies in the N-terminal protecting group, which will remain until a specific, orthogonal deprotection step is desired.
Caption: Workflow for incorporating Z-Thr(tBu)-OH in SPPS.
Detailed Protocol: Coupling of Z-Thr(tBu)-OH
This protocol outlines the manual coupling of Z-Thr(tBu)-OH onto a solid support bearing a peptide with a free N-terminal amine.
Rationale: The choice of coupling reagent is critical. Threonine is a sterically hindered amino acid, which can lead to incomplete coupling.[5] Therefore, potent coupling reagents like HBTU, HATU, or COMU are recommended to achieve high coupling efficiency, generally >98%.[10][11] The base, typically DIPEA, is required for the activation mechanism of these reagents and to maintain basic conditions for the coupling reaction.[10]
Materials:
-
Peptide-resin with a free N-terminus
-
Z-Thr(tBu)-OH (2-4 equivalents relative to resin loading)
-
Coupling reagent (e.g., HBTU, HATU) (Slightly less than amino acid equivalents)
-
Base: N,N-diisopropylethylamine (DIPEA) (2 x equivalents of amino acid)
-
Solvents: N,N-Dimethylformamide (DMF), Dichloromethane (DCM)
-
Kaiser (ninhydrin) test kit
Procedure:
-
Resin Preparation: Swell the peptide-resin in DMF for 30-60 minutes in a reaction vessel.[5] Drain the DMF.
-
Amino Acid Activation: In a separate vessel, dissolve Z-Thr(tBu)-OH in DMF. Add the coupling reagent (e.g., HBTU) and DIPEA. Allow the mixture to pre-activate for several minutes.[5]
-
Coupling Reaction: Add the activated amino acid solution to the swollen resin. Agitate the mixture at room temperature for 1-2 hours.[5]
-
Monitoring for Completion: Remove a small sample of resin beads (10-15) and wash them thoroughly with DMF and DCM.[11] Perform a Kaiser test.[5][11]
-
Washing: Once coupling is complete, drain the reaction solution and wash the resin extensively with DMF (3-5 times) and DCM (3-5 times) to remove all soluble reagents and by-products.[5] The resin is now ready for the next synthesis cycle.
Orthogonal Deprotection Strategy
The key advantage of using Z-Thr(tBu)-OH is the ability to selectively deprotect different functional groups under orthogonal conditions. This is fundamental for advanced peptide synthesis strategies.
Caption: Orthogonal deprotection of Z and tBu groups.
Protocol: Z-Group Deprotection (Catalytic Hydrogenation)
Rationale: Catalytic hydrogenation is a mild and clean method for removing the Z-group, proceeding via hydrogenolysis to yield the free amine, toluene, and carbon dioxide.[7] This method is orthogonal to the acid-labile tBu group.[6]
Materials:
-
Z-protected peptide (in solution, after cleavage from a hyper-acid sensitive resin, or as a fragment)
-
Solvent (e.g., Methanol, Ethanol, DMF)
-
10% Palladium on charcoal (Pd/C) catalyst (10-20% by weight of the peptide)[6]
-
Hydrogen (H₂) source (balloon or hydrogenation apparatus)
-
Celite® for filtration
Procedure:
-
Dissolve the Z-protected peptide in a suitable solvent.
-
Carefully add the Pd/C catalyst to the solution under an inert atmosphere.[6]
-
Purge the reaction vessel with hydrogen gas and maintain a hydrogen atmosphere (e.g., via a balloon).[6]
-
Stir the reaction mixture vigorously at room temperature.[5]
-
Monitor the reaction for completion using TLC or LC-MS.
-
Upon completion, carefully filter the mixture through a pad of Celite to remove the catalyst.[5][6] Wash the Celite pad with the solvent.
-
Combine the filtrates and remove the solvent under reduced pressure to obtain the deprotected peptide.[5]
Protocol: tBu-Group Deprotection and Resin Cleavage
Rationale: The final step in many SPPS strategies is the simultaneous removal of side-chain protecting groups and cleavage of the peptide from the resin. A strong acid, typically TFA, is used for this purpose.[5] Scavengers (e.g., water, TIS) are included to trap the reactive tert-butyl cations generated during deprotection, preventing side reactions with sensitive residues like Tryptophan or Methionine.[7]
Materials:
-
Peptide-resin
-
Cleavage Cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Water, 2.5% Triisopropylsilane (TIS)[7]
-
Cold diethyl ether
Procedure:
-
Place the dry peptide-resin in a reaction vessel.
-
Add the cleavage cocktail to the resin.
-
Gently agitate the mixture at room temperature for 1.5-2 hours.[5]
-
Filter the resin and collect the filtrate containing the cleaved peptide.[5]
-
Precipitate the crude peptide by adding the TFA filtrate to a large volume of cold diethyl ether.[5][6]
-
Collect the precipitated peptide by centrifugation or filtration.
-
Wash the peptide pellet with cold diethyl ether to remove scavengers and by-products.[5][6]
-
Dry the final peptide under vacuum.
Challenges and Mitigation Strategies
Even with robust protocols, challenges can arise. Understanding their cause is key to effective troubleshooting.
| Challenge | Causality | Mitigation Strategy | References |
| Incomplete Coupling | Threonine is a sterically hindered amino acid, which can slow down the coupling reaction. | Use potent coupling reagents (HATU, COMU), increase coupling time, or perform a double coupling. Monitor completion with the Kaiser test. | [5][11] |
| Racemization | Over-activation of the carboxylic acid, especially with strong bases or prolonged activation times, can lead to the formation of an oxazolone intermediate, which is prone to racemization. | Minimize pre-activation time. Use weaker bases like N-methyl-morpholine (NMM) or collidine in place of DIPEA if racemization is a concern. | [5][10] |
| Side Reactions during Cleavage | The tert-butyl cation generated during TFA cleavage is a reactive electrophile that can alkylate sensitive residues like Trp and Met. | Always use a scavenger cocktail (e.g., TFA/TIS/Water) during the final cleavage step to trap the tert-butyl cations. | [7] |
Case Study Context: Synthesis of GLP-1 Receptor Agonists
While direct, detailed protocols for synthesizing modern bioactive peptides like Liraglutide and Semaglutide using Z-Thr(tBu)-OH are not prevalent in recent literature—which favors Fmoc/tBu strategies—the principles are directly transferable. These complex peptides contain multiple threonine residues, often within sequences prone to aggregation.[12][13]
For instance, in the synthesis of Liraglutide and Semaglutide, threonine residues are typically incorporated as Fmoc-Thr(tBu)-OH.[12][14][15][16] The tert-butyl protection of the threonine hydroxyl group is crucial to prevent side reactions during the lengthy synthesis.[1] If a synthetic strategy required the N-terminus to remain protected for a late-stage fragment condensation, Z-Thr(tBu)-OH could be a viable building block, with its Z-group removed orthogonally after the main backbone is assembled. The final global deprotection with TFA would remove the tBu groups from threonine and other protected residues simultaneously.
Conclusion
This compound is a highly valuable, albeit specialized, reagent in the peptide chemist's toolkit. Its unique orthogonal protecting group scheme provides significant synthetic flexibility, enabling the construction of complex and challenging bioactive peptides. By understanding the chemical principles behind its activation, coupling, and deprotection, and by diligently monitoring reaction progress, researchers can effectively leverage Z-Thr(tBu)-OH to achieve their synthetic goals with high purity and yield.
References
- Application Notes and Protocols: Z-Thr(tBu)-OH Protecting Group Strategy. Benchchem. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGPv403k5OK63yE1-8AsBWLb2GtjDprvQrCcoLemc5XuIXwA1gqqs7F7-21g-go4jmLEyeYmTyPIhvh4tIAdvLShv6KIOzX7a4rf0eKSg63xT-Sdm9C3y3grFobdHIGCszjH99pX_76hAUixQAicm6DL9p1bGJu5nieAvubKAiF932i48ghJrYZt7YNXRRvxxnEhkOnx0RojIiqAfSYEGpJlIk=]
- An In-depth Technical Guide to Cbz-O-tert-butyl-L-threonine tert-butyl ester and its Application in Peptide Synthesis. Benchchem. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGA0vVUNtYbgYWtYoF1ae1sOqaZWPaGLrU7v6zTiNFBWBRaIL9RiBkJAPzptJTTxJBKQVX8dAyyiFfUd91zbtBv26VIlvKIhgay0gsRrNQLL7muG2DoAF4uePcjIJxGIdISpzz1cF72bLIqMy7JvrzQjYnPqOdbvxNinXl-usfYKCS0ClGrCpJnL5HdtWrPhn5ij02afgXaWLTuLdfDILzovtbG1sNNWOjS8wyx0PjvVLeMIwfvvhb0UK3d3KDC9qrAnD96XjbZr0cZahm8YP-gX_Q=]
- Application Notes and Protocols for Z-Thr(OtBu)-OH in Peptide Coupling. Benchchem. [URL: https://vertexaisearch.cloud.google.
- Application Notes and Protocols for Z-Thr(OtBu)-OH in Solid-Phase Peptide Synthesis (SPPS). Benchchem. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEXN-O2VXIc_zvWBWlnG-Iu6Y-bVz7IVgh03ifH4XjjNrNwTY-PKzAxc2fWeDyvJyTC3hJhjJZHoLYGfmWx7Q-oiRBGzxOBTDKR6YahIB1aQBIPz5WsPt-vCjq6ez3MWtN9yaFybsiGbOLr7D2JdjdNzhdXVZjbXIyOqP4I3vn5Qjz9Kz13N2J8_q0_jZCQm0TzDGbemLXSKBKnAnJKF_cQKJMSyZndZIKqmGfDxt6JpN4imw==]
- Application Notes and Protocols for Z-Thr(OtBu)-OH in Solution-Phase Peptide Synthesis. Benchchem. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHqYvCGTqUlnMw3WTZWp3WfQzuYZAxSZAvg0oPSdS4bwVMo7fGwVEycE64rH6rNjdRyvjvn5-uerZZGQMYJLO1iHWzkcyWDXYupKYaRsjADsNbdBIaZBCUXohjdS9KOv2sg7nF9tKyd14R8av-ZZ493GkGw8T9z3DeQ12frJeub3kVukg18rF6HCQZNwU0_WPguymdOIucEtRBSFwdSuzigxpGTsyA6IFsi2bD33ApI0qw=]
- Application Notes and Protocols for the Deprotection of Z-Thr(tBu)-OtBu. Benchchem. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHCIFQVSncNH6_eeP_xaF1fp1W5RZBLgcf9pNLH4xVvcC7TYRim-Of0WXxhfKroA0mS6HX63J5V9QOfAF6fGoFZhjZZPcQV8VHHc3UECacDKBeNDlNwVZnF2ApJE81hGausAnqpHPWTTF-kItV4U4jk2cMYhLsx5QO5Z-Gc6vXla9Jy1p_CF_bK7OBTKen5-PSNhwdrSwpwbfPcALLfwxQovTs=]
- This compound. MySkinRecipes. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGqRj706snhhIGfOwi7u3c1F4uIH1MaaqQEzQ3-cVJu3R7mxlqAu3QsxZyTHwoYFkeaA6BmaL5Wb71ritQwA2jK4c1eGEDGpCkcRUm1NCszyHx5XClNH5HJCqYab2dYU8HR3M7E_8fqHpbdJCeGjuDmYEQaq46Gh6ZXxQGQsRWI79A8gmDayrZJ5S90Weexuxyuk6AqEFvn4t4m9ZUg2mwbCznsFq4y9wQ3IuyPwZJt]
- A Comparative Analysis of H-Thr(tBu)-OH and Alternative Protected Threonines in Peptide Synthesis. Benchchem. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFm3mx4JeNbloSw_ePyAQZMR6TGi6mPn4C5A9TNqCpNgb7F0R_VYnNfN7k7-bSiiGBzELeXzXIRbWfqBORPPzIKUXrpfn0CBxNfMSiA5d2GghLIVmUa1U_EL42UmEbzRAK8Pskq5hbwb8rQZ32nAvaWz0ye66XEJVhnSpej80jTzRcWc9r5NZne5Dp9jmBrg_1gulC5JNfD4AIIGgVvfupjM1VHMT9twr-USc9WKac82SBCtMvJMUNUutEKhKc=]
- Copper(II) Lysinate and Pseudoproline Assistance in the Convergent Synthesis of the GLP-1 Receptor Agonists Liraglutide and Semaglutide. CNR-IRIS. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEpuXT905KTH2z0_MgOeoCJkoi8RaBFI5EGI4U2nqb7pZZHUQUrhK78oLCMyopB2phWDNLq93IjMOg8um8W6TuOFU24oUTlYLeGJ0GCEMibs9N-JF848Nd8b3UBXoembzeSo8rsNfs2vKDbjCpj9PDXUJZqjJLXIqtrkpiPY1siBUnxHKr-v_Wm15ao_VeMDwSyV4xipOzFIZKcKIEdpZJYfwys3dSuj5XhjZ0=]
- Optimized Stepwise Synthesis of the API Liraglutide Using BAL Resin and Pseudoprolines. Molecules. [URL: https://www.mdpi.com/1420-3049/23/12/3339]
- This compound. MedchemExpress.com. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG5i3HJ33r7QpBUt9fBbJmVzBFasvJ1F6e67wQfvrLcPvxd55JIwSASAaD-XBdk4hcaPuF8FGlbDX-HNGiCSy8wN635fKWRa4uCstHC_wgCKvV8AOgznoBNsa7M0UTqvtfRSRpa67MFyJl8kJ1rSJJ2HygsTwTbhq8kkuxrNm1_2xO16Lh7Dn9fLz2R]
- Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. Bachem. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHho8tbFkuw3tqSWzSyoFzTtANKsvt9Yc_3tG4XDR05ir9_5KXrysp9Ke4BMyX2XMyUskFHJAVsC1b4e46fnKkQzWqWJbvrUbixaQ3EbjLSToWRPM3F0CH1PL6xt8hjlHcCunmG-5rTz57WLUNXboZfTc_apE6STA-WjzGRyBbia1ZKQrmqc0Uj2zmrsP4QcQFEzwTWULyKrTN6yTgDcWl_YE5c4IoI]
- Preparation method for semaglutide. Justia Patents. [URL: https://patents.justia.
- H-Thr(Bzl)-OH in Solid-Phase Peptide Synthesis. Benchchem. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFU7KXKDsLt7Gw_8i6Vy8nirROANxwEyPNBEllHr8wgqOUSak2nmRypvnxxvt0Z8XMF_fgRxjCufajGlYt0RpsfKMe9Eha2k-obCMNGpZs-CxOmYBBqw2PxrIcBSpC0U9dqPFAt4dZoV2PPX9YrLIKlv1piTsDcJidcyndfflOJGrh6y4-8inWAcDV2h9xLx-YR6gQH49rzMCDZcE2cgHYo3_KhnVkBjXnz4bB7zWMDXA4=]
- Amino Acid Derivatives for Peptide Synthesis. AAPPTec. [URL: https://www.aapptec.
- Method for synthesizing liraglutide. Google Patents. [URL: https://patents.google.
- Synthesis method of liraglutide. Google Patents. [URL: https://patents.google.
- Application Notes and Protocols for Monitoring H-Thr(tBu)-OH Coupling Efficiency in Solid-Phase Peptide Synthesis. Benchchem. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHgbbS0HnMRyAVu62mC6ISqaI_cg1hEl7SZO1vrjuRcceCGEKtDWl4DuSO-s8_g_jwXoJZc1Rorp61Q6KNPIoo0awuAuqlaN5S7oZrV4CV0HT_pT_3AEZS18-6dGB31tCk_s7IYnumYcH6eUVvuFRAWGwYmwdiNnTRmaJSnPiFGDi8zUi2b9oNfLzdP9Nf1GZ_92fRarmfufO1clxYVT64dls5L1kYpSXrf4usHb7JfaxDzITXngZUXhMF5ANhMxDhihAnAxvhOd1Ps2U7S]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. peptide.com [peptide.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. This compound [myskinrecipes.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. bachem.com [bachem.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. iris.cnr.it [iris.cnr.it]
- 13. Optimized Stepwise Synthesis of the API Liraglutide Using BAL Resin and Pseudoprolines - PMC [pmc.ncbi.nlm.nih.gov]
- 14. patents.justia.com [patents.justia.com]
- 15. CN102875665B - Method for synthesizing liraglutide - Google Patents [patents.google.com]
- 16. KR20190103185A - Synthesis method of liraglutide - Google Patents [patents.google.com]
Application of Z-Thr(tBu)-OH in pharmaceutical development
An In-Depth Guide to the Application of Z-Thr(tBu)-OH in Pharmaceutical Development
Authored by: Gemini, Senior Application Scientist
Abstract
N-α-Benzyloxycarbonyl-O-tert-butyl-L-threonine, commonly abbreviated as Z-Thr(tBu)-OH, is a pivotal protected amino acid derivative utilized in the chemical synthesis of therapeutic peptides. Its unique orthogonal protecting group strategy, employing the benzyloxycarbonyl (Z) group for N-α-amino protection and the tert-butyl (tBu) ether for the side-chain hydroxyl group, offers synthetic chemists precise control over peptide chain elongation. This guide provides a comprehensive overview of Z-Thr(tBu)-OH, detailing its physicochemical properties, strategic application in both solid-phase and solution-phase peptide synthesis, and step-by-step protocols for its incorporation and subsequent deprotection. The causality behind experimental choices, potential side reactions, and troubleshooting strategies are discussed to provide researchers, scientists, and drug development professionals with a practical and authoritative resource for leveraging Z-Thr(tBu)-OH in pharmaceutical development programs.
Introduction: The Strategic Importance of Z-Thr(tBu)-OH
In the intricate process of peptide synthesis, the selective masking and unmasking of reactive functional groups is paramount to achieving the desired sequence and preventing unwanted side reactions.[1] Z-Thr(tBu)-OH is a strategically designed building block that addresses this challenge for the amino acid threonine. The threonine side chain contains a secondary hydroxyl group which, if left unprotected, can undergo acylation during the peptide coupling steps.
The power of Z-Thr(tBu)-OH lies in its orthogonal protection scheme:
-
The Benzyloxycarbonyl (Z) Group: Protecting the α-amino group, the Z-group is stable to the mildly acidic and basic conditions often used in peptide synthesis.[1] It is most commonly removed under neutral conditions via catalytic hydrogenation (e.g., H₂/Pd-C).[2] This characteristic makes it orthogonal to both acid-labile and base-labile protecting groups.
-
The tert-Butyl (tBu) Group: Protecting the side-chain hydroxyl group, the tBu ether is robust and stable to a wide range of reagents, including the conditions for Z-group removal (hydrogenation) and the basic conditions used for Fmoc-group removal (piperidine).[2][3] It is efficiently cleaved using strong acids, most commonly trifluoroacetic acid (TFA), typically during the final global deprotection step.[1][2]
This dual-protection strategy allows for the selective deprotection of either the N-terminus or the side chain, providing the synthetic flexibility required for complex projects, such as convergent fragment synthesis or the introduction of specific modifications.[2][4]
Diagram: Chemical Structure of Z-Thr(tBu)-OH
Caption: Structure of Z-Thr(tBu)-OH showing the Z and tBu protecting groups.
Physicochemical and Characterization Data
A summary of the key physicochemical properties for Z-Thr(tBu)-OH is presented below. This data is essential for experimental planning, including solvent selection and storage.
| Property | Value | Reference(s) |
| Chemical Name | (2S,3R)-2-(((Benzyloxy)carbonyl)amino)-3-(tert-butoxy)butanoic acid | [1][5] |
| Synonyms | Cbz-Thr(tBu)-OH, Z-L-Thr(tBu)-OH | [1] |
| CAS Number | 16966-09-9 | [1] |
| Molecular Formula | C₁₆H₂₃NO₅ | [1][5] |
| Molecular Weight | 309.36 g/mol | [1][5] |
| Appearance | White to off-white solid | [1] |
| Storage Temperature | 2-8°C, Desiccated | [1][6] |
| Solubility | Soluble in organic solvents like DMF, DCM, Chloroform, Ethyl Acetate | [3][7] |
Core Applications in Pharmaceutical Peptide Synthesis
Z-Thr(tBu)-OH is primarily employed in scenarios that benefit from its unique deprotection characteristics, distinguishing it from the more common Fmoc- and Boc-protected threonine derivatives.[4]
-
Solution-Phase Peptide Synthesis (SPPS): Z-Thr(tBu)-OH is a cornerstone of classical solution-phase synthesis, especially for creating protected peptide fragments.[2] These fragments can then be coupled together in a convergent synthesis strategy to build larger, more complex peptides. The stability of the Z-group allows for manipulations at the C-terminus (e.g., ester saponification) without premature N-terminal deprotection.[2]
-
Solid-Phase Peptide Synthesis (SPPS): While less common than Fmoc-Thr(tBu)-OH for standard linear SPPS, Z-Thr(tBu)-OH is invaluable when an orthogonal N-terminal protecting group is required.[4] This is particularly relevant for:
-
Synthesis of N-terminally modified peptides: Where the final N-terminal modification must be performed while side-chain protecting groups remain intact.
-
On-resin cyclization: The Z-group can protect the N-terminus while side-chain chemistry is performed to form cyclic peptides.
-
Convergent SPPS: A protected peptide fragment can be synthesized on a resin, cleaved while retaining its side-chain protection, and then used in a subsequent solution-phase coupling.
-
-
Synthesis of Specific Peptide APIs: Z-protected amino acids, including Z-Thr(tBu)-OH, are used in the manufacturing routes of various peptide drugs. For instance, it can be used in the synthesis of Octreotide, a synthetic somatostatin analog.[5] While the large-scale synthesis of drugs like Liraglutide predominantly uses Fmoc/tBu chemistry, the principles of side-chain protection with tBu groups are identical.[8][9]
Diagram: Orthogonal Deprotection Strategy
Caption: Orthogonality of Z and tBu groups allows for selective deprotection paths.
Experimental Protocols
The following protocols are provided as representative examples. Researchers must optimize conditions based on the specific peptide sequence, scale, and available equipment.
Protocol 1: Coupling of Z-Thr(tBu)-OH in Solid-Phase Peptide Synthesis (SPPS)
This protocol details the manual coupling of Z-Thr(tBu)-OH onto a resin-bound peptide with a free N-terminus, assuming a standard synthesis setup.
Rationale: The choice of coupling reagent is critical. Aminium/uronium reagents like HBTU or HATU are highly efficient and fast, minimizing side reactions.[10] They require a non-nucleophilic base like DIPEA for activation. The Kaiser (ninhydrin) test is a reliable qualitative method to monitor for the presence of free primary amines, thus confirming reaction completion.[1]
Materials:
-
Peptide-resin with a free N-terminus
-
Z-Thr(tBu)-OH (2-4 equivalents relative to resin loading)
-
Coupling Reagent: HBTU or HATU (2-4 eq.)
-
Base: N,N-Diisopropylethylamine (DIPEA) (4-8 eq.)
-
Solvents: N,N-Dimethylformamide (DMF), Dichloromethane (DCM) (peptide synthesis grade)
-
Kaiser (ninhydrin) test kit
-
SPPS reaction vessel
Procedure:
-
Resin Swelling: Swell the peptide-resin in DMF for 20-30 minutes in the reaction vessel. Drain the DMF.
-
Pre-activation: In a separate vial, dissolve Z-Thr(tBu)-OH and HBTU/HATU in a minimal volume of DMF. Add DIPEA and allow the mixture to pre-activate for 1-2 minutes. The solution will typically change color.
-
Coupling Reaction: Add the pre-activated amino acid solution to the swollen resin. Agitate the mixture at room temperature for 1-2 hours.[1]
-
Monitoring: Take a small sample of beads and wash them thoroughly with DMF and DCM. Perform the Kaiser test. A yellow or colorless result indicates complete coupling. If the beads turn blue, the coupling is incomplete.[1]
-
Recoupling (if necessary): If the Kaiser test is positive, drain the reaction solution and repeat steps 2-4, potentially with a longer coupling time.
-
Washing: Once coupling is complete, drain the solution and wash the resin extensively with DMF (3-5 times) and DCM (3-5 times) to remove all soluble reagents and by-products. The resin is now ready for the next synthesis step (e.g., N-terminal deprotection of the subsequent amino acid).
Diagram: SPPS Coupling Workflow
Caption: Standard workflow for coupling Z-Thr(tBu)-OH in solid-phase synthesis.
Protocol 2: Deprotection of Z and tBu Groups
This section describes the selective removal of the two protecting groups.
A. Z-Group Removal (Catalytic Hydrogenation)
Rationale: This method is exceptionally mild and preserves acid-labile groups like tBu. The reaction proceeds via hydrogenolysis of the benzylic C-O bond, releasing the free amine, toluene, and CO₂.[11] The reaction must be monitored carefully as the palladium catalyst can be poisoned by sulfur-containing residues (Met, Cys).
Materials:
-
Z-protected peptide
-
Catalyst: 5-10% Palladium on carbon (Pd/C)
-
Solvent: Methanol (MeOH), Ethanol (EtOH), or DMF
-
Hydrogen (H₂) source (balloon or hydrogenation apparatus)
-
Filter aid (e.g., Celite®)
Procedure:
-
Dissolve the Z-protected peptide in the chosen solvent in a suitable reaction flask.
-
Carefully add the Pd/C catalyst (typically 10-20% by weight of the peptide).
-
Purge the flask with an inert gas (N₂ or Ar), then introduce hydrogen gas.
-
Stir the mixture vigorously at room temperature.
-
Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.
-
Once complete, carefully purge the flask with inert gas.
-
Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Wash the pad with the reaction solvent.[1]
-
Combine the filtrates and remove the solvent under reduced pressure to yield the N-terminally deprotected peptide.
B. tBu-Group Removal (Acidolysis)
Rationale: Strong acid, typically TFA, is used to cleave the tBu ether. The mechanism involves the formation of a stable tert-butyl cation. This cation is highly reactive and can alkylate nucleophilic side chains (e.g., Trp, Met). Therefore, "scavengers" are added to the cleavage cocktail to trap these cations.[1][12]
Materials:
-
tBu-protected peptide
-
Cleavage Cocktail: e.g., 95% TFA, 2.5% Water, 2.5% Triisopropylsilane (TIS)
-
Cold diethyl ether
Procedure:
-
Place the dried peptide-resin or lyophilized peptide in a reaction vessel.
-
Add the pre-chilled cleavage cocktail to the peptide.
-
Gently agitate the mixture at room temperature for 1.5-2 hours.[1]
-
If using resin, filter the mixture and collect the filtrate. Wash the resin with a small amount of fresh TFA.
-
Precipitate the crude peptide by adding the TFA filtrate dropwise into a flask of cold diethyl ether (typically 10x the volume of the filtrate).[1]
-
Collect the precipitated peptide by centrifugation or filtration.
-
Wash the peptide pellet with cold diethyl ether to remove scavengers and soluble by-products.
-
Dry the crude peptide under vacuum.
Troubleshooting and Management of Side Reactions
| Issue | Cause | Mitigation Strategy | Reference(s) |
| Incomplete Coupling | Steric hindrance from the threonine side chain and adjacent residues. | Use a more potent coupling reagent (e.g., HATU, COMU), increase coupling time, or perform a double coupling. Always verify with a Kaiser test. | [1][10] |
| Racemization | Over-activation of the carboxylic acid, especially with strong bases or prolonged pre-activation times. | Minimize pre-activation time. Use racemization-suppressing additives like HOBt or OxymaPure. The Z-group is generally robust against racemization. | [1][2] |
| Alkylation of Side Chains | Reactive tert-butyl cations generated during TFA cleavage alkylate susceptible residues (Trp, Cys, Met). | Always include scavengers in the TFA cleavage cocktail. Common scavengers include water, TIS, and ethanedithiol (EDT). | [1][12] |
Conclusion
Z-Thr(tBu)-OH is a highly valuable, albeit specialized, reagent in the peptide chemist's toolbox. Its robust orthogonal protecting group scheme provides essential flexibility for the synthesis of complex peptide pharmaceuticals, particularly in solution-phase and convergent strategies. A thorough understanding of its reactivity, coupling kinetics, and deprotection mechanisms, as outlined in this guide, is critical for its successful application. By carefully selecting reagents and monitoring reaction progress, researchers can effectively harness the synthetic power of Z-Thr(tBu)-OH to advance their drug development objectives.
References
- BenchChem. (2025). Application Notes and Protocols: Z-Thr(tBu)
- BenchChem. (2025). Application Notes and Protocols for Z-Thr(OtBu)-OH in Peptide Coupling.
- BenchChem. (2025). Application Notes and Protocols for the Deprotection of Z-Thr(tBu)-OtBu.
- SynZeal. Z-Thr(tBU)-OH | CAS No. 16966-09-9.
- BenchChem. (2025).
- ChemicalBook. Z-THR(TBU)-OH DCHA | 16966-07-7.
- Bachem. (2024). Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives.
- Al Musaimi, O., et al. (2019). Optimized Stepwise Synthesis of the API Liraglutide Using BAL Resin and Pseudoprolines. ACS Omega.
- BenchChem. (2025). A Technical Guide to H-Thr(tBu)
- BenchChem. (2025).
- Google Patents. Method for solid phase synthesis of liraglutide.
- Sigma-Aldrich. Z-Thr(tBu)-OH | 16966-09-9.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Z-Thr(tBU)-OH | CAS No. 16966-09-9 | | SynZeal [synzeal.com]
- 6. Z-Thr(tBu)-OH | 16966-09-9 [sigmaaldrich.com]
- 7. Z-THR(TBU)-OH DCHA | 16966-07-7 [chemicalbook.com]
- 8. Optimized Stepwise Synthesis of the API Liraglutide Using BAL Resin and Pseudoprolines - PMC [pmc.ncbi.nlm.nih.gov]
- 9. US9260474B2 - Method for solid phase synthesis of liraglutide - Google Patents [patents.google.com]
- 10. bachem.com [bachem.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
Orthogonal protecting group strategies with Z-Thr(tBu)-OH
An Application Guide to Orthogonal Protecting Group Strategies Utilizing Z-Thr(tBu)-OH
Abstract
In the sophisticated landscape of peptide synthesis, achieving chemical selectivity is paramount. Orthogonal protecting group strategies provide the essential tools for the sequential and specific manipulation of functional groups, enabling the construction of complex peptides, including those with post-translational modifications or unique structural motifs. This technical guide delves into the strategic application of (2S,3R)-2-(((Benzyloxy)carbonyl)amino)-3-(tert-butoxy)butanoic acid, commonly known as Z-Thr(tBu)-OH. We will explore the distinct chemical properties of the benzyloxycarbonyl (Z) and tert-butyl (tBu) protecting groups, providing a framework for their selective cleavage. This document furnishes researchers, scientists, and drug development professionals with detailed, field-proven protocols for the incorporation and orthogonal deprotection of this versatile amino acid derivative, addressing potential challenges and offering troubleshooting insights to ensure synthetic success.
The Principle of Orthogonality in Peptide Synthesis
The precise, stepwise assembly of amino acids is the foundation of peptide synthesis. To prevent undesired reactions at reactive side chains or the N-terminus, these functional groups are temporarily masked with protecting groups. An orthogonal protection strategy employs multiple classes of protecting groups within a single molecule, where each class can be removed under specific chemical conditions that do not affect the others.[1][2] This allows for a high degree of control over the synthesis process.
A typical synthesis strategy involves three classes of protecting groups:
-
Temporary Nα-amino protecting groups: Shield the N-terminus of the growing peptide chain and are removed at each cycle of amino acid addition.[3]
-
Permanent side-chain protecting groups: Protect reactive side chains throughout the synthesis and are removed during the final cleavage step.[2]
-
Auxiliary orthogonal protecting groups: Used for specific side-chain modifications like cyclization or branching, and can be removed independently of the other groups.[1][3]
Z-Thr(tBu)-OH is an exemplar of a building block designed for such advanced strategies. The Nα-Z group and the side-chain O-tBu group are mutually stable to the conditions required for each other's removal, providing a robust orthogonal system.
Physicochemical Characteristics of Z-Thr(tBu)-OH
Z-Thr(tBu)-OH is a white to off-white solid, valued for its stability and compatibility with various peptide synthesis workflows.[3] Its utility is derived from the distinct lability of its two protecting groups.
| Property | Value | Reference |
| Chemical Name | (2S,3R)-2-(((Benzyloxy)carbonyl)amino)-3-(tert-butoxy)butanoic acid | [3] |
| Synonyms | Cbz-Thr(tBu)-OH, Z-L-Thr(tBu)-OH | [3] |
| CAS Number | 16966-09-9 | [3][4] |
| Molecular Formula | C16H23NO5 | [3] |
| Molecular Weight | 309.36 g/mol | [3] |
| Appearance | White to off-white solid | [3] |
| Storage Temperature | 2-8°C | [3] |
-
The Z (Benzyloxycarbonyl) Group: Introduced by Bergmann and Zervas, the Z group is a cornerstone of peptide chemistry.[5][6] It is stable to the mildly acidic and basic conditions typical of Solid-Phase Peptide Synthesis (SPPS), making it orthogonal to both Boc and Fmoc strategies.[7][8] Its primary removal method is catalytic hydrogenolysis, which proceeds under neutral conditions.[7]
-
The tBu (tert-butyl) Group: The tert-butyl group is used to protect the hydroxyl side chain of threonine. It is highly stable to a wide range of nucleophiles and bases, as well as the conditions of catalytic hydrogenation.[9] Its removal is efficiently achieved under strongly acidic conditions, typically with trifluoroacetic acid (TFA).[10][11]
The Orthogonal Deprotection Strategy Visualized
The core value of Z-Thr(tBu)-OH lies in the two distinct synthetic pathways available after its incorporation into a peptide chain. This orthogonality allows for either N-terminal chain extension or side-chain modification, as depicted below.
Caption: Orthogonal deprotection pathways for a Z-Thr(tBu)-containing peptide.
Experimental Protocols
The following protocols are designed to be self-validating by including checkpoints and rationale for key steps.
Protocol 1: Incorporation of Z-Thr(tBu)-OH in SPPS
This protocol outlines the coupling of Z-Thr(tBu)-OH onto a resin-bound peptide with a free N-terminal amine.
Rationale: The carboxyl group of Z-Thr(tBu)-OH is activated to form a highly reactive species that readily couples with the free amine on the resin, forming a new peptide bond. Monitoring with a qualitative test like the Kaiser test is critical to ensure the reaction proceeds to completion before the next cycle.[3]
Materials:
-
Peptide-resin with a free N-terminus
-
Z-Thr(tBu)-OH
-
Coupling Reagent: HBTU (2-(1H-Benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
Base: N,N-Diisopropylethylamine (DIEA)
-
Solvents: N,N-Dimethylformamide (DMF), Dichloromethane (DCM)
-
Kaiser Test Kit
Procedure:
-
Resin Swelling: Swell the peptide-resin in DMF for 30-60 minutes in a reaction vessel. Drain the DMF.
-
Pre-activation: In a separate vial, dissolve Z-Thr(tBu)-OH (3 eq.), HBTU/HATU (2.95 eq.), and DIEA (6 eq.) in a minimal amount of DMF. Allow the solution to pre-activate for 2-5 minutes. The solution will typically change color.
-
Coupling: Add the pre-activated amino acid solution to the swollen resin. Agitate the mixture at room temperature for 1-2 hours.[3]
-
Monitoring: Take a small sample of resin beads and wash them thoroughly with DMF. Perform a Kaiser (ninhydrin) test. A complete reaction is indicated by yellow beads; a blue/purple color signifies the presence of unreacted primary amines.[3]
-
Troubleshooting: If the test is positive, extend the coupling time for another hour or perform a second coupling by draining the vessel and adding a fresh solution of activated Z-Thr(tBu)-OH.[3]
-
Washing: Once coupling is complete (negative Kaiser test), drain the reaction vessel and wash the resin thoroughly with DMF (3x) and DCM (3x) to remove all soluble reagents and by-products. The resin is now ready for the next synthetic step (e.g., selective deprotection).
Protocol 2: Selective Deprotection of the Nα-Z Group via Catalytic Hydrogenolysis
This protocol removes the Z-group, liberating the N-terminal amine for chain elongation while leaving the tBu group intact.
Rationale: A palladium catalyst facilitates the cleavage of the benzylic C-O bond by hydrogen.[7] The resulting unstable carbamic acid spontaneously decarboxylates to yield the free amine.[7] Monitoring by TLC or LC-MS is essential to track the disappearance of the starting material.
Materials:
-
Z-protected peptide-resin
-
Catalyst: 10% Palladium on carbon (Pd/C)
-
Hydrogen Source: Hydrogen gas (H₂) balloon or a hydrogen transfer reagent like ammonium formate (NH₄HCO₂)
-
Solvent: Methanol (MeOH), Tetrahydrofuran (THF), or a mixture.
Procedure:
-
Reaction Setup: Suspend the Z-protected peptide-resin in the chosen solvent in a round-bottom flask.
-
Catalyst Addition: Carefully add the Pd/C catalyst (typically 10-20% by weight of the peptide-resin).
-
Hydrogenation:
-
Using H₂ gas: Purge the flask with N₂ or Argon, then introduce hydrogen gas via a balloon and stir vigorously.
-
Using a transfer reagent: Add ammonium formate (5-10 eq.) to the suspension and stir at room temperature or slightly elevated temperature (e.g., 40°C).
-
-
Monitoring: Monitor the reaction progress by taking small aliquots, filtering off the catalyst, and analyzing by TLC or LC-MS until the starting material is consumed.
-
Work-up: Once the reaction is complete, carefully filter the mixture through a pad of Celite to remove the Pd/C catalyst. Caution: Pd/C can be pyrophoric and should not be allowed to dry in the air. Wash the filter cake with the reaction solvent.[3]
-
Isolation: Combine the filtrates and remove the solvent under reduced pressure to obtain the N-terminally deprotected peptide.
Protocol 3: Selective Deprotection of the O-tert-butyl (tBu) Group via Acidolysis
This protocol removes the tBu side-chain protection, exposing the hydroxyl group for modification while the N-terminal Z-group remains.
Rationale: The tBu group is highly susceptible to cleavage by strong acids like TFA. During this process, a stable tert-butyl cation is formed.[12] This cation is a reactive electrophile that can alkylate nucleophilic residues like Tryptophan or Methionine. Scavengers such as TIS and water are added to trap these cations, preventing side reactions.[13][14]
Materials:
-
Z-Thr(tBu)-protected peptide
-
Reagent: Trifluoroacetic acid (TFA)
-
Scavengers: Triisopropylsilane (TIS), Water
-
Cold diethyl ether for precipitation
Procedure:
-
Prepare Cleavage Cocktail: Prepare a cleavage cocktail, for example, TFA/TIS/H₂O (95:2.5:2.5 v/v/v). Prepare this mixture in a fume hood with appropriate personal protective equipment.
-
Cleavage Reaction: Add the cleavage cocktail to the peptide (either on-resin or in solution) and allow it to react for 2-4 hours at room temperature.
-
Monitoring: If possible, monitor the reaction by LC-MS to confirm the loss of the tBu group (mass change of -56.1 Da).
-
Peptide Precipitation: After the reaction is complete, filter the resin (if applicable) and add the TFA solution dropwise to a large volume of ice-cold diethyl ether. The deprotected peptide will precipitate as a solid.
-
Isolation: Centrifuge the suspension, decant the ether, and wash the peptide pellet several times with cold ether to remove residual TFA and scavengers. Dry the final product under vacuum.
Potential Side Reactions and Troubleshooting
A proactive understanding of potential side reactions is critical for a successful synthesis.
| Issue | Cause | Mitigation Strategy | Reference |
| Incomplete Coupling | Steric hindrance from the threonine side chain. | Use a more potent coupling reagent (e.g., HATU), increase coupling time, or perform a double coupling. Monitor completion with the Kaiser test. | [3] |
| Racemization | Prolonged activation times or use of strong bases during coupling. | Minimize pre-activation time. Use a base like DIEA which is known to suppress racemization. | [3] |
| Aspartimide Formation | In sequences containing Asp-Xxx, piperidine (in Fmoc-SPPS) can catalyze intramolecular cyclization. | While not directly related to Z-Thr(tBu)-OH, if used in an Fmoc context for other residues, add HOBt to the piperidine deprotection solution. | [14] |
| Alkylation by tBu Cations | During acidolytic tBu deprotection, the released tert-butyl cation can modify Trp or Met residues. | Always use a scavenger cocktail (e.g., TFA/TIS/H₂O) during TFA cleavage to trap the cations. | [14] |
Workflow Visualization
The following diagram illustrates a typical workflow for incorporating Z-Thr(tBu)-OH and performing a selective deprotection.
Caption: A typical experimental workflow for coupling and N-terminal deprotection.
Conclusion
The Z-Thr(tBu)-OH building block offers a powerful orthogonal protection scheme that is invaluable for the synthesis of complex peptides. The ability to selectively deprotect either the N-terminus via neutral hydrogenolysis or the threonine side chain via acidolysis provides chemists with the flexibility to perform chain elongation and site-specific modifications with high fidelity. By understanding the principles behind the protocols and anticipating potential side reactions, researchers can confidently leverage this strategy to advance their synthetic goals.
References
- Benchchem. Orthogonal Protection in Peptide Synthesis: A Technical Guide for Researchers.
- Benchchem. Application Notes and Protocols: Z-Thr(tBu)
-
Albericio, F. (2000). Orthogonal protecting groups for N(alpha)-amino and C-terminal carboxyl functions in solid-phase peptide synthesis. Biopolymers, 55(2), 123-39. [Link]
- Benchchem. Conditions for the Removal of the Z (Cbz)
-
ResearchGate. Orthogonal protecting groups for Nα-amino and C-terminal carboxyl functions in solid-phase peptide synthesis. [Link]
-
Chemistry LibreTexts. 13.10: Protecting Groups in Organic Synthesis. [Link]
-
Journal of Organic Chemistry. Solid-Phase Peptide Synthesis Using a Four-Dimensional (Safety-Catch) Protecting Group Scheme. [Link]
-
ResearchGate. Selective tert-Butyl Ester Deprotection in the Presence of Acid Labile Protecting Groups with Use of ZnBr2. [Link]
-
Journal of Organic Chemistry. Triarylamminium Radical Cation Facilitates the Deprotection of tert-Butyl Groups in Esters, Ethers, Carbonates. [Link]
- El-Faham, A., & Albericio, F. (2011). Research Progress About Amino Acid Protection In Solid-Phase Peptide Synthesis. Chemical Reviews, 111(11), 6557-6602.
- Benchchem.
-
Organic Chemistry Portal. tert-Butyl Esters. [Link]
-
Kaul, R., et al. (2004). Selective tert-butyl ester deprotection in the presence of acid labile protecting groups with use of ZnBr2. The Journal of Organic Chemistry, 69(18), 6131-3. [Link]
-
ResearchGate. Cbz deprotection conditions: screening of catalysts and sources of H2. [Link]
-
AAPPTec. Practical Synthesis Guide to Solid Phase Peptide Chemistry. [Link]
-
Wikipedia. Peptide synthesis. [Link]
-
AAPPTec. Overview of Solid Phase Peptide Synthesis (SPPS). [Link]
-
GenScript. Overview of Custom Peptide Synthesis. [Link]
-
AAPPTec. Aggregation, Racemization and Side Reactions in Peptide Synthesis. [Link]
-
Total Synthesis. Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism. [Link]
-
SynZeal. Z-Thr(tBU)-OH | CAS No. 16966-09-9. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Orthogonal protecting groups for N(alpha)-amino and C-terminal carboxyl functions in solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Z-Thr(tBU)-OH | CAS No. 16966-09-9 | | SynZeal [synzeal.com]
- 5. Peptide synthesis - Wikipedia [en.wikipedia.org]
- 6. total-synthesis.com [total-synthesis.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Research Progress About Amino Acid Protection In Solid-Phase Peptide Synthesis - Semaglutide360 [semaglutide360.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Amine Protection / Deprotection [fishersci.co.uk]
- 11. tert-Butyl Esters [organic-chemistry.org]
- 12. peptide.com [peptide.com]
- 13. Overview of Custom Peptide Synthesis [peptide2.com]
- 14. peptide.com [peptide.com]
Application Notes and Protocols for the Synthesis of Glycopeptides Using N-((Benzyloxy)carbonyl)-O-(tert-butyl)-L-threonine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview and detailed protocols for the synthesis of O-linked glycopeptides utilizing N-((Benzyloxy)carbonyl)-O-(tert-butyl)-L-threonine. Glycopeptides are critical molecules in biological processes and represent a burgeoning class of therapeutics. The strategic use of orthogonal protecting groups on amino acid building blocks is paramount for the successful chemical synthesis of these complex biomolecules. This document outlines the rationale behind the selection of the benzyloxycarbonyl (Cbz) and tert-butyl (tBu) protecting groups for the amino and hydroxyl functionalities of L-threonine, respectively. Detailed step-by-step protocols for solid-phase peptide synthesis (SPPS), on-resin glycosylation, and subsequent deprotection and cleavage are provided. This guide is intended to equip researchers with the foundational knowledge and practical methodologies to successfully synthesize custom glycopeptides for a range of applications, from basic research to drug discovery.
Introduction: The Significance of Glycopeptides
Glycosylation is one of the most common and complex post-translational modifications of proteins, playing a pivotal role in a myriad of biological processes including cell-cell recognition, immune response, and protein folding.[1][2] Glycopeptides, which are peptides bearing covalently attached carbohydrate moieties, are essential tools for deciphering the functional roles of protein glycosylation and are increasingly being explored as therapeutic agents and vaccines.[3][4]
The chemical synthesis of glycopeptides with defined structures is a formidable challenge due to the inherent complexities of both peptide and carbohydrate chemistry.[5] Solid-phase peptide synthesis (SPPS) has emerged as the predominant methodology for assembling the peptide backbone.[6][7] A key strategy in successful glycopeptide synthesis is the "building block approach," where a glycosylated amino acid is incorporated into the growing peptide chain.[3][6][8] This approach requires careful selection of protecting groups for the amino acid, the sugar, and the peptide backbone to ensure compatibility and selective removal.[9][10]
This guide focuses on the application of this compound, a versatile building block for the synthesis of O-linked glycopeptides.
The Strategic Choice of Protecting Groups: Cbz and tBu
The success of a multi-step synthesis like that of a glycopeptide hinges on an orthogonal protecting group strategy, which allows for the selective removal of one protecting group in the presence of others.[9][11] The choice of the benzyloxycarbonyl (Cbz) group for the α-amino group and the tert-butyl (tBu) group for the side-chain hydroxyl group of threonine offers a robust and versatile protection scheme.[12]
-
N-Benzyloxycarbonyl (Cbz) Group: The Cbz group is a well-established amine protecting group, renowned for its stability under a wide range of conditions, including the basic conditions used for Fmoc group removal in SPPS.[13][14] It is readily cleaved by catalytic hydrogenolysis (e.g., H₂/Pd-C) or under strong acidic conditions (e.g., HBr/acetic acid), providing an orthogonal deprotection strategy relative to the acid-labile tBu and base-labile Fmoc groups.[13][14]
-
O-tert-Butyl (tBu) Group: The tBu ether is a common protecting group for the hydroxyl functions of serine and threonine in peptide synthesis.[15] Its primary advantage is its stability to the basic conditions of Fmoc deprotection and the catalytic hydrogenolysis conditions used for Cbz removal. The tBu group is efficiently removed with strong acids, typically trifluoroacetic acid (TFA), which is often used for the final cleavage of the peptide from the solid support and removal of other acid-labile side-chain protecting groups.[7][16]
Table 1: Orthogonality of Protecting Groups in Glycopeptide Synthesis
| Protecting Group | Functionality Protected | Stable To | Labile To |
| Fmoc | α-Amino group | Acid, Hydrogenolysis | Base (e.g., Piperidine) |
| Cbz | α-Amino group | Acid (mild), Base | Hydrogenolysis, Strong Acid (HBr) |
| tBu | Hydroxyl group (Thr/Ser) | Base, Hydrogenolysis | Strong Acid (e.g., TFA) |
| Acetyl (Ac) | Hydroxyl groups (Sugar) | Acid (mild), Hydrogenolysis | Base (mild, e.g., Hydrazine) |
Experimental Workflow and Protocols
The synthesis of a glycopeptide using this compound can be strategically divided into several key stages: peptide chain elongation on a solid support, selective deprotection of the threonine side chain, on-resin glycosylation, and final cleavage and deprotection.
Diagram 1: Overall Workflow for Glycopeptide Synthesis
Caption: Schematic of the on-resin glycosylation reaction.
Protocol 3: Final Cleavage, Deprotection, and Purification
This protocol details the final steps to obtain the purified glycopeptide.
Materials and Reagents:
-
Glycopeptide-resin from Protocol 2
-
Cleavage cocktail: e.g., 95% TFA, 2.5% water, 2.5% TIS
-
Cold diethyl ether
-
Acetonitrile, HPLC grade
-
Water, HPLC grade
-
TFA, HPLC grade
-
Reverse-phase HPLC system
Procedure:
-
Cleavage and Global Deprotection:
-
Wash the glycopeptide-resin with DCM and dry it under vacuum.
-
Add the cleavage cocktail to the resin.
-
Agitate at room temperature for 2-3 hours.
-
Filter the resin and collect the filtrate.
-
Concentrate the filtrate under a stream of nitrogen.
-
-
Precipitation and Washing:
-
Precipitate the crude glycopeptide by adding cold diethyl ether to the concentrated filtrate.
-
Centrifuge the mixture to pellet the peptide.
-
Wash the peptide pellet with cold diethyl ether several times to remove scavengers and residual cleavage cocktail components.
-
Dry the crude glycopeptide pellet under vacuum.
-
-
Purification:
-
Dissolve the crude glycopeptide in a minimal amount of a suitable solvent (e.g., water/acetonitrile mixture).
-
Purify the glycopeptide by reverse-phase high-performance liquid chromatography (RP-HPLC) using a suitable gradient of water and acetonitrile, both containing 0.1% TFA.
-
Collect the fractions containing the desired product.
-
-
Lyophilization and Characterization:
-
Combine the pure fractions and lyophilize to obtain the final glycopeptide as a white powder.
-
Characterize the final product by mass spectrometry (e.g., MALDI-TOF or ESI-MS) and analytical HPLC to confirm its identity and purity.
-
Troubleshooting and Key Considerations
-
Epimerization and β-Elimination: Glycosylated threonine derivatives are generally less prone to epimerization compared to serine derivatives. [5][17][18]However, under forcing coupling conditions, β-elimination of the glycan can occur. [5][17]It is crucial to use optimized coupling reagents and reaction times.
-
Steric Hindrance: The bulky nature of glycosylated amino acids can lead to lower coupling efficiencies. [6]Double coupling or using more potent coupling reagents like HATU may be necessary.
-
Glycosidic Bond Stability: The glycosidic bond can be susceptible to cleavage under strongly acidic conditions. [16]The duration of the final TFA cleavage step should be minimized, and the reaction should be performed at room temperature.
-
Sugar Protecting Groups: The hydroxyl groups of the carbohydrate moiety are typically protected with acetyl or benzoyl groups. These are generally stable to the conditions of SPPS and are removed during a separate deprotection step, often with a mild base like hydrazine or sodium methoxide in methanol, before the final TFA cleavage. [3]
Conclusion
The use of this compound provides a robust and versatile entry point for the synthesis of O-linked glycopeptides. The orthogonal nature of the Cbz and tBu protecting groups allows for a well-controlled, stepwise synthesis on a solid support. By following the detailed protocols and considering the key experimental parameters outlined in this guide, researchers can confidently undertake the synthesis of complex glycopeptides to advance our understanding of their biological roles and to develop novel therapeutic strategies.
References
-
Divergent Behavior of Glycosylated Threonine and Serine Derivatives in Solid Phase Peptide Synthesis. National Institutes of Health. [Link]
-
Divergent Behavior of Glycosylated Threonine and Serine Derivatives in Solid Phase Peptide Synthesis. ACS Publications. [Link]
-
Accelerated solid-phase synthesis of glycopeptides containing multiple N-glycosylated sites. Nature. [Link]
-
Divergent Behavior of Glycosylated Threonine and Serine Derivatives in Solid Phase Peptide Synthesis. ACS Publications. [Link]
-
Synthesis of glycopeptides and glycopeptide conjugates. National Institutes of Health. [Link]
-
VI Protecting Groups and Orthogonal Protection Strategies. University of Bristol. [Link]
-
Solid phase synthesis of monosaccharide-containing N-glycopeptides. Portland Press. [Link]
-
Chemical Synthesis of Glycopeptides and Glycoproteins. RSC Publishing. [Link]
-
Amino Acid Derivatives for Peptide Synthesis. AAPPTec. [Link]
-
Protecting Group Strategies for Complex Molecule Synthesis in Medicinal Chemistry. LinkedIn. [Link]
-
Solid-phase synthesis of glycopeptides. ResearchGate. [Link]
-
Efficient synthesis of O-glycosylated amino acids. RSC Publishing. [Link]
-
A building block for PSGL-1 via Fmoc-assisted solid-phase peptide synthesis. National Institutes of Health. [Link]
-
This compound. MySkinRecipes. [Link]
-
Synthesis of Glycopeptides. Thieme Connect. [Link]
-
A program for ligation at threonine sites: application to the controlled total synthesis of glycopeptides. PubMed Central. [Link]
-
Selective Removal of an N-BOC Protecting Group in the Presence of a tert-Butyl Ester and Other Acid-Sensitive Groups. ACS Publications. [Link]
-
Protected Amino Acids | Peptide Synthesis Derivatives. Baishixing. [Link]
-
Practical Synthesis Guide to Solid Phase Peptide Chemistry. AAPPTec. [Link]
-
This compound. Suzhou Health Chemicals Co.. [Link]
-
Synthesis of a protected δ-glyco-amino acid building block for incorporation into peptide chains. University of Nicosia Research Portal. [Link]
-
Peptide synthesis using unprotected peptides through orthogonal coupling methods. PubMed Central. [Link]
-
Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism. Total Synthesis. [Link]
-
N-(tert-butyloxycarbonyl)-L-threonine. PubChem. [Link]
-
Cbz-Protected Amino Groups. Organic Chemistry Portal. [Link]
-
Chemical Synthesis of Glycopeptides containing l-Arabinosylated Hydroxyproline and Sulfated Tyrosine. PubMed Central. [Link]
-
Methods and protocols of modern solid phase peptide synthesis. ResearchGate. [Link]
-
How to synthesize N-Cbz-protected peptide by Fmoc/tBu-SPPS? ResearchGate. [Link]
-
Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory. University of California, Irvine. [Link]
Sources
- 1. Efficient synthesis of O -glycosylated amino acids - RSC Chemical Biology (RSC Publishing) DOI:10.1039/D5CB00076A [pubs.rsc.org]
- 2. Chemical Synthesis of Glycopeptides containing l-Arabinosylated Hydroxyproline and Sulfated Tyrosine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis of glycopeptides and glycopeptide conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A program for ligation at threonine sites: application to the controlled total synthesis of glycopeptides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Accelerated solid-phase synthesis of glycopeptides containing multiple N -glycosylated sites - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D2OB01886A [pubs.rsc.org]
- 7. Solid-phase peptide synthesis introduction-Technical Articals-News [hongtide.com]
- 8. researchgate.net [researchgate.net]
- 9. chemweb.bham.ac.uk [chemweb.bham.ac.uk]
- 10. books.rsc.org [books.rsc.org]
- 11. jocpr.com [jocpr.com]
- 12. This compound [myskinrecipes.com]
- 13. total-synthesis.com [total-synthesis.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. peptide.com [peptide.com]
- 16. portlandpress.com [portlandpress.com]
- 17. Divergent Behavior of Glycosylated Threonine and Serine Derivatives in Solid Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 18. pubs.acs.org [pubs.acs.org]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Incomplete Deprotection of tert-Butyl Group from Threonine Side Chain
Welcome to the technical support guide for resolving challenges associated with the deprotection of tert-butyl (tBu) ethers from threonine (Thr) side chains. This resource is designed for researchers, chemists, and drug development professionals engaged in peptide synthesis and medicinal chemistry. As Senior Application Scientists, we have compiled field-proven insights and protocols to help you navigate this common yet critical step in chemical synthesis.
Troubleshooting Guide: From Problem to Solution
This section addresses specific experimental failures, providing a clear path from identifying the issue to implementing a robust solution.
Question: My LC-MS analysis shows a significant amount of starting material remaining. Why is the deprotection incomplete and what should I do?
Potential Causes:
-
Insufficient Acid Strength or Concentration: The tert-butyl ether protecting the threonine side chain is sterically hindered and requires a strong acid for efficient cleavage.[1] If the concentration of trifluoroacetic acid (TFA) is too low, the reaction kinetics will be slow, leading to incomplete removal.
-
Suboptimal Reaction Time or Temperature: Deprotection is not instantaneous. Insufficient reaction time is a primary cause of incomplete cleavage. Similarly, reactions performed at temperatures below ambient will proceed more slowly.[1]
-
Poor Reagent Access (Solid-Phase Synthesis): In solid-phase peptide synthesis (SPPS), the resin support must be adequately swollen to allow the cleavage cocktail to penetrate and access all reaction sites.[1] Using 100% TFA, while a strong acid, may not be an optimal solvent for resin swelling.[1]
Suggested Solutions:
-
Increase Acid Concentration: Gradually increase the concentration of TFA in the cleavage cocktail. A common starting point is 50% TFA in dichloromethane (DCM), but this can be increased up to 95% for stubborn deprotections.[1] For particularly resistant cases, 4M HCl in dioxane is a powerful alternative.[1]
-
Extend Reaction Time: Monitor the reaction closely using an appropriate analytical method like HPLC or LC-MS.[1][2] Continue the reaction until the starting material is no longer detectable.
-
Increase Reaction Temperature: If your substrate is stable, gently warming the reaction mixture can significantly increase the rate of deprotection. However, exercise caution as elevated temperatures can sometimes promote side reactions. An alternative is thermal deprotection, which involves heating at high temperatures (120-240°C) in a suitable solvent.[1]
-
Optimize Resin Swelling (for SPPS): Ensure the solvent system effectively swells the resin. A mixture of TFA and a swelling solvent like DCM is often more effective than TFA alone.[1]
Question: I'm observing significant side-product formation, specifically alkylation of other residues. How can I prevent this?
Potential Causes:
-
Generation of Reactive tert-Butyl Cations: The core of the problem lies in the mechanism of acid-mediated deprotection. The process generates highly reactive tert-butyl cations (tBu⁺).[1][3][4]
-
Alkylation of Nucleophilic Residues: These electrophilic tBu⁺ cations can be "scavenged" by nucleophilic side chains present in the peptide sequence. Amino acids such as Tryptophan (Trp), Methionine (Met), Cysteine (Cys), and Tyrosine (Tyr) are particularly susceptible to this unwanted alkylation.[4][5]
Suggested Solutions:
-
Incorporate Scavengers: The most effective solution is to add "scavengers" to your cleavage cocktail. These are nucleophilic agents added in excess to trap the tBu⁺ cations before they can react with your peptide.[4][5]
-
Select the Right Scavengers: The choice of scavenger depends on the amino acids present in your sequence. A universal and highly effective, non-malodorous cocktail is a mixture of TFA/Triisopropylsilane (TIS)/Water (95:2.5:2.5) .
-
Water (H₂O) is effective at quenching tBu⁺ cations.[6]
-
Triisopropylsilane (TIS) is excellent for scavenging trityl cations and reduces oxidation.
-
Thiol-based Scavengers (e.g., Dithiothreitol (DTT), Thioanisole): These are particularly crucial if your peptide contains Cysteine to prevent S-tert-butylation.[5][7] Thioanisole has been shown to be highly effective in reducing this side reaction.[5]
-
Table 1: Common Cleavage Cocktails and Scavenger Applications
| Cleavage Cocktail Composition | Target Application / Comments | Sensitive Residues Protected |
| TFA / H₂O / TIS (95:2.5:2.5) | General purpose, good for most sequences. Reduces oxidation and traps tBu cations. | Tyr, Ser, Thr, Asp, Glu |
| TFA / Phenol / H₂O / TIS (88:5:5:2) | All-purpose cocktail, phenol acts as a scavenger for tBu cations.[6] | Trp, Met, Cys, His, Arg |
| TFA / Thioanisole / H₂O / TIS / DMS / 1% DTT (70:10:5:5:10) | Specifically designed to mitigate S-tButylation of Cysteine.[5] | Cys, Met |
| Reagent K: TFA / Phenol / H₂O / Thioanisole / EDT (82.5:5:5:5:2.5) | A classic, robust mixture for complex peptides with multiple sensitive residues. | Trp, Met, Cys, Arg |
Question: My mass spectrometry data shows a +42 Da adduct on my threonine's hydroxyl group after deprotection. What is this?
Potential Cause:
-
Trifluoroacetylation: This mass shift is characteristic of trifluoroacetylation. Commercial TFA can contain small amounts of trifluoroacetic anhydride ((CF₃CO)₂O). This highly reactive anhydride can acylate free nucleophiles, such as the newly deprotected hydroxyl group of threonine.
Suggested Solutions:
-
Add Water to the Cleavage Cocktail: Including a small percentage of water (e.g., 2.5-5%) in your TFA cleavage mixture will hydrolyze any residual trifluoroacetic anhydride, preventing this side reaction.[1]
-
Use High-Purity TFA: Ensure you are using a fresh, high-purity bottle of TFA, as the anhydride can form over time.
Frequently Asked Questions (FAQs)
Q1: What is the standard protocol for tert-butyl deprotection from a threonine side chain?
A widely used and effective method involves treating the protected compound with a high concentration of trifluoroacetic acid (TFA) in a solvent like dichloromethane (DCM). A typical starting point is a 1:1 mixture of TFA/DCM, stirred at room temperature for 1-2 hours.[1][8] However, this must be optimized based on the specific substrate and the presence of other sensitive functional groups.
Q2: How does the acid-mediated deprotection of the tert-butyl group work?
The mechanism proceeds in a few key steps:
-
Protonation: The ether oxygen on the threonine side chain is protonated by the strong acid (TFA).
-
Carbocation Formation: The C-O bond cleaves, releasing a relatively stable tertiary carbocation (the tert-butyl cation) and the free hydroxyl group on the threonine.[3][4]
-
Cation Quenching: The reactive tert-butyl cation is then trapped by a scavenger or deprotonates to form isobutylene gas.[3][9]
Q3: How can I monitor the progress of the deprotection reaction?
Regular monitoring is crucial for determining the optimal reaction time and ensuring completion.[1]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This is the preferred method. A small aliquot of the reaction mixture can be analyzed to track the disappearance of the starting material's mass peak and the appearance of the deprotected product's mass peak.[2][10]
-
Thin Layer Chromatography (TLC): For solution-phase synthesis, TLC can effectively show the consumption of the starting material (which will have a different Rf value than the more polar deprotected product).[10]
Q4: Are there non-acidic methods for removing a tert-butyl group?
Yes, while less common for standard peptide synthesis, alternatives exist for substrates that are highly sensitive to strong acids.
-
Thermal Deprotection: This involves heating the protected compound in a suitable solvent at high temperatures (typically 120-240°C).[1]
-
Lewis Acid-Mediated Deprotection: Certain Lewis acids, such as Zinc Bromide (ZnBr₂) or Ferric Chloride (FeCl₃), can mediate the cleavage of tert-butyl esters, sometimes offering different selectivity compared to protic acids.[1][11][12]
-
Enzymatic Deprotection: Specific lipases and esterases have been identified that can hydrolyze tert-butyl esters under mild, neutral conditions, leaving other protecting groups like Boc and Fmoc intact.[13]
Q5: Can I selectively remove an N-Boc group without cleaving the threonine side-chain tert-butyl ether?
This is challenging because both protecting groups are acid-labile. However, the N-Boc group is generally more sensitive to acid than the side-chain tert-butyl ether.[1] By using milder acidic conditions, such as a lower concentration of TFA or a weaker acid, it may be possible to achieve selective removal of the N-Boc group.[1] This requires careful optimization and diligent reaction monitoring by LC-MS to prevent the loss of the side-chain protection.
Visualized Workflows and Mechanisms
Diagram 1: Acid-Mediated Deprotection & Scavenger Action
Caption: Mechanism of tBu deprotection and the role of scavengers.
Diagram 2: Troubleshooting Workflow for Incomplete Deprotection
Caption: Troubleshooting workflow for incomplete tBu deprotection.
Experimental Protocols
Protocol 1: Standard Deprotection using TFA/DCM with Scavengers
-
Preparation: Dissolve the tert-butyl protected threonine-containing substrate in dichloromethane (DCM). For solid-phase synthesis, swell the peptide-resin in DCM for 15-30 minutes.
-
Reagent Addition: Prepare the cleavage cocktail. For a general-purpose, robust deprotection, use a mixture of TFA/H₂O/TIS (95:2.5:2.5 v/v/v). Add the cocktail to the reaction vessel. A typical volume is 10 mL per 0.25 mmol of peptide on resin.[6]
-
Reaction: Stir or gently agitate the mixture at room temperature.
-
Monitoring: After 1 hour, take a small aliquot, precipitate the peptide with cold diethyl ether, and analyze by LC-MS to check for completion. Continue the reaction for another 1-2 hours if starting material remains.[2]
-
Work-up: Upon completion, concentrate the reaction mixture in vacuo. If working with a resin, filter the resin and precipitate the peptide from the filtrate using cold diethyl ether.
-
Purification: Wash the precipitated crude peptide with cold ether, centrifuge, and dry. Proceed with HPLC purification.
Protocol 2: Analytical Monitoring by LC-MS
-
Sample Preparation: Pause the reaction stirring and withdraw a small sample of the resin beads or a few microliters of the reaction solution.
-
Peptide Precipitation: If on resin, add a small volume of the cleavage cocktail to the beads in a microcentrifuge tube and let it sit for 5 minutes. Add ~1 mL of cold diethyl ether to the tube to precipitate the cleaved peptide.
-
Isolation: Centrifuge the tube, decant the ether, and repeat the ether wash.
-
Analysis: Dry the crude peptide pellet and dissolve it in a suitable solvent for LC-MS analysis (e.g., 50% Acetonitrile/Water with 0.1% Formic Acid).
-
Data Interpretation: Inject the sample onto the LC-MS. Look for the expected mass-to-charge ratio (m/z) of both the starting material (with tBu group, +56 Da) and the fully deprotected product. The reaction is complete when the peak corresponding to the starting material is absent.
References
- Technical Support Center: Optimizing Deprotection of the Tert-butyl Group from Threonine - Benchchem. (n.d.).
-
Lundt, B. F., Johansen, N. L., Vølund, A., & Markussen, J. (1978). Removal of t-butyl and t-butoxycarbonyl protecting groups with trifluoroacetic acid. Mechanisms, biproduct formation and evaluation of scavengers. International Journal of Peptide and Protein Research, 12(5), 258-268. Retrieved January 10, 2026, from [Link]
-
ResearchGate. (2017). How to quench the t Bu cation and avoid the realkylation of cysteine with tBu in peptide cleavage? Retrieved January 10, 2026, from [Link]
-
Alhassan, M., et al. (2023). TFA Cleavage Strategy for Mitigation of S-tButylated Cys-Peptide Formation in Solid-Phase Peptide Synthesis. Organic Process Research & Development, 27(8), 1500-1509. Retrieved January 10, 2026, from [Link]
-
CDN Scientific. (n.d.). Cleavage Cocktail Selection. Retrieved January 10, 2026, from [Link]
-
Common Organic Chemistry. (n.d.). Boc Deprotection Mechanism - TFA. Retrieved January 10, 2026, from [Link]
-
ResearchGate. (n.d.). Cleavage, Deprotection, and Isolation of Peptides after Fmoc Synthesis. Retrieved January 10, 2026, from [Link]
-
ResearchGate. (2014). What are appropriate scavengers in the t-butyl group deprotection in peptide synthesis? Retrieved January 10, 2026, from [Link]
-
Stack Exchange. (2017). What happens to the t-butyl cation in the TFA deprotection of a t-butyl ester? Retrieved January 10, 2026, from [Link]
-
AAPPTec. (n.d.). Amino Acid Derivatives for Peptide Synthesis. Retrieved January 10, 2026, from [Link]
-
AAPPTec. (n.d.). Amino Acid Sidechain Deprotection. Retrieved January 10, 2026, from [Link]
-
Bornscheuer, U. T., et al. (2004). Enzymatic removal of carboxyl protecting groups. 1. Cleavage of the tert-butyl moiety. The Journal of Organic Chemistry, 69(17), 5744-5749. Retrieved January 10, 2026, from [Link]
-
Royal Society of Chemistry. (n.d.). Supporting Information: A Versatile Strategy for the Synthesis of Sequence-Defined Peptoids with Side-Chain and Backbone Diversity via Amino Acid Building Blocks. Retrieved January 10, 2026, from [Link]
-
Kumar, A., et al. (2017). FeCl3-Mediated Side Chain Modification of Aspartic Acid- and Glutamic Acid-Containing Peptides on a Solid Support. ACS Omega, 2(10), 6945-6954. Retrieved January 10, 2026, from [Link]
-
Sivanandhan, D., et al. (2005). Propargyloxycarbonyl as a protecting group for the side chains of serine, threonine and tyrosine. Journal of Chemical Sciences, 117(6), 643-649. Retrieved January 10, 2026, from [Link]
-
Dardonville, C., & Vinter, J. G. (2005). Selective tert-Butyl Ester Deprotection in the Presence of Acid Labile Protecting Groups with Use of ZnBr2. The Journal of Organic Chemistry, 70(22), 9070-9073. Retrieved January 10, 2026, from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Boc Deprotection Mechanism - TFA [commonorganicchemistry.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]
- 7. researchgate.net [researchgate.net]
- 8. rsc.org [rsc.org]
- 9. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. FeCl3-Mediated Side Chain Modification of Aspartic Acid- and Glutamic Acid-Containing Peptides on a Solid Support - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Enzymatic removal of carboxyl protecting groups. 1. Cleavage of the tert-butyl moiety - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Purification of Peptides Containing O-tert-butyl-Threonine
Welcome to our dedicated technical support resource for scientists and researchers encountering challenges with the purification of peptides containing O-tert-butyl-threonine (Thr(tBu)). This guide is designed to provide in-depth troubleshooting advice and answer frequently asked questions, empowering you to overcome common hurdles and achieve high-purity peptides.
Troubleshooting Guide
This section addresses specific issues that may arise during the purification of Thr(tBu)-containing peptides. Each problem is presented with its likely cause and a step-by-step guide to its resolution.
Problem 1: My RP-HPLC chromatogram shows two major, poorly resolved peaks. How can I improve the separation?
Question: I've just purified my crude peptide and the main peak is broad or is co-eluting with another major impurity. Mass spectrometry suggests the impurity has a mass difference of +56 Da. What is happening and how can I fix this?
Answer: This is a classic purification challenge when working with peptides containing Thr(tBu). The impurity is likely your target peptide with the tert-butyl (tBu) group still attached to the threonine residue.
Underlying Cause: The root of this issue is the incomplete removal of the tBu protecting group from the threonine side chain during the final cleavage from the solid-phase resin.[1] The tBu group is sterically bulky and the ether linkage to the threonine hydroxyl group is stable, sometimes requiring optimized cleavage conditions for complete removal.[2] The residual tBu group significantly increases the hydrophobicity of the peptide, causing it to have a longer retention time on a reversed-phase HPLC column and elute very close to the fully deprotected target peptide.[1]
Workflow for Cleavage and Purification of Thr(tBu) Peptides
Caption: A typical workflow from the synthesized peptide on resin to the final purified product.
Solutions & Optimization:
1. Optimize the Cleavage Cocktail and Conditions:
The composition of your cleavage cocktail is critical for efficient tBu group removal.[3][4]
-
Increase TFA Concentration: If you are using a lower concentration of trifluoroacetic acid (TFA), increasing it to 95% can enhance the cleavage efficiency.[2]
-
Extend Cleavage Time: For sterically hindered tBu groups, extending the cleavage reaction time from the standard 2 hours to 3-4 hours can drive the deprotection to completion.[5]
-
Incorporate the Right Scavengers: During cleavage, the tBu group is released as a reactive tert-butyl cation.[2] These cations can cause side reactions, such as the alkylation of sensitive residues like tryptophan or methionine.[6] Scavengers are essential to trap these cations.[2][4]
Recommended Cleavage Cocktails for Thr(tBu) Peptides
| Reagent Cocktail | Composition (v/v) | Target Peptide Characteristics | Reference |
| Reagent B | 88% TFA, 5% Phenol, 5% Water, 2% TIS | General purpose, good for peptides without Met or Cys. | [3] |
| Reagent K | 82.5% TFA, 5% Phenol, 5% Water, 5% Thioanisole, 2.5% EDT | For peptides with sensitive residues like Met, Cys, Trp, Tyr. | [7] |
| TFA/TIS/Water | 95% TFA, 2.5% TIS, 2.5% Water | A good starting point for peptides without sensitive residues. | [7][8] |
Protocol 1: Standard Cleavage with Reagent B
-
Wash the peptidyl-resin with dichloromethane (DCM).
-
Prepare Reagent B fresh: 88% TFA, 5% Phenol, 5% Water, 2% TIS.
-
Add the cleavage cocktail to the resin (10 mL per gram of resin).
-
Stir the mixture at room temperature for 3 hours.[5]
-
Filter the resin and collect the filtrate.
-
Wash the resin with a small amount of fresh TFA.
-
Combine the filtrates and precipitate the peptide by adding cold methyl tert-butyl ether.
-
Centrifuge to pellet the crude peptide, decant the ether, and dry the peptide under vacuum.
2. Optimize the RP-HPLC Purification:
If re-cleavage is not an option, you can often improve the separation of the desired peptide from its tBu-protected counterpart through HPLC method optimization.
-
Shallow the Gradient: A shallower gradient of the organic solvent (acetonitrile) will increase the separation between two closely eluting peaks. Try reducing the gradient slope from 1%/minute to 0.5%/minute.[9]
-
Column Chemistry: C18 columns are the standard for peptide purification.[10][11] However, for particularly hydrophobic peptides, a C8 or C4 column might provide better resolution.[9]
-
Temperature: Increasing the column temperature (e.g., to 40-50°C) can sometimes improve peak shape and resolution.
Protocol 2: Optimized RP-HPLC for Closely Eluting Peptides
-
Sample Preparation: Dissolve the crude peptide in a minimal amount of a strong solvent (like DMF or DMSO) and then dilute with your initial mobile phase (e.g., 95% Water/5% Acetonitrile with 0.1% TFA).[9]
-
Analytical Run: First, perform an analytical run to determine the approximate retention time of your peaks.
-
Preparative Run with Shallow Gradient:
-
Column: C18 reversed-phase column.
-
Mobile Phase A: 0.1% TFA in water.[12]
-
Mobile Phase B: 0.1% TFA in acetonitrile.[12]
-
Gradient: Based on your analytical run, create a shallow gradient around the elution point of your target peaks. For example, if your peaks elute around 40% B, you could run a gradient from 35% to 45% B over 20 minutes (0.5%/minute).
-
-
Fraction Collection and Analysis: Collect small fractions across the eluting peaks and analyze them by mass spectrometry to identify the fractions containing your pure target peptide.[12]
Problem 2: I'm observing unexpected modifications in my peptide, especially with Arg, Ser, or Thr residues.
Question: My mass spectrometry data shows a +80 Da modification on my threonine or serine residues. What could be the cause?
Answer: This mass shift is characteristic of O-sulfonation.
Underlying Cause: This side reaction can occur during the final TFA cleavage, particularly when your peptide contains arginine protected with Pmc (2,2,5,7,8-pentamethylchroman-6-sulfonyl) or Mtr (4-methoxy-2,3,6-trimethylbenzenesulfonyl) groups.[13] In the absence of suitable scavengers, the sulfonyl protecting groups can be transferred to the hydroxyl groups of serine or threonine.[13]
Decision Tree for Cleavage Cocktail Selection
Caption: A simplified decision guide for choosing an appropriate cleavage cocktail.
Solutions & Optimization:
-
Use a Scavenger-Rich Cocktail: The use of a robust scavenger cocktail like Reagent K is highly recommended in these cases.[7][14] The thioanisole and 1,2-ethanedithiol (EDT) in Reagent K are effective at preventing this sulfonation side reaction.
-
Consider Alternative Arg Protection: For future syntheses, consider using Pbf (2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl) as the protecting group for arginine, as it is generally less prone to causing this side reaction.
Frequently Asked Questions (FAQs)
Q1: Why is the tert-butyl group used for threonine side-chain protection?
The tert-butyl (tBu) group is widely used in the Fmoc/tBu solid-phase peptide synthesis (SPPS) strategy.[6][15] Its key advantage is its stability under the mildly basic conditions used for the repeated removal of the N-terminal Fmoc group (e.g., with piperidine).[6] It is, however, readily cleaved by strong acids like TFA during the final deprotection step, making it an excellent orthogonal protecting group.[6][15]
Q2: Can I use milder cleavage conditions to remove the tBu group from threonine?
While TFA is the standard reagent, some research has explored milder deprotection methods. For instance, Lewis acids like FeCl3 have been shown to deprotect side-chain tert-butyl esters, though their efficacy for tert-butyl ethers on threonine may vary and requires careful optimization.[16] For most applications, a well-scavenged TFA cocktail remains the most reliable method.
Q3: How can I confirm the complete removal of the tBu group?
Mass spectrometry is the definitive tool for this verification.[17]
-
Intact Mass Analysis: The molecular weight of the peptide with a residual tBu group will be 56.1 Da higher than the fully deprotected peptide.
-
MS/MS Fragmentation: Tandem mass spectrometry can pinpoint the location of the modification. Fragmentation of the peptide will show a mass shift of +56.1 Da on the fragment ions (b- and y-ions) containing the modified threonine residue.
Q4: Are there alternatives to O-tert-butyl-threonine?
Yes, other protecting groups for the threonine side chain exist. The trityl (Trt) group is a bulkier alternative that is more acid-labile, allowing for deprotection under milder acidic conditions.[6] This can sometimes lead to purer crude products, especially for sensitive sequences.[6] However, H-Thr(tBu)-OH remains a cost-effective and widely used standard in Fmoc-SPPS.[6]
References
-
Dutscher. Protein purification troubleshooting guide. Available from: [Link]
-
Jaeger, E., et al. (1993). [Side reactions in peptide synthesis. V. O-sulfonation of serine and threonine during removal of pmc- and mtr-protecting groups from arginine residues in fmoc-solid phase synthesis]. Biol Chem Hoppe Seyler, 374(5), 349-62. Available from: [Link]
-
National Institutes of Health. 4,4,4-trifluoro-N-Fmoc-O-tert-butyl-threonine and their Racemization-free Incorporation into Oligopeptides via Solid-phase Synthesis. Available from: [Link]
-
Aapptec Peptides. Cleavage Cocktails; Reagent B. Available from: [Link]
-
SciSpace. Amino Acid-Protecting Groups. Available from: [Link]
-
AAPPTec. Peptide Purification. Available from: [Link]
-
Mant, C. T., & Hodges, R. S. (2002). HPLC Analysis and Purification of Peptides. Methods in molecular biology (Clifton, N.J.), 194, 223–243. Available from: [Link]
-
Aapptec. Cleavage Cocktail for Peptides Containing Cys, Met, Trp and Tyr Residues (Reagent K)1. Available from: [Link]
-
Agilent Technologies. A Guide to the Analysis and Purification of Proteins and Peptides by Reversed-Phase HPLC. Available from: [Link]
- Google Patents. Hplc free purification of peptides by the use of new capping and capture reagents.
-
SOAR @ University of South Alabama. MCLAFFERTY REARRANGEMENT OF PEPTIDES AND SUBSTITUENT EFFECTS ON PEPTIDE FRAGMENTATION: THEORETICAL AND EXPERIMENTAL INVESTIGATIO. Available from: [Link]
-
National Institutes of Health. FeCl3-Mediated Side Chain Modification of Aspartic Acid- and Glutamic Acid-Containing Peptides on a Solid Support. Available from: [Link]
-
Royal Society of Chemistry. Sustainability in peptide chemistry: current synthesis and purification technologies and future challenges. Available from: [Link]
-
Merck Millipore. Novabiochem® - Fmoc resin cleavage protocols. Available from: [Link]
-
National Institutes of Health. Evaluation of endogenous peptide stereochemistry using liquid chromatography-mass spectrometry-based spiking experiments. Available from: [Link]
-
IntechOpen. Mass Spectrometry for the Structural Elucidation of Peptide-Based Therapeutics. Available from: [Link]
-
Zhang, H., et al. (2014). Overview of peptide and protein analysis by mass spectrometry. Current protocols in molecular biology, 108, 10.21.1–10.21.30. Available from: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. peptide.com [peptide.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. merckmillipore.com [merckmillipore.com]
- 8. Evaluation of endogenous peptide stereochemistry using liquid chromatography-mass spectrometry-based spiking experiments - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. bachem.com [bachem.com]
- 11. hplc.eu [hplc.eu]
- 12. peptide.com [peptide.com]
- 13. [Side reactions in peptide synthesis. V. O-sulfonation of serine and threonine during removal of pmc- and mtr-protecting groups from arginine residues in fmoc-solid phase synthesis] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Cleavage Cocktail for Peptides Containing Cys, Met, Trp and Tyr Residues (Reagent K)1 [langene.com]
- 15. scispace.com [scispace.com]
- 16. FeCl3-Mediated Side Chain Modification of Aspartic Acid- and Glutamic Acid-Containing Peptides on a Solid Support - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Overview of peptide and protein analysis by mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Preventing Racemization of Threonine in Peptide Synthesis
Welcome to the technical support center for peptide synthesis. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges with maintaining the stereochemical integrity of threonine residues during their synthesis protocols. Here, we will delve into the mechanisms of threonine racemization, provide proactive strategies for its prevention, and offer detailed troubleshooting advice in a practical Q&A format.
The Challenge: Understanding Threonine Racemization
Before troubleshooting, it's crucial to understand the underlying chemical mechanisms that lead to the loss of chiral purity at the α-carbon of threonine. Unlike many other amino acids, threonine's stereochemistry can be compromised through two primary pathways during peptide synthesis.
Why is threonine prone to racemization?
Threonine, like other amino acids, can racemize during the carboxyl group activation step required for peptide bond formation. The primary mechanism for this is the formation of a planar oxazol-5(4H)-one intermediate.[1] The α-proton of this intermediate is acidic and can be abstracted by a base, leading to a loss of stereochemical information.[1][2] Subsequent, non-stereospecific re-protonation results in a mixture of L- and D-isomers.[1]
A second, less common pathway is the direct abstraction of the α-proton by a base from the activated amino acid, which is more prevalent with amino acids that have highly acidic α-protons.[1]
Mechanism of Oxazolone-Mediated Racemization
The most significant pathway for racemization involves the formation of an oxazolone ring. This process is particularly relevant during the activation of the C-terminal carboxyl group of an N-protected amino acid.
Caption: Mechanism of threonine racemization via oxazolone formation.
Proactive Strategies & Best Practices
Preventing racemization is always preferable to dealing with diastereomeric impurities during purification. The choices of coupling reagents, additives, bases, and reaction conditions are paramount.
Q: Which coupling reagents are best for minimizing threonine racemization?
The choice of coupling reagent is critical. While highly reactive reagents can speed up coupling, they can also promote the formation of the problematic oxazolone intermediate.
-
Carbodiimides (e.g., DIC, EDC): When used with racemization-suppressing additives, carbodiimides like N,N'-diisopropylcarbodiimide (DIC) are an excellent choice.[3][4] The in-situ formation of an active ester with the additive is generally slower to racemize than the O-acylisourea intermediate formed with the carbodiimide alone.[5][6]
-
Onium Salts (e.g., HBTU, HATU, COMU): While highly efficient, phosphonium and aminium/uronium salt reagents require careful use. Pre-activation times should be minimized, as the activated species can racemize while waiting for the amine component. COMU, which incorporates an Oxyma moiety, is considered a safer and highly effective alternative to benzotriazole-based reagents.
Q: What is the role of additives like HOBt, HOAt, and Oxyma?
Additives are essential for suppressing racemization, particularly when using carbodiimides. They function by rapidly converting the highly reactive O-acylisourea intermediate into a more stable, yet still reactive, active ester.[5][6] This active ester is less prone to cyclizing into the oxazolone intermediate.[5][6]
-
1-Hydroxybenzotriazole (HOBt): The classic additive, HOBt, significantly reduces racemization compared to using a carbodiimide alone.[3][7]
-
1-Hydroxy-7-azabenzotriazole (HOAt): Generally more effective than HOBt at suppressing racemization due to a neighboring group effect that also enhances reactivity.[8] However, its explosive nature is a significant drawback.[3]
-
Ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma): A non-explosive and highly effective alternative to both HOBt and HOAt.[3][8] It provides a level of racemization suppression comparable or superior to HOAt, often with better yields.[8]
Comparative Efficacy of Coupling Additives
| Additive | Racemization Suppression | Safety Profile | Key Advantage |
| HOBt | Good | Potentially explosive | Widely used, historical standard |
| HOAt | Excellent | Explosive | High reactivity and suppression |
| Oxyma | Excellent | Non-explosive | Safer alternative with performance similar to HOAt[8] |
Q: How does the choice of base impact racemization?
The base used during the coupling reaction can directly influence the rate of racemization by abstracting the α-proton.[1][2]
-
Sterically Hindered Bases: Use the least basic amine necessary to facilitate the reaction. Sterically hindered, non-nucleophilic bases like N,N-diisopropylethylamine (DIEA) are common.
-
Weaker Bases: For particularly sensitive couplings, weaker bases like N-methylmorpholine (NMM) or 2,4,6-collidine should be considered.[2] The basicity and steric hindrance of the base have a significant influence on the extent of racemization.[2]
Q: Are there specific considerations for C-terminal threonine?
Yes, the C-terminal residue is the most susceptible to racemization because it is activated as a single amino acid. When anchoring the first amino acid to the resin (e.g., to a Wang resin), epimerization can occur. Using pre-loaded resins can minimize this risk.[9] If loading manually, using DIC/DMAP is a common method, but conditions must be carefully controlled. For sensitive amino acids, using resins like 2-chlorotrityl chloride, which allows for loading under milder, base-free conditions, is highly recommended.[9]
Troubleshooting Guide
This section addresses specific issues you might encounter during or after your synthesis.
Q: My final peptide product shows a doublet or shoulder peak in the HPLC chromatogram that I suspect is a diastereomer. How can I confirm this?
1. Mass Spectrometry (MS): First, analyze the peak of interest by MS. Diastereomers will have the identical mass. If the secondary peak has the same mass as your target peptide, racemization is a likely cause.
2. Chiral HPLC Analysis: To definitively confirm racemization, the peptide must be analyzed using a chiral separation method.
- Hydrolysis and Derivatization: The most common method involves hydrolyzing the peptide into its constituent amino acids, derivatizing them with a chiral reagent, and analyzing them by GC or HPLC.
- Direct Chiral HPLC: Alternatively, specialized chiral columns, such as those based on macrocyclic glycopeptides (e.g., teicoplanin-based CSPs), can sometimes separate peptide diastereomers directly without hydrolysis.[10][11]
Q: I've confirmed threonine racemization. What steps in my protocol should I investigate first?
Review your protocol by focusing on the coupling step for the threonine residue and any subsequent residues.
-
Coupling Reagent & Additive: Were you using a carbodiimide without an additive like Oxyma or HOBt? If so, this is the most likely cause. Switch to a proven low-racemization protocol, such as DIC/Oxyma.[3][8]
-
Base: Were you using an excessive amount of a strong base? Reduce the equivalents of base or switch to a weaker base like NMM.
-
Pre-activation Time: If using an onium salt (HBTU, HATU), was there a long pre-activation step? Minimize this time or add the coupling reagent directly to the mixture of amino acid and resin (in-situ activation).
-
Temperature: High temperatures, especially with microwave-assisted synthesis, can increase racemization.[12][13] If using a microwave synthesizer, consider reducing the coupling temperature for sensitive residues like threonine.[13]
Workflow for Diagnosing and Solving Threonine Racemization
Caption: A systematic workflow for troubleshooting threonine racemization.
FAQs
-
Is racemization a risk during the Fmoc deprotection step? No, racemization primarily occurs during the base- and coupling reagent-mediated carboxyl activation step. The piperidine used for Fmoc deprotection is generally not considered a cause of racemization at the α-carbon.
-
Does the protecting group on the threonine side-chain (e.g., t-Butyl) affect racemization? The side-chain protecting group does not directly participate in the oxazolone mechanism. However, bulky protecting groups can influence the rate of the desired coupling reaction, which can indirectly affect the time the activated species is susceptible to racemization.
-
Can I use copper(II) chloride (CuCl₂) to prevent racemization? The addition of CuCl₂ has been reported as effective in suppressing racemization, particularly for unusual or sensitive amino acids during solid-phase synthesis, including when linking the first amino acid to the resin.[4][7] This is a more specialized technique but can be a powerful tool for difficult cases.[4]
Recommended Experimental Protocol
Protocol: Low-Racemization Coupling of Fmoc-Thr(tBu)-OH during SPPS
This protocol is recommended for incorporating a threonine residue where racemization is a concern.
Reagents & Molar Equivalents (relative to resin functionalization):
-
Fmoc-Thr(tBu)-OH: 4 eq.
-
DIC: 4 eq.
-
Oxyma Pure: 4 eq.
-
Solvent: High-purity DMF
Procedure:
-
Resin Preparation: Ensure the N-terminal Fmoc group of the peptide-resin has been completely removed and the resin has been thoroughly washed with DMF.
-
Activation Solution Preparation: In a separate vessel, dissolve Fmoc-Thr(tBu)-OH (4 eq.) and Oxyma Pure (4 eq.) in DMF.
-
Initiate Coupling: Add DIC (4 eq.) to the activation solution and immediately add the entire solution to the washed peptide-resin. Do not allow the activation solution to pre-activate for more than 1-2 minutes before adding it to the resin.
-
Coupling Reaction: Agitate the reaction mixture at room temperature for 2 hours.
-
Monitoring: Perform a Kaiser test or other qualitative test to confirm reaction completion. If the test is positive (indicating incomplete coupling), allow the reaction to proceed for an additional 1-2 hours.
-
Washing: Once the coupling is complete, drain the reaction vessel and wash the peptide-resin thoroughly with DMF (3x), DCM (3x), and DMF (3x) to prepare for the next deprotection step.
References
-
AAPPTEC. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. Retrieved from [Link]
-
Subirós-Funosas, R., et al. (2022). Understanding OxymaPure as a Peptide Coupling Additive: A Guide to New Oxyma Derivatives. ACS Omega. Retrieved from [Link]
-
Subirós-Funosas, R., et al. (2022). Understanding OxymaPure as a Peptide Coupling Additive: A Guide to New Oxyma Derivatives. National Center for Biotechnology Information. Retrieved from [Link]
-
Maharani, R., et al. (2023). Epimerisation in Peptide Synthesis. National Center for Biotechnology Information. Retrieved from [Link]
-
Ye, Y., et al. (2007). Enantioselective synthesis of (2R, 3S)- and (2S, 3R)-4,4,4-trifluoro-N-Fmoc-O-tert-butyl-threonine and their racemization-free incorporation into oligopeptides via solid-phase synthesis. Biopolymers. Retrieved from [Link]
-
Luxembourg Bio Technologies. (2009). Oxyma: An Efficient Additive for Peptide Synthesis to Replace the Benzotriazole-Based HOBt and HOAt. Retrieved from [Link]
-
Palasek, S. A., et al. (2007). Limiting Racemization and Aspartimide Formation in Microwave-Enhanced Fmoc Solid Phase Peptide Synthesis. Journal of Peptide Science. Retrieved from [Link]
-
Tripet, B., et al. (2011). Structure guided RP-HPLC chromatography of diastereomeric α-helical peptide analogs substituted with single amino acid stereoisomers. National Center for Biotechnology Information. Retrieved from [Link]
-
Gyros Protein Technologies. (n.d.). Webinar: SPPS Tips: Strategies for Minimizing Side-Reactions. Retrieved from [Link]
-
MDPI. (2020). Recent Advances in Chiral Analysis of Proteins and Peptides. Retrieved from [Link]
-
ResearchGate. (n.d.). Effect of coupling reagent on α-C racemization of His, Cys, and Ser.... Retrieved from [Link]
-
National Center for Biotechnology Information. (2010). Analysis of Endogenous D-Amino Acid-Containing Peptides in Metazoa. Retrieved from [Link]
-
Chromatography Today. (2016). Chiral Amino Acid and Peptide Separations – the Next Generation. Retrieved from [Link]
-
International Journal of Peptide Research and Therapeutics. (2011). APPLICATIONS OF PEPTIDE COUPLING REAGENTS – AN UPDATE. Retrieved from [Link]
-
Semantic Scholar. (2015). Advances in Fmoc solid-phase peptide synthesis. Retrieved from [Link]
-
Journal of Organic Chemistry. (1977). Protection of aspartic acid, serine, and threonine in solid-phase peptide synthesis. Retrieved from [Link]
-
Mesa Labs. (n.d.). SPPS Tips For Success Handout. Retrieved from [Link]
-
ACS Omega. (2022). Predicting Reaction Mechanisms for the Threonine-Residue Stereoinversion Catalyzed by a Dihydrogen Phosphate Ion. Retrieved from [Link]
-
Semantic Scholar. (n.d.). Chemical Synthesis of Peptides and Proteins Bearing Base‐Labile Post‐Translational Modifications. Retrieved from [Link]
-
ResearchGate. (n.d.). Proposed mechanism of base catalyzed epimerization. Retrieved from [Link]
-
PubMed. (2023). Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group. Retrieved from [Link]
-
Semantic Scholar. (2007). Limiting racemization and aspartimide formation in microwave‐enhanced Fmoc solid phase peptide synthesis. Retrieved from [Link]
-
YouTube. (2025). What Is The Mechanism Of Peptide Synthesis? - Chemistry For Everyone. Retrieved from [Link]
Sources
- 1. Epimerisation in Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis [en.highfine.com]
- 3. bachem.com [bachem.com]
- 4. Enantioselective synthesis of (2R, 3S)- and (2S, 3R)-4,4,4-trifluoro-N-Fmoc-O-tert-butyl-threonine and their racemization-free incorporation into oligopeptides via solid-phase synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Understanding OxymaPure as a Peptide Coupling Additive: A Guide to New Oxyma Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. peptide.com [peptide.com]
- 8. luxembourg-bio.com [luxembourg-bio.com]
- 9. mesalabs.com [mesalabs.com]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. Structure guided RP-HPLC chromatography of diastereomeric α-helical peptide analogs substituted with single amino acid stereoisomers - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 13. Limiting racemization and aspartimide formation in microwave-enhanced Fmoc solid phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
Improving the solubility of N-((Benzyloxy)carbonyl)-O-(tert-butyl)-L-threonine for reaction setup
Welcome to the technical support center for N-((Benzyloxy)carbonyl)-O-(tert-butyl)-L-threonine (Z-Thr(tBu)-OH). This guide is designed for researchers, chemists, and drug development professionals who may encounter challenges with the solubility of this key reagent during reaction setup, particularly in peptide synthesis. As Senior Application Scientists, we have consolidated field-proven insights and foundational chemical principles to help you troubleshoot and optimize your experimental workflow.
Troubleshooting Guide & FAQs
This section addresses common questions and issues related to the dissolution of Z-Thr(tBu)-OH.
Q1: What are the recommended starting solvents for dissolving Z-Thr(tBu)-OH?
A1: The selection of an appropriate solvent is critical and depends on the polarity of both the solvent and the solute. Z-Thr(tBu)-OH is a moderately polar molecule due to its carboxylic acid and carbamate groups, but the presence of the bulky, nonpolar tert-butyl and benzyloxycarbonyl (Z) groups significantly increases its hydrophobicity.
For initial attempts, we recommend starting with polar aprotic solvents, which are standard in peptide synthesis for their ability to effectively solvate protected amino acids and peptide chains.[1][2]
-
Primary Recommendations:
-
Dimethylformamide (DMF): Often the first choice in solid-phase peptide synthesis (SPPS) due to its excellent solvating properties for a wide range of reagents.[1][2]
-
N-Methyl-2-pyrrolidone (NMP): A highly effective, more polar alternative to DMF that can enhance solubility and improve coupling yields in many cases.[1]
-
Dimethyl Sulfoxide (DMSO): An exceptionally strong solvent. Z-Thr(tBu)-OH has been shown to be soluble in DMSO at concentrations of 100 mg/mL or higher.[3][4] It is an excellent choice for creating concentrated stock solutions.
-
-
Secondary Recommendations:
-
Dichloromethane (DCM): A less polar solvent, often used in Boc-chemistry protocols.[1] The dicyclohexylamine (DCHA) salt of Z-Thr(tBu)-OH is known to be soluble in DCM, suggesting the free acid will also have reasonable solubility.[5]
-
Acetonitrile (ACN) & Tetrahydrofuran (THF): These have been reported as excellent solvents, particularly for coupling hindered amino acids.[1]
-
Ethyl Acetate (EtOAc): A moderately polar solvent. A synthesis procedure for Z-Thr(tBu)-OH notes its use as a solvent for extraction, indicating good solubility.[6] Greener solvent guides also recommend its use in peptide synthesis.[7]
-
Q2: My Z-Thr(tBu)-OH is not dissolving in my primary solvent. What are my next steps?
A2: If you observe poor solubility (e.g., a cloudy suspension or solid precipitate), do not proceed with your reaction. Incomplete dissolution leads to inaccurate concentration, reduced reaction rates, and failed couplings. Follow a systematic approach to troubleshoot the issue. The workflow below provides a decision-making process for addressing this problem.
Caption: Troubleshooting workflow for Z-Thr(tBu)-OH solubility.
Q3: Can I heat the mixture to improve solubility? What are the risks?
A3: Yes, gentle heating can significantly improve solubility by increasing the kinetic energy of the solvent molecules, leading to more effective solvation. However, this must be done with caution.
-
Recommended Procedure: Warm the solvent-reagent mixture to a modest temperature (e.g., 30–40°C) with stirring. This is often sufficient to overcome the activation energy barrier for dissolution.
-
Potential Risks:
-
Degradation: Although Z-protected amino acids are generally stable, excessive or prolonged heating can lead to degradation. For instance, Fmoc-amino acids are known to exhibit greater decomposition in NMP over extended periods compared to DMF.[1] While this applies to Fmoc, the principle of minimizing heat exposure is a good laboratory practice.
-
Side Reactions: In the context of a full reaction mixture (e.g., with coupling reagents), heat can accelerate undesirable side reactions. It is best to ensure full dissolution before adding other sensitive reagents.
-
Q4: How does the quality or form of the solid Z-Thr(tBu)-OH affect its solubility?
A4: The physical state of the solid reagent plays a crucial role.
-
Crystalline vs. Amorphous: Highly crystalline materials often dissolve more slowly than their amorphous counterparts due to the additional energy required to break the crystal lattice. If you receive the material as a dense, crystalline solid, crushing it into a fine powder can increase the surface area and accelerate dissolution.
-
Hydration/Solvation State: Ensure the material is anhydrous. The presence of water can interfere with dissolution in aprotic organic solvents and can complicate subsequent reactions, especially those involving water-sensitive coupling reagents.
-
Salt Form: Z-Thr(tBu)-OH is sometimes supplied as its dicyclohexylammonium (DCHA) salt (Z-Thr(tBu)-OH·DCHA).[5] Salts often have different solubility profiles than the corresponding free acid. The DCHA salt is reported to be soluble in solvents like chloroform, DCM, and ethyl acetate.[5] If you are using the salt form, you will need to perform an acid wash (liquid-liquid extraction) to generate the free carboxylic acid in situ or prior to use if required by your protocol.
Data Summary & Protocols
Table 1: Solubility Profile of this compound
The following table summarizes known solubility data and qualitative assessments for Z-Thr(tBu)-OH in common laboratory solvents.
| Solvent | Abbreviation | Polarity Index | Known Solubility | Recommendation & Remarks |
| Dimethyl Sulfoxide | DMSO | 7.2 | ≥ 100 mg/mL[3][4] | Excellent. Ideal for preparing high-concentration stock solutions. Use freshly opened DMSO as it can be hygroscopic. |
| N-Methyl-2-pyrrolidone | NMP | 6.7 | High (Qualitative) | Highly Recommended. A powerful solvent for peptide synthesis; often superior to DMF for difficult sequences.[1] |
| Dimethylformamide | DMF | 6.4 | High (Qualitative) | Highly Recommended. The most common solvent for SPPS. Ensure high purity, as amine impurities can cause side reactions.[1] |
| Dichloromethane | DCM | 3.1 | Soluble (Qualitative) | Recommended. Good for less polar systems. The DCHA salt shows good solubility.[1][5] |
| Tetrahydrofuran | THF | 4.0 | Soluble (Qualitative) | Recommended. Reported to be an excellent solvent for coupling hindered amino acids.[1] |
| Ethyl Acetate | EtOAc | 4.4 | Soluble (Qualitative) | Good. Used as an extraction solvent for this compound, indicating good solubility.[6] A greener solvent alternative.[7] |
| Acetonitrile | ACN | 5.8 | Soluble (Qualitative) | Good. A common solvent in organic synthesis and chromatography.[1] |
Experimental Protocols
Protocol 1: Standard Solubilization Procedure
This protocol is the standard first-line approach for dissolving Z-Thr(tBu)-OH.
-
Preparation: Weigh the required amount of Z-Thr(tBu)-OH solid into a clean, dry reaction vessel.
-
Solvent Addition: Add approximately 80% of the final required solvent volume (e.g., DMF or NMP) to the vessel.
-
Agitation: Stir the mixture vigorously at room temperature using a magnetic stir bar.
-
Observation: Observe the mixture. A successfully dissolved solution should be clear and free of any visible solid particles.
-
Sonication (Optional): If particles remain after 5 minutes of stirring, place the vessel in an ultrasonic bath for 5-10 minutes.
-
Final Dilution: Once the solid is fully dissolved, add the remaining 20% of the solvent to reach the final target concentration.
Protocol 2: Stepwise Co-solvent Addition for Difficult Cases
Use this protocol when the compound fails to dissolve in the primary reaction solvent following Protocol 1.
-
Initial Suspension: Prepare a suspension of Z-Thr(tBu)-OH in your primary reaction solvent (e.g., DCM or THF) as described in Protocol 1.
-
Co-solvent Selection: Choose a stronger, miscible co-solvent in which the compound is highly soluble (DMSO is the best choice).[3][4]
-
Dropwise Addition: Using a pipette, add DMSO dropwise to the stirred suspension. Add only 1-2% of the total volume at a time.
-
Monitor for Clarity: After each addition, allow the mixture to stir for 1-2 minutes. The solution should gradually become clearer.
-
Endpoint: Stop adding the co-solvent as soon as the solution becomes completely clear and homogeneous. Record the final volume of co-solvent added.
-
Validation: Ensure that the final concentration of the co-solvent (e.g., <10% DMSO) is compatible with your downstream reaction conditions.
References
- Vertex AI Search Result, "Solvents for Solid Phase Peptide Synthesis".
- Vertex AI Search Result, "Amino Acid Deriv
-
Narita, M., Ishikawa, K., Chen, J. Y., & Kim, Y. (1984). Prediction and improvement of protected peptide solubility in organic solvents. International Journal of Peptide and Protein Research, 24(6), 580-587. [Link]
- Vertex AI Search Result, "Technical Support Center: Enhancing Fmoc-Protected Peptide Solubility - Benchchem".
-
Vertex AI Search Result, "Peptide Synthesis Solvents | Biosolve Shop". [Link]
-
Vertex AI Search Result, "Peptide Synthesis in Aqueous Solution With a Reusable Solid Phase - Open Access Pub". [Link]
-
Jad, Y. E., et al. (2016). Green Solid-Phase Peptide Synthesis 2. 2-Methyltetrahydrofuran and Ethyl Acetate for Solid-Phase Peptide Synthesis under Green Conditions. ACS Sustainable Chemistry & Engineering, 4(10), 5563-5568. [Link]
-
Lawer, A., et al. (2021). Evaluation of greener solvents for solid-phase peptide synthesis. Peptide Science, 113(5), e24225. [Link]
Sources
Technical Support Center: Monitoring the Deprotection of Z-Thr(tBu)-OH by HPLC
Welcome to the technical support center for monitoring the deprotection of Z-Thr(tBu)-OH. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions regarding this common synthetic transformation. The focus is on utilizing High-Performance Liquid Chromatography (HPLC) for accurate reaction monitoring, ensuring the integrity and purity of your final product.
Introduction: The Chemistry of Deprotection
The deprotection of Z-Thr(tBu)-OH involves the selective removal of the tert-butyl (tBu) group from the hydroxyl function of the threonine side chain. This is typically achieved under strong acidic conditions, most commonly with trifluoroacetic acid (TFA). The Z (benzyloxycarbonyl) group on the amine terminus is stable to these conditions, allowing for orthogonal deprotection strategies in peptide synthesis.[1]
The reaction proceeds via protonation of the tert-butyl ether oxygen, followed by the elimination of isobutylene or the formation of a stable tert-butyl cation.[2][3] This reactive carbocation is the primary source of potential side reactions, necessitating careful control of the reaction conditions and the use of scavengers.[4][5] HPLC is an indispensable tool for monitoring the consumption of the starting material and the formation of the desired product, H-Thr-OH, as well as any byproducts.[6][7]
Troubleshooting Guide
This section addresses specific issues you may encounter during the deprotection and subsequent HPLC analysis, providing actionable solutions based on chemical principles.
Problem 1: Incomplete Deprotection Observed in HPLC
Symptom: The HPLC chromatogram shows a significant peak corresponding to the starting material, Z-Thr(tBu)-OH, even after the expected reaction time.
Potential Causes & Solutions:
-
Insufficient Acid Strength or Concentration: The tert-butyl ether can be sterically hindered, requiring a sufficiently strong acidic environment for efficient cleavage.
-
Solution: Increase the concentration of TFA in the reaction mixture. A common starting point is a 1:1 mixture of TFA and a co-solvent like dichloromethane (DCM). This can be increased to 95% TFA if necessary.[8]
-
-
Short Reaction Time: The deprotection may simply not have had enough time to go to completion.
-
Solution: Extend the reaction time. Monitor the reaction at regular intervals (e.g., every 30-60 minutes) by taking small aliquots for HPLC analysis until the starting material peak is minimal or no longer decreasing in area.
-
-
Low Temperature: Reactions performed at lower than ambient temperatures will proceed more slowly.
-
Solution: Ensure the reaction is running at room temperature. Gentle warming (e.g., to 30-40°C) can be attempted, but be aware that this may also increase the rate of side reactions.
-
Problem 2: Appearance of Unexpected Peaks in the HPLC Chromatogram
Symptom: Besides the starting material and product peaks, the HPLC chromatogram shows one or more new peaks.
Potential Causes & Solutions:
-
Alkylation by the tert-butyl Cation: The generated tert-butyl cation is a potent electrophile and can alkylate any nucleophiles present.[5] In the context of a larger peptide, sensitive residues like tryptophan, methionine, or cysteine are particularly susceptible.[4][9]
-
Solution: Incorporate scavengers into your cleavage cocktail. A standard and effective mixture is TFA/Water/Triisopropylsilane (TIS) in a ratio of 95:2.5:2.5.[2] Water helps to hydrolyze the tert-butyl cation to tert-butanol, while TIS acts as a reducing agent to quench the cation.[5][10] For particularly sensitive sequences, other scavengers like thioanisole can be beneficial.[11]
-
-
Formation of Other Byproducts: Depending on the reaction conditions and the substrate, other side reactions may occur.
-
Solution: A thorough characterization of the unexpected peaks by LC-MS is recommended to identify their structures. This information will be crucial in diagnosing the specific side reaction and devising a strategy to prevent it.
-
Problem 3: Poor HPLC Peak Shape or Resolution
Symptom: The peaks in the HPLC chromatogram are broad, tailing, or not well-separated.
Potential Causes & Solutions:
-
Inappropriate Mobile Phase pH: The ionization state of the amino acids is highly dependent on the pH of the mobile phase, which significantly impacts their retention and peak shape on a reverse-phase column.
-
Solution: For reverse-phase separation of amino acids, a low pH is generally preferred. Using 0.1% TFA in both the aqueous and organic mobile phases (e.g., water and acetonitrile) is a standard practice that ensures the carboxylic acid groups are protonated, leading to better peak shapes.[12]
-
-
Column Overload: Injecting too concentrated a sample can lead to broad and distorted peaks.
-
Solution: Dilute your sample before injection. A typical concentration for analytical HPLC is around 1 mg/mL.
-
-
Column Degradation: Over time, HPLC columns can lose their resolving power due to contamination or degradation of the stationary phase.
-
Solution: If you observe a gradual decline in performance, try washing the column with a strong solvent series. If this does not help, the column may need to be replaced.
-
Frequently Asked Questions (FAQs)
Q1: What is a good starting HPLC method for monitoring this reaction?
A1: A robust starting point for a reverse-phase HPLC method would be:
-
Column: C18, 3.5-5 µm particle size, 4.6 x 150 mm.
-
Mobile Phase A: 0.1% TFA in Water.
-
Mobile Phase B: 0.1% TFA in Acetonitrile.
-
Gradient: A linear gradient from 5% to 95% Mobile Phase B over 20-30 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 214 nm and 254 nm. The peptide backbone absorbs at 214 nm, while the Z-group's aromatic ring provides a strong signal at 254 nm.
-
Column Temperature: 30-40°C.
Q2: What is the expected elution order of the compounds in reverse-phase HPLC?
A2: In reverse-phase HPLC, compounds elute based on their polarity, with more polar compounds eluting earlier. The expected elution order is:
-
H-Thr-OH (Product): This is the most polar compound, lacking both the Z and tBu groups, and will have the shortest retention time.
-
Z-Thr-OH (Deprotected Product): If the Z-group is also cleaved, this would be the next to elute.
-
Z-Thr(tBu)-OH (Starting Material): This is the most non-polar of the main compounds due to the presence of both the hydrophobic Z and tBu groups, and will therefore have the longest retention time.
Any tert-butylated byproducts will likely be even more non-polar and have longer retention times than the starting material.
Q3: How do I prepare my sample for HPLC analysis?
A3: A small aliquot of the reaction mixture (e.g., 5-10 µL) should be taken and diluted with a suitable solvent, such as a 50:50 mixture of water and acetonitrile. It is important to ensure the sample is fully dissolved and filtered through a 0.22 or 0.45 µm syringe filter before injection to prevent clogging of the HPLC system.
Q4: Can I use TLC to monitor the reaction?
A4: Yes, Thin Layer Chromatography (TLC) can be a quick and easy way to get a qualitative assessment of the reaction progress.[2] However, it will not provide the quantitative data and resolution of HPLC, making it difficult to accurately determine the percentage of conversion or to detect minor byproducts. HPLC is the recommended method for precise monitoring.
Q5: Are there alternatives to TFA for the deprotection?
A5: While TFA is the most common reagent, other strong acids can also be used. For substrates that are particularly sensitive to strong acidic conditions, alternative, non-acidic methods like thermal deprotection at high temperatures have been explored, though these are less common.[13] For selective deprotection in the presence of other acid-labile groups, Lewis acids like ZnBr₂ have also been investigated.[7]
Experimental Protocols
Protocol 1: Standard Deprotection of Z-Thr(tBu)-OH
-
Dissolve Z-Thr(tBu)-OH in dichloromethane (DCM).
-
Prepare a cleavage cocktail of TFA/Water/TIS (95:2.5:2.5 v/v/v).
-
Add the cleavage cocktail to the solution of the protected amino acid.
-
Stir the reaction at room temperature.
-
Monitor the reaction progress by taking aliquots for HPLC analysis at regular intervals.
-
Upon completion, remove the solvent and excess TFA in vacuo. Co-evaporation with a solvent like toluene can help remove residual TFA.[2]
Protocol 2: HPLC Analysis
-
Set up the HPLC system with a C18 column and the mobile phases as described in FAQ 1.
-
Equilibrate the column with the initial mobile phase conditions (e.g., 95% A, 5% B) for at least 10-15 minutes or until a stable baseline is achieved.
-
Prepare the sample by diluting a small aliquot of the reaction mixture and filtering it.
-
Inject the sample onto the column.
-
Run the gradient method and collect the data.
-
Analyze the resulting chromatogram to determine the relative peak areas of the starting material, product, and any byproducts.
Visualizations
Deprotection and Monitoring Workflow
Caption: Workflow for the deprotection of Z-Thr(tBu)-OH and its monitoring by HPLC.
Hypothetical HPLC Chromatogram
Caption: Predicted elution order in a reverse-phase HPLC separation.
References
-
TFA Cleavage Strategy for Mitigation of S-tButylated Cys-Peptide Formation in Solid-Phase Peptide Synthesis. ACS Publications. Available at: [Link]
-
Reduction of cysteine-S-protecting groups by triisopropylsilane. PMC - NIH. Available at: [Link]
-
What are appropriate scavengers in the t-butyl group deprotection in peptide synthesis? ResearchGate. Available at: [Link]
-
How to quench the t Bu cation and avoid the realkylation of cysteine with tBu in peptide cleavage? ResearchGate. Available at: [Link]
-
A Guide to the Analysis and Purification of Proteins and Peptides by Reversed-Phase HPLC. Agilent Technologies. Available at: [Link]
-
What happens to the t-butyl cation in the TFA deprotection of a t-butyl ester? ResearchGate. Available at: [Link]
-
Validation of a Reversed-Phase HPLC Method for Quantitative Amino Acid Analysis. Journal of Biomolecular Techniques. Available at: [Link]
-
Reagent-free Continuous Thermal Tert-Butyl Ester Deprotection. PubMed. Available at: [Link]
-
Selective tert-Butyl Ester Deprotection in the Presence of Acid Labile Protecting Groups with Use of ZnBr2. ResearchGate. Available at: [Link]
-
Requirements for prediction of peptide retention time in reversed-phase high-performance liquid chromatography: hydrophilicity/hydrophobicity of side-chains at the N. NIH. Available at: [Link]
-
Analysis of Amino Acids by HPLC. Agilent. Available at: [Link]
-
Fmoc-Thr(tBu)-OH. CEM Corporation. Available at: [Link]
-
Boc Deprotection - TFA - Common Organic Chemistry. The Synthetic Organic Chemistry Site. Available at: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Reverse-phase HPLC Peptide Purification - Creative Peptides-Peptide Drug Discovery [pepdd.com]
- 7. ftloscience.com [ftloscience.com]
- 8. Boc Deprotection - TFA [commonorganicchemistry.com]
- 9. researchgate.net [researchgate.net]
- 10. Reduction of cysteine-S-protecting groups by triisopropylsilane - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. hplc.eu [hplc.eu]
- 13. Preparative reversed-phase high-performance liquid chromatography collection efficiency for an antimicrobial peptide on columns of varying diameters (1 mm to 9.4 mm I.D.) - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: A Guide to N-Cbz-O-tBu-L-threonine
Welcome to the technical support guide for N-Cbz-O-tBu-L-threonine (Z-Thr(tBu)-OH). This document is designed for researchers, chemists, and drug development professionals who utilize this critical protected amino acid in their synthetic workflows. Here, we address common challenges and frequently asked questions in a direct, problem-solving format. Our goal is to provide not just protocols, but a deeper understanding of the chemical principles that govern the use of this reagent, ensuring the integrity and success of your experiments.
FAQ 1: The Principle of Orthogonality
Question: My team is designing a complex peptide synthesis. What is the primary strategic advantage of using N-Cbz-O-tBu-L-threonine?
Answer: The principal advantage of N-Cbz-O-tBu-L-threonine lies in its orthogonal protection scheme .[1] The N-terminal amine is protected by a benzyloxycarbonyl (Cbz or Z) group, while the side-chain hydroxyl group is protected by a tert-butyl (tBu) ether. These two groups are removed under fundamentally different and non-interfering chemical conditions, granting you precise, stepwise control over your synthesis.[2][3]
-
The N-Cbz group is labile to catalytic hydrogenolysis (e.g., H₂ over a palladium catalyst).[4][5]
-
The O-tBu group is labile to strong acids (e.g., trifluoroacetic acid, TFA).[6][7]
This orthogonality allows you to selectively deprotect either the amine for chain elongation or the side-chain hydroxyl for modification, without affecting the other protecting group. This is a cornerstone of modern, complex organic synthesis.[1]
Caption: Orthogonal deprotection strategies for Z-Thr(tBu)-OH.
FAQ 2: Troubleshooting Unintended Deprotection
Question: During a reaction step intended to modify another part of my molecule, I observed a loss of the t-butyl group. What conditions could have caused this?
Answer: The O-tert-butyl ether is highly sensitive to acidic conditions. Its cleavage is a classic example of an Sₙ1 or E1 reaction mechanism, which proceeds through a highly stable tertiary carbocation intermediate.[8][9][10] If your reaction mixture was exposed to strong acids, even unintentionally, you would experience premature deprotection of the threonine side chain.
Conditions to strictly avoid to preserve the O-tBu group:
-
Strong Brønsted-Lowry Acids: Reagents like trifluoroacetic acid (TFA), hydrogen bromide (HBr), hydrogen iodide (HI), and sulfuric acid (H₂SO₄) will rapidly cleave t-butyl ethers.[11][12] Even dilute solutions can cause significant cleavage over time.
-
Harsh Lewis Acids: Some strong Lewis acids can also promote t-butyl ether cleavage.
-
Protic Solvents with Strong Acid Catalysts: For example, using a strong acid catalyst in a solvent like methanol or acetic acid can lead to unintended cleavage.
The Cbz group, in contrast, is generally stable to the acidic conditions that cleave t-butyl ethers, demonstrating the utility of this protection strategy.[13]
FAQ 3: Side Reactions at the Threonine Residue
Question: In a previous synthesis using unprotected threonine, my final product was contaminated with a species showing a mass loss of 18 Da. What is this side product and how does Z-Thr(tBu)-OH prevent it?
Answer: A mass loss of 18 Da (the mass of water) is a tell-tale sign of dehydration , also known as β-elimination.[14] This is a common side reaction for β-hydroxy amino acids like threonine and serine, particularly under basic conditions or during the activation step of peptide coupling.[14][15] The reaction proceeds by elimination of the side-chain hydroxyl group and the α-carbon proton to form a dehydroamino acid residue.
Protecting the hydroxyl group as a tert-butyl ether effectively blocks this reaction pathway. The bulky tBu group is not a viable leaving group under these conditions, thus preserving the integrity of the threonine side chain throughout the synthesis.[16]
Caption: How O-tBu protection prevents dehydration.
FAQ 4: Recommended Deprotection Protocols
Question: What is the field-proven, step-by-step protocol for selectively removing the N-Cbz group while leaving the O-tBu group intact?
Answer: The most reliable and cleanest method for selective N-Cbz deprotection is catalytic hydrogenolysis.[17] This method cleaves the benzylic C-O bond of the carbamate without affecting the acid-labile t-butyl ether.[18]
Experimental Protocol: Selective N-Cbz Deprotection
-
Dissolution: Dissolve the N-Cbz-O-tBu-L-threonine containing substrate in a suitable solvent (e.g., Methanol, Ethanol, or Ethyl Acetate) in a flask appropriate for hydrogenation.
-
Catalyst Addition: Carefully add 10% Palladium on carbon (Pd/C) catalyst to the solution. The catalyst loading is typically 5-10% by weight relative to the substrate.
-
Atmosphere Exchange: Seal the reaction vessel. Purge the flask by evacuating the air and refilling with an inert gas (e.g., Nitrogen or Argon). Repeat this cycle 3-5 times.
-
Hydrogenation: Introduce hydrogen gas (H₂) to the vessel, typically via a balloon or a controlled inlet. For most lab-scale reactions, atmospheric pressure is sufficient.
-
Reaction Monitoring: Vigorously stir the reaction at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is fully consumed.
-
Filtration: Once the reaction is complete, carefully purge the flask with an inert gas again. Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the pad with the reaction solvent to ensure full recovery of the product.
-
Concentration: Concentrate the filtrate under reduced pressure to yield the crude product, which can then be purified by standard methods if necessary.
This procedure effectively yields the free amine while preserving the O-tBu side-chain protection.[5]
Data Summary: Protecting Group Stability
To aid in experimental design, the following table summarizes the stability of the Cbz and tBu protecting groups under common reaction conditions.
| Reagent / Condition | N-Cbz Group Stability | O-tBu Group Stability | Selectivity Outcome | References |
| Catalytic Hydrogenolysis (H₂, Pd/C) | CLEAVED | STABLE | Selective Cbz Removal | [4][18][19] |
| Strong Acid (TFA, HBr/AcOH) | Labile (HBr/AcOH) / Stable (TFA) | CLEAVED | Selective tBu Removal (TFA) or Non-selective (HBr/AcOH) | [5][6][20] |
| Weak Base (e.g., Piperidine) | STABLE | STABLE | Both groups stable (Orthogonal to Fmoc deprotection) | [2][7] |
| Strong Base (e.g., NaOH, LDA) | Generally Stable | STABLE | Both groups generally stable under non-hydrolytic conditions | [6][20] |
| Nucleophiles (e.g., Thiols) | Labile under specific conditions | STABLE | Potential for selective Cbz removal | [21][22] |
FAQ 5: Storage and Handling
Question: What are the recommended storage conditions for N-Cbz-O-tBu-L-threonine to ensure its long-term stability?
Answer: Like most protected amino acids, N-Cbz-O-tBu-L-threonine is a stable solid at room temperature for short periods. However, for long-term storage to maintain its purity and prevent slow degradation, the following conditions are recommended:
-
Temperature: Store in a freezer at -20°C.[23]
-
Atmosphere: Keep the container tightly sealed under an inert atmosphere (e.g., Argon or Nitrogen) to protect it from moisture and air.
-
Handling: When weighing the reagent, allow the container to warm to room temperature before opening to prevent condensation of moisture onto the cold solid.
Following these storage protocols will ensure the reagent's integrity for years.[23][24]
References
- Suzhou Highfine Biotech. (2025, July 31). Amino protecting group—benzyloxycarbonyl (Cbz).
- Chemistry LibreTexts. (2024, September 30). 18.3: Reactions of Ethers - Acidic Cleavage.
- Benchchem. Conditions for the Removal of the Z (Cbz)
- Organic Chemistry Portal. Cbz-Protected Amino Groups.
- YouTube. (2018, December 31). ether cleavage with strong acids.
- Wikipedia. Ether cleavage.
- Master Organic Chemistry. Amine Protection and Deprotection.
- Benchchem. A Comparative Guide to the Stability of Tert-Butyl Protecting Groups.
- Benchchem. An In-depth Technical Guide to Protecting Groups in Peptide Synthesis.
- Letters in Organic Chemistry. Easy Removal of N-carboxybenzyl (Cbz) Protective Group by Low-Carbon Alcohol.
- PubMed. (2000). Orthogonal protecting groups for N(alpha)-amino and C-terminal carboxyl functions in solid-phase peptide synthesis.
- Benchchem.
- MedchemExpress.com. N-((Benzyloxy)carbonyl)-O-(tert-butyl)-L-threonine.
- Fundamentals of Organic Chemistry. 9.12 Reactions of Ethers: Acidic Cleavage.
- Organic Chemistry Portal. tert-Butyl Esters.
- Organic Chemistry Portal. tert-Butyl Ethers.
- PMC - NIH.
- Master Organic Chemistry. (2014, November 19). Cleavage Of Ethers With Acid.
- AAPPTEC. Aggregation, Racemization and Side Reactions in Peptide Synthesis.
- University of Bristol School of Chemistry.
- Benchchem. Side reactions associated with N-Methyl-L-threonine in peptide synthesis.
- Benchchem. The Benzyloxycarbonyl (Cbz or Z) Protecting Group.
- ThalesNano. Deprotection Reactions Using the H-Cube® Continuous Flow Reactor.
- ResearchGate. (2025, August 9). tert-Butyl Ethers: Renaissance of an Alcohol Protecting Group. Facile Cleavage with Cerium(III) Chloride/Sodium Iodide | Request PDF.
- MySkinRecipes. This compound.
- Benchchem.
- Benchchem. Stability of the tert-Butyl (tBu)
- Scientific Update. (2023, February 22). To Deprotect and Serve.
- Sigma-Aldrich. Selecting Orthogonal Building Blocks.
- ACS Publications. (2021, January 5). Visible-Light-Mediated Oxidative Debenzylation Enables the Use of Benzyl Ethers as Temporary Protecting Groups | Organic Letters.
- Bibliomed. Side reactions in peptide synthesis: An overview.
- ACS Publications. (2022, December 15). Investigating the Specificity of the Dehydration and Cyclization Reactions in Engineered Lanthipeptides by Synechococcal SyncM | ACS Synthetic Biology.
- PubMed. (1993, May). [Side reactions in peptide synthesis. V. O-sulfonation of serine and threonine during removal of pmc- and mtr-protecting groups from arginine residues in fmoc-solid phase synthesis].
Sources
- 1. Orthogonal protecting groups for N(alpha)-amino and C-terminal carboxyl functions in solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. chemweb.bham.ac.uk [chemweb.bham.ac.uk]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Ether cleavage - Wikipedia [en.wikipedia.org]
- 10. 9.12 Reactions of Ethers: Acidic Cleavage – Fundamentals of Organic Chemistry [ncstate.pressbooks.pub]
- 11. m.youtube.com [m.youtube.com]
- 12. masterorganicchemistry.com [masterorganicchemistry.com]
- 13. masterorganicchemistry.com [masterorganicchemistry.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. peptide.com [peptide.com]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. thalesnano.com [thalesnano.com]
- 18. CHEMOSELECTIVE CATALYTIC HYDROGENATION OF ALKENES BY LINDLAR CATALYST - PMC [pmc.ncbi.nlm.nih.gov]
- 19. pdf.benchchem.com [pdf.benchchem.com]
- 20. Amino protecting group—benzyloxycarbonyl (Cbz) [en.highfine.com]
- 21. Cbz-Protected Amino Groups [organic-chemistry.org]
- 22. scientificupdate.com [scientificupdate.com]
- 23. medchemexpress.com [medchemexpress.com]
- 24. This compound [myskinrecipes.com]
Validation & Comparative
A Comparative Guide to the ¹H and ¹³C NMR Analysis of N-((Benzyloxy)carbonyl)-O-(tert-butyl)-L-threonine
In the landscape of synthetic peptide chemistry, the precise characterization of protected amino acid building blocks is paramount to ensuring the fidelity of the final peptide sequence. N-((Benzyloxy)carbonyl)-O-(tert-butyl)-L-threonine, commonly abbreviated as Z-Thr(tBu)-OH, is a crucial derivative of threonine utilized in peptide synthesis. The benzyloxycarbonyl (Cbz or Z) group on the amine and the tert-butyl (tBu) group on the side-chain hydroxyl offer orthogonal protection, allowing for selective deprotection strategies during complex peptide assembly. This guide provides an in-depth analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopic features of Z-Thr(tBu)-OH, offering a comparative perspective with other commonly used protected threonine derivatives.
The Significance of NMR in Peptide Synthesis
NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules. In the context of protected amino acids, ¹H and ¹³C NMR provide a detailed fingerprint of the molecule, confirming the successful installation of protecting groups and the integrity of the chiral centers. Any deviation from the expected NMR spectrum can indicate impurities, side-products from the protection reaction, or racemization, all of which can have detrimental effects on the subsequent peptide synthesis.
Predicted ¹H and ¹³C NMR Spectral Analysis of Z-Thr(tBu)-OH
While a definitive, published, and fully assigned high-resolution NMR spectrum for Z-Thr(tBu)-OH is not widely available in the public domain, a highly accurate prediction of its spectral features can be derived from the analysis of its constituent parts and comparison with structurally similar molecules.
Molecular Structure of Z-Thr(tBu)-OH:
Caption: Structure of this compound.
Predicted ¹H NMR Spectrum (500 MHz, CDCl₃)
The predicted ¹H NMR spectrum of Z-Thr(tBu)-OH in deuterochloroform (CDCl₃), a common solvent for such compounds, would exhibit the following key signals:
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale and Comparative Analysis |
| ~7.35 | multiplet | 5H | Phenyl-H (Cbz) | The five aromatic protons of the benzyl group typically appear as a complex multiplet in this region. |
| ~5.12 | singlet | 2H | CH₂ (Cbz) | The benzylic protons of the Cbz group are diastereotopic and would ideally appear as two doublets. However, they often appear as a singlet or a broad singlet due to free rotation. |
| ~5.30 | doublet | 1H | NH | The amide proton signal is often broad and its chemical shift is concentration-dependent. It will show coupling to the α-proton. |
| ~4.30 | doublet of doublets | 1H | α-H | This proton is coupled to both the NH proton and the β-proton. |
| ~4.10 | multiplet | 1H | β-H | This proton is coupled to the α-proton and the γ-protons of the methyl group. |
| ~1.20 | singlet | 9H | tert-butyl-H | The nine equivalent protons of the tert-butyl group will appear as a sharp singlet. The chemical shift for tert-butyl groups on ethers is typically around 1.2-1.3 ppm.[1] |
| ~1.15 | doublet | 3H | γ-CH₃ | The methyl group protons are coupled to the β-proton, resulting in a doublet. |
Predicted ¹³C NMR Spectrum (125 MHz, CDCl₃)
The predicted ¹³C NMR spectrum of Z-Thr(tBu)-OH in CDCl₃ would display the following resonances:
| Chemical Shift (δ, ppm) | Assignment | Rationale and Comparative Analysis |
| ~173 | C=O (Carboxyl) | The carboxylic acid carbonyl carbon is expected in this downfield region. |
| ~156 | C=O (Cbz) | The urethane carbonyl of the Cbz group appears at a slightly higher field than the carboxylic acid. |
| ~136 | Quaternary C (Phenyl) | The ipso-carbon of the phenyl ring. |
| ~128.5, ~128.2, ~128.0 | CH (Phenyl) | The aromatic carbons of the benzyl group. |
| ~74 | C (tert-butyl quaternary) | The quaternary carbon of the tert-butyl group. |
| ~68 | β-C | The carbon bearing the tert-butoxy group. |
| ~67 | CH₂ (Cbz) | The benzylic carbon of the Cbz group. |
| ~60 | α-C | The α-carbon attached to the nitrogen and carboxyl group. |
| ~28 | CH₃ (tert-butyl) | The methyl carbons of the tert-butyl group. |
| ~21 | γ-CH₃ | The terminal methyl group of the threonine side chain. |
Comparative NMR Analysis
To provide a robust comparison, we will examine the experimental NMR data of two closely related and commonly encountered protected threonine derivatives: N-Cbz-L-threonine and N-Boc-L-threonine.
N-Cbz-L-threonine
This compound differs from our target molecule only by the absence of the O-tert-butyl group, having a free hydroxyl group instead.
¹H NMR Data (DMSO-d₆) [2]
| Chemical Shift (δ, ppm) | Multiplicity | Assignment |
| 7.40-7.28 | m | Phenyl-H |
| 5.06 | s | CH₂ (Cbz) |
| 7.35 | d | NH |
| 4.05 | dd | α-H |
| 3.95 | m | β-H |
| 1.08 | d | γ-CH₃ |
¹³C NMR Data (Predicted)
| Chemical Shift (δ, ppm) | Assignment |
| ~172 | C=O (Carboxyl) |
| ~156 | C=O (Cbz) |
| ~137 | Quaternary C (Phenyl) |
| ~128.5, ~128.0, ~127.8 | CH (Phenyl) |
| ~67 | β-C |
| ~65.5 | CH₂ (Cbz) |
| ~59 | α-C |
| ~20 | γ-CH₃ |
The key difference in the ¹H NMR spectrum is the absence of the large singlet for the tert-butyl group and the presence of a signal for the hydroxyl proton (which may be broad and exchangeable). In the ¹³C NMR, the signals for the tert-butyl group are absent, and the chemical shift of the β-carbon is shifted upfield due to the absence of the ether linkage.
N-Boc-L-threonine
Here, the N-terminus is protected by a tert-butyloxycarbonyl (Boc) group instead of a Cbz group, and the side-chain hydroxyl is unprotected.
¹H NMR Data (DMSO-d₆) [3]
| Chemical Shift (δ, ppm) | Multiplicity | Assignment |
| 6.45 | d | NH |
| 3.88 | m | α-H |
| 3.88 | m | β-H |
| 1.39 | s | Boc-H |
| 1.05 | d | γ-CH₃ |
¹³C NMR Data (DMSO-d₆) [4]
| Chemical Shift (δ, ppm) | Assignment |
| 172.9 | C=O (Carboxyl) |
| 155.8 | C=O (Boc) |
| 78.1 | C (Boc quaternary) |
| 66.8 | β-C |
| 59.4 | α-C |
| 28.3 | CH₃ (Boc) |
| 20.3 | γ-CH₃ |
The most noticeable difference in the ¹H NMR spectrum is the replacement of the Cbz aromatic and benzylic signals with a large singlet for the nine protons of the Boc group.[3] In the ¹³C NMR spectrum, the aromatic signals are absent, and a characteristic signal for the quaternary carbon of the Boc group appears around 78 ppm.[4]
Experimental Protocol for NMR Analysis
The following provides a standardized, step-by-step methodology for acquiring high-quality ¹H and ¹³C NMR spectra of protected amino acids like Z-Thr(tBu)-OH.
1. Sample Preparation:
-
Weighing: Accurately weigh 10-20 mg of the protected amino acid into a clean, dry vial.
-
Solvent Selection: Choose a suitable deuterated solvent. CDCl₃ is a good first choice for many protected amino acids due to its ability to dissolve a wide range of organic compounds and its relatively simple solvent signal. DMSO-d₆ is an alternative, particularly for more polar compounds.
-
Dissolution: Add approximately 0.6-0.7 mL of the deuterated solvent to the vial. Gently swirl or vortex the vial to ensure complete dissolution.
-
Transfer: Using a clean Pasteur pipette, transfer the solution to a 5 mm NMR tube.
-
Internal Standard (Optional): For precise chemical shift referencing, a small amount of tetramethylsilane (TMS) can be added to the solvent. However, for routine analysis, referencing to the residual solvent peak is often sufficient (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).
2. NMR Spectrometer Setup and Data Acquisition:
The following parameters are typical for a 500 MHz NMR spectrometer.
¹H NMR Acquisition:
-
Locking and Shimming: Lock the spectrometer on the deuterium signal of the solvent and perform automatic or manual shimming to optimize the magnetic field homogeneity.
-
Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments) is typically used.
-
Spectral Width: Set a spectral width of approximately 12-16 ppm, centered around 6 ppm.
-
Number of Scans: Acquire a sufficient number of scans (typically 8 to 64) to achieve a good signal-to-noise ratio.
-
Relaxation Delay: Use a relaxation delay of 1-2 seconds.
¹³C NMR Acquisition:
-
Pulse Program: A proton-decoupled pulse program (e.g., 'zgpg30' on Bruker instruments) is standard.
-
Spectral Width: Set a spectral width of approximately 220-240 ppm, centered around 110 ppm.
-
Number of Scans: A larger number of scans (typically 1024 or more) is required for ¹³C NMR due to the low natural abundance of the ¹³C isotope.
-
Relaxation Delay: A relaxation delay of 2 seconds is generally adequate.
3. Data Processing:
-
Fourier Transformation: Apply an exponential window function (line broadening of 0.3 Hz for ¹H and 1-2 Hz for ¹³C) and perform a Fourier transform.
-
Phasing and Baseline Correction: Manually phase the spectrum and apply an automatic baseline correction.
-
Referencing: Calibrate the chemical shift scale using the residual solvent peak or the internal standard.
-
Integration and Peak Picking: Integrate the signals in the ¹H NMR spectrum and pick the peaks in both the ¹H and ¹³C spectra.
Workflow for NMR Analysis of Protected Amino Acids:
Caption: A streamlined workflow for the NMR analysis of protected amino acids.
Conclusion
The ¹H and ¹³C NMR spectra of this compound are highly informative and provide unambiguous confirmation of its structure. By understanding the expected chemical shifts and coupling patterns of the threonine backbone and the characteristic signals of the Cbz and tert-butyl protecting groups, researchers can confidently assess the quality of this critical reagent. Comparative analysis with other protected threonine derivatives, such as N-Cbz-L-threonine and N-Boc-L-threonine, highlights the unique spectral features imparted by each protecting group and reinforces the diagnostic power of NMR spectroscopy in the field of peptide synthesis. Following a robust experimental protocol ensures the acquisition of high-quality data, which is the foundation of reliable structural characterization.
References
- Loh, C. T., Adams, L. A., Graham, B., & Otting, G. (2017). Genetically encoded amino acids with tert-butyl and trimethylsilyl groups for site-selective studies of proteins by NMR spectroscopy. ChemBioChem, 18(13), 1216–1222.
- Chen, W. N., Nitsche, C., Pilla, K. B., Graham, B., Huber, T., Klein, C. D., & Otting, G. (2015). O-tert Butyltyrosine, an NMR Tag for High-Molecular-Weight Systems and Measurements of Submicromolar Ligand Binding Affinities. Journal of the American Chemical Society, 137(13), 4581–4586.
- Huber, T., Nitsche, C., Pilla, K. B., Graham, B., & Otting, G. (2016). Using tert-Butyl Groups in a Ligand To Identify Its Binding Site on a Protein.
-
Supporting Information for tert-Butyloxycarbonyl-protected amino acid ionic liquids and their application to dipeptide synthesis. (n.d.). Retrieved from [Link]
- Ueda, T., et al. (2016). 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. Molecules, 21(11), 1543.
-
Z-Thr(tBu)-OH | 16966-09-9. (n.d.). Aladdin. Retrieved from [Link]
-
N-tert-Butoxycarbonyl-L-threonine. (n.d.). PubChem. Retrieved from [Link]
Sources
A Senior Application Scientist's Guide to the Mass Spectrometry Characterization of Z-Thr(tBu)-OH
A Comparative Analysis for Researchers in Peptide Synthesis
In the precise world of peptide synthesis, the quality and purity of raw materials are paramount. Protected amino acids, the fundamental building blocks of synthetic peptides, must be rigorously characterized to ensure the integrity of the final product. This guide provides an in-depth analysis of the mass spectrometry characterization of N-α-benzyloxycarbonyl-O-tert-butyl-L-threonine, commonly known as Z-Thr(tBu)-OH. As a Senior Application Scientist, my objective is to not only present a robust analytical protocol but also to provide a comparative perspective against a common alternative, Fmoc-Thr(tBu)-OH, empowering researchers and drug development professionals with the data needed to make informed decisions.
The Critical Role of Protecting Groups in Peptide Synthesis
Protecting groups are transient modifications to the functional groups of amino acids, preventing undesirable side reactions during peptide synthesis. The benzyloxycarbonyl (Z) group is a classical amine protecting group, while the tert-butyl (tBu) group is frequently used to protect the hydroxyl group of threonine. The selection of a protecting group strategy influences not only the synthesis but also the analytical characterization of the protected amino acid. Mass spectrometry is an indispensable tool for verifying the identity and purity of these crucial reagents.[1][2]
Mass Spectrometry Characterization of Z-Thr(tBu)-OH
Z-Thr(tBu)-OH is a derivative of the amino acid L-threonine.[3] It has a molecular formula of C16H23NO5 and a monoisotopic mass of 309.1576 Da.[3][4] The structural integrity of this compound is critical for its successful incorporation into a peptide chain.
Experimental Protocol for ESI-MS Analysis
The following protocol outlines a reliable method for the characterization of Z-Thr(tBu)-OH using Electrospray Ionization Mass Spectrometry (ESI-MS). ESI is a soft ionization technique that allows for the analysis of thermally labile molecules like protected amino acids without significant fragmentation during the ionization process.[2][5]
1. Sample Preparation:
-
Dissolve 1 mg of Z-Thr(tBu)-OH in 1 mL of a 50:50 (v/v) solution of acetonitrile and water.
-
Add 0.1% formic acid to the solution to promote protonation and enhance ionization efficiency.
-
Vortex the solution for 30 seconds to ensure complete dissolution.
-
Dilute the stock solution to a final concentration of 10 µg/mL using the same solvent system.
2. Instrumentation and Parameters:
-
Mass Spectrometer: A high-resolution mass spectrometer, such as a Quadrupole Time-of-Flight (Q-TOF) or Orbitrap instrument, is recommended for accurate mass measurements.
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Infusion Flow Rate: 5 µL/min.
-
Capillary Voltage: 3.5 kV.
-
Source Temperature: 120°C.
-
Desolvation Gas Flow: 600 L/hr.
-
Mass Range: 50-500 m/z.
3. Data Acquisition and Analysis:
-
Acquire full scan mass spectra to identify the protonated molecular ion [M+H]+.
-
Perform tandem mass spectrometry (MS/MS) on the [M+H]+ ion to induce fragmentation and obtain structural information.
-
Set the collision energy for MS/MS to a range of 10-30 eV to observe a comprehensive fragmentation pattern.
Caption: Experimental workflow for the ESI-MS analysis of Z-Thr(tBu)-OH.
Expected Fragmentation Pattern of Z-Thr(tBu)-OH
The fragmentation of the protonated molecular ion of Z-Thr(tBu)-OH ([M+H]+ at m/z 310.16) in an MS/MS experiment provides valuable structural information. The primary fragmentation pathways are dictated by the lability of the protecting groups.
-
Loss of the tert-butyl group: The most prominent fragmentation pathway is the loss of the tert-butyl group as isobutylene (56 Da), resulting in a fragment ion at m/z 254.11. This is due to the stability of the resulting carbocation.[6]
-
Loss of the benzyloxycarbonyl group: Cleavage of the Z-group can occur, leading to a fragment ion corresponding to the protonated O-tert-butyl-threonine at m/z 176.13.
-
Formation of the tropylium ion: A characteristic fragment of the benzyloxycarbonyl group is the tropylium ion at m/z 91.05, formed from the benzyl moiety.
-
Further fragmentation: Subsequent fragmentation of the primary fragment ions can also be observed, providing further structural confirmation.
Sources
- 1. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 2. Electrospray Ionization Mass Spectrometry: A Technique to Access the Information beyond the Molecular Weight of the Analyte - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Z-THR(TBU)-OH | 16966-09-9 [chemicalbook.com]
- 4. linkpeptide.com [linkpeptide.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Fragmentation of synthetic cannabinoids with an isopropyl group or a tert-butyl group ionized by electron impact and electrospray [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to HPLC-Based Purity Assessment of N-Cbz-O-tBu-L-threonine
For researchers, scientists, and professionals in drug development, the purity of starting materials is a cornerstone of reliable and reproducible outcomes. N-Cbz-O-tBu-L-threonine, a critical building block in peptide synthesis, is no exception. Its chemical and stereochemical integrity directly impacts the quality, efficacy, and safety of the final therapeutic product. This guide provides an in-depth comparison of High-Performance Liquid Chromatography (HPLC) methods for the comprehensive purity assessment of N-Cbz-O-tBu-L-threonine, supported by experimental data and protocols.
The Criticality of Purity in Protected Amino Acids
N-Cbz-O-tBu-L-threonine possesses two chiral centers, making it susceptible to stereoisomeric impurities such as enantiomers (D-form) and diastereomers (allo-threonine forms). Furthermore, the synthesis process can introduce various process-related impurities. An effective analytical method must be able to separate and quantify the main component from all potential impurities, ensuring the high purity required for pharmaceutical applications.
Reversed-Phase HPLC for Chemical Purity Assessment
A robust Reversed-Phase HPLC (RP-HPLC) method is the primary choice for determining the chemical purity of N-Cbz-O-tBu-L-threonine and quantifying any process-related impurities or degradation products.
Rationale for Method Selection
The selection of a C18 stationary phase is based on its hydrophobicity, which allows for the effective retention and separation of the relatively non-polar N-Cbz-O-tBu-L-threonine from potential polar and non-polar impurities. A gradient elution with a mobile phase consisting of an aqueous component (with a pH-adjusting agent like trifluoroacetic acid to ensure good peak shape) and an organic modifier (acetonitrile or methanol) provides a broad elution window to separate compounds with a range of polarities. UV detection is suitable due to the presence of the chromophoric carbobenzyloxy (Cbz) group.
Experimental Protocol: RP-HPLC Method
Column: C18, 4.6 x 250 mm, 5 µm particle size Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in Acetonitrile Gradient:
| Time (min) | % B |
|---|---|
| 0 | 30 |
| 20 | 80 |
| 25 | 80 |
| 25.1 | 30 |
| 30 | 30 |
Workflow for RP-HPLC Purity Assessment
A Comparative Guide to Cbz and Fmoc Protecting Groups for Threonine in Peptide Synthesis
For researchers, scientists, and professionals in drug development, the precise assembly of peptides is fundamental. The choice of protecting groups for trifunctional amino acids like threonine is a critical decision that dictates the strategy, efficiency, and purity of the final product. Threonine, with its secondary hydroxyl group on the side chain, presents unique challenges, including the potential for O-acylation, dehydration, and racemization. This guide provides an in-depth technical comparison of two cornerstone α-amino protecting groups—Carboxybenzyl (Cbz) and 9-fluorenylmethoxycarbonyl (Fmoc)—specifically for their application to threonine. We will delve into the causality behind experimental choices, present supporting data, and provide detailed protocols to inform your synthetic strategies.
The Crux of the Matter: Why Threonine Demands Careful Protection
Threonine's structure, featuring a chiral center at both the α- and β-carbons and a reactive secondary hydroxyl group, necessitates a robust protection strategy. The primary objectives are:
-
Preventing Nα-acylation: The α-amino group must be reversibly blocked to allow for controlled, stepwise peptide bond formation at the C-terminus.
-
Shielding the Side-Chain Hydroxyl: The β-hydroxyl group must be protected to prevent undesired O-acylation during coupling steps, which would lead to branched impurities.[1]
-
Minimizing Racemization: The chiral integrity of the threonine residue must be maintained throughout the synthesis, particularly during the activation and coupling steps which can be prone to epimerization.[2][3]
-
Avoiding Side Reactions: Threonine is susceptible to side reactions such as β-elimination (dehydration), especially under basic conditions.[4]
The choice between Cbz and Fmoc for Nα-protection fundamentally shapes the entire synthetic approach, influencing the selection of side-chain protecting groups, the synthesis phase (solution vs. solid), and the final deprotection strategy.
At a Glance: Cbz vs. Fmoc for Threonine
| Characteristic | Carboxybenzyl (Cbz or Z) | 9-Fluorenylmethoxycarbonyl (Fmoc) |
| Synthesis Phase | Primarily Solution-Phase Synthesis[5][6] | Predominantly Solid-Phase Peptide Synthesis (SPPS)[5][7] |
| Nα-Deprotection Condition | Catalytic Hydrogenolysis (e.g., H₂/Pd-C) or strong acids (HBr/AcOH)[5] | Mildly basic (e.g., 20% piperidine in DMF)[5] |
| Orthogonality | Orthogonal to Boc and some acid-labile groups. Not fully orthogonal to Fmoc (can be cleaved by hydrogenolysis).[8] | Orthogonal to acid-labile side-chain protecting groups (e.g., tBu, Trt, Boc).[5][7] |
| Thr Side-Chain Protection | Typically Benzyl ether (Bzl) in a Boc/Bzl strategy.[9] | Typically tert-Butyl ether (tBu) or Trityl (Trt).[9] |
| Racemization Suppression | Good. Urethane structure helps maintain optical purity upon activation.[10] | Excellent. Urethane structure and mild deprotection conditions minimize racemization.[10][11] |
| Key Advantages | Well-established, cost-effective for solution-phase, crystalline derivatives aid purification. | Automation-friendly, mild deprotection, high yields in SPPS, orthogonal to acid-labile groups.[5][] |
| Key Disadvantages | Harsh deprotection conditions (strong acid) or catalyst required; less suitable for automation and sensitive residues. | Potential for diketopiperazine formation at the dipeptide stage; β-elimination of Thr side chain under basic conditions.[3][4] |
The Classical Approach: N-Cbz-L-Threonine
The Cbz group, introduced by Bergmann and Zervas, was a foundational development in peptide synthesis.[6] It is a robust protecting group, typically employed in solution-phase synthesis where intermediates are isolated and purified at each step.
Chemical Strategy and Rationale
The Cbz group is a urethane-type protection, which is critical for minimizing racemization during the activation of the carboxylic acid for peptide coupling.[10] It is stable to both mildly acidic and basic conditions, providing a wide window for reaction optimization. Its removal via catalytic hydrogenolysis is exceptionally clean, yielding toluene and carbon dioxide as byproducts, which are easily removed.[13]
For threonine, a Cbz Nα-protection is typically paired with a benzyl ether (Bzl) protection for the side-chain hydroxyl group. This combination is part of the broader "Bzl/Boc" strategy, where both protecting groups are removed during the final, harsh acidolysis step (e.g., with HF or TFMSA), or selectively where Cbz is removed by hydrogenolysis while Bzl remains.[14]
Experimental Workflow: Synthesis and Application of Cbz-L-Threonine
Caption: Workflow for Cbz-protection, coupling, and deprotection of Threonine.
This protocol is based on the classical Schotten-Baumann reaction.
-
Dissolution: Dissolve L-threonine (1.0 eq) in a 1 M aqueous solution of sodium bicarbonate (2.5 eq) in a flask equipped with a magnetic stirrer and cool to 0 °C in an ice bath.
-
Addition of Cbz-Cl: While stirring vigorously, add benzyl chloroformate (1.1 eq) dropwise. The key is to maintain the temperature below 5 °C and the pH between 8-10 to prevent decomposition of the Cbz-Cl and minimize racemization.
-
Reaction: Allow the mixture to warm to room temperature and stir for 3-4 hours. Monitor the reaction by Thin Layer Chromatography (TLC).
-
Work-up: Transfer the reaction mixture to a separatory funnel and wash with diethyl ether to remove any unreacted benzyl chloroformate.
-
Acidification & Isolation: Cool the aqueous layer in an ice bath and carefully acidify to pH 2 with 1 M HCl. The N-Cbz-L-threonine will precipitate as a white solid.
-
Purification: Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum. Recrystallization from a suitable solvent system (e.g., ethyl acetate/hexane) can be performed if necessary. Typical yields are >90%.[15]
This protocol outlines a typical coupling reaction using dicyclohexylcarbodiimide (DCC) and 1-hydroxybenzotriazole (HOBt) to suppress racemization.
-
Activation: In a round-bottom flask, dissolve N-Cbz-L-threonine (1.0 eq) and HOBt (1.1 eq) in an anhydrous solvent such as dichloromethane (DCM) or tetrahydrofuran (THF). Cool the solution to 0 °C.
-
DCC Addition: Add a solution of DCC (1.1 eq) in DCM to the cooled mixture. A white precipitate of dicyclohexylurea (DCU) will begin to form. Stir the mixture at 0 °C for 30 minutes.
-
Coupling: To this mixture, add a solution of the amino acid ester hydrochloride (e.g., H-Gly-OMe·HCl, 1.1 eq) and a tertiary base like N-methylmorpholine (NMM) or diisopropylethylamine (DIPEA) (1.1 eq) in DCM.
-
Reaction: Allow the reaction to warm to room temperature and stir overnight.
-
Work-up and Purification: Filter off the DCU precipitate. Wash the filtrate sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by flash column chromatography.
Performance and Challenges with Cbz-Threonine
-
Coupling Efficiency: In solution-phase, coupling reactions can be driven to completion, and purification of intermediates ensures high fidelity. However, threonine is known to be one of the more difficult amino acids to couple, likely due to steric hindrance from the β-methyl group.[15]
-
Racemization: While the Cbz group itself is effective at preventing racemization of the activated amino acid, the choice of coupling reagents and base is critical. The use of additives like HOBt is standard practice to minimize this side reaction.[3][16]
-
Side-Chain Protection: The Cbz group is not suitable for side-chain protection of threonine as it would be removed during Nα-deprotection via hydrogenolysis. Benzyl ether is a common choice, but its removal requires strong acid, which can be detrimental to sensitive peptides.[9]
The Modern Workhorse: N-Fmoc-L-Threonine
The Fmoc group is the cornerstone of modern Solid-Phase Peptide Synthesis (SPPS). Its key advantage is its lability to mild basic conditions, which allows for an orthogonal protection strategy with acid-labile side-chain protecting groups.[5][7]
Chemical Strategy and Rationale
The Fmoc/tBu strategy is the predominant method used in automated peptide synthesizers.[7] The Nα-Fmoc group is removed at each cycle with a solution of piperidine in DMF. The side chain of threonine is typically protected as a tert-butyl (tBu) ether, which is stable to piperidine but is cleaved simultaneously with the peptide from the resin using a strong acid cocktail (e.g., trifluoroacetic acid, TFA).[9] This orthogonality is the hallmark of the Fmoc strategy, enabling the synthesis of complex peptides with high efficiency.[]
Experimental Workflow: Synthesis and Application of Fmoc-L-Threonine
Caption: A single cycle of Fmoc-based Solid-Phase Peptide Synthesis (SPPS).
-
Dissolution: Suspend L-threonine (1.0 eq) in a 10% aqueous solution of sodium carbonate.
-
Fmoc-OSu Addition: In a separate flask, dissolve 9-fluorenylmethyloxycarbonyl-N-hydroxysuccinimide ester (Fmoc-OSu) (1.0 eq) in acetone or dioxane. Add the Fmoc-OSu solution to the stirring threonine solution.
-
Reaction: Stir the mixture at room temperature overnight. The pH should be maintained around 8.5-9.0.
-
Work-up: Remove the organic solvent under reduced pressure. Dilute the remaining aqueous solution with water and wash with diethyl ether to remove any unreacted Fmoc-OSu and byproducts.
-
Acidification & Extraction: Cool the aqueous layer and acidify to pH 2 with 1 M HCl. Extract the product into ethyl acetate.
-
Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate to yield the crude product. N-Fmoc-L-threonine can be purified by crystallization.[17][]
This protocol describes a standard manual coupling cycle on a Rink Amide resin.
-
Resin Preparation: Swell the Rink Amide resin in DMF for 30-60 minutes in a reaction vessel.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF. A two-step deprotection is common: 1 x 3 minutes followed by 1 x 15 minutes to ensure complete removal.[4]
-
Washing: Thoroughly wash the resin with DMF (5-7 times) to remove piperidine and the dibenzofulvene-piperidine adduct.
-
Amino Acid Activation & Coupling: In a separate vial, pre-activate Fmoc-L-Thr(tBu)-OH (4 eq relative to resin loading) with a coupling reagent like HBTU (3.9 eq) and a base like DIPEA (8 eq) in DMF for a few minutes.
-
Coupling Reaction: Add the activated amino acid solution to the deprotected resin. Agitate the mixture for 1-2 hours at room temperature.
-
Post-Coupling Wash: Drain the coupling solution and wash the resin thoroughly with DMF and DCM to remove excess reagents and byproducts. The cycle is then repeated for the next amino acid.
Performance and Challenges with Fmoc-Threonine
-
Coupling Efficiency: Fmoc-SPPS generally provides high coupling yields (>99%).[] However, threonine, as a β-branched amino acid, can exhibit slower coupling kinetics compared to unbranched residues like glycine or alanine.[2] For "difficult couplings," extended reaction times or the use of more potent activating agents like HATU may be necessary.
-
Racemization: The risk of racemization during coupling in Fmoc-SPPS is generally low for threonine.[11] However, prolonged exposure to the basic conditions of the coupling reaction, especially if hindered kinetics require extended times, can increase the risk of epimerization.[4]
-
β-Elimination (Dehydration): A significant side reaction for threonine in Fmoc-SPPS is the base-catalyzed elimination of water from the side chain, particularly during the piperidine-mediated deprotection step.[4] This leads to the formation of a dehydroamino acid residue. While side-chain protection with tBu mitigates this, it can still occur, especially with prolonged exposure to the base.
-
O-Sulfonation: During the final TFA cleavage, if the peptide contains arginine protected with Pmc or Mtr groups, a side reaction leading to the O-sulfonation of unprotected or deprotected threonine residues can occur in the absence of suitable scavengers.[10]
Head-to-Head: Causality and Experimental Insights
-
Synthesis Strategy: The choice is fundamentally dictated by the desired synthesis phase. For large-scale synthesis of short peptides or fragments where purification of intermediates is feasible, the cost-effectiveness of the Cbz group in solution-phase remains relevant. For automated, high-throughput synthesis of peptides of any length, the Fmoc group in SPPS is the undisputed standard due to its mild, orthogonal deprotection scheme.[7][19]
-
Purity and Side Reactions: Both urethane-based protecting groups are excellent at suppressing racemization during coupling. However, the repeated, harsh acidic deprotection steps in a Boc/Bzl strategy (often used with Cbz N-protection for fragment synthesis) can lead to cumulative side-chain degradation. The mild, repeated basic deprotection in the Fmoc strategy is generally considered to produce a cruder product of higher purity before final cleavage. However, the Fmoc strategy introduces its own set of potential side reactions for threonine, most notably β-elimination .[4] The choice, therefore, involves mitigating different sets of risks.
-
Handling Threonine's Reactivity: The steric hindrance of threonine impacts coupling efficiency in both methods. In solution-phase with Cbz-Thr , this can be overcome by adjusting reaction times and monitoring completion by TLC. In Fmoc-SPPS , this may necessitate double coupling or the use of more powerful, and expensive, coupling reagents.
Conclusion and Recommendations
The selection of Cbz or Fmoc for protecting threonine is not merely a choice of reagent but an adoption of a comprehensive synthetic philosophy.
Choose Cbz-L-Threonine for:
-
Solution-phase synthesis , especially for large-scale production of di- or tripeptides containing threonine.
-
Syntheses where the crystallinity of Cbz-protected intermediates can be exploited for purification.
-
Orthogonal strategies where hydrogenolysis is a desired selective deprotection method.
Choose Fmoc-L-Threonine for:
-
Solid-phase peptide synthesis (SPPS) , whether manual or automated. This is the modern standard.
-
Synthesis of long or complex peptides, where the mild, iterative deprotection cycles are crucial for preserving the integrity of the growing peptide chain.
-
Peptides containing acid-sensitive residues, where the final cleavage with TFA is milder than the HF cleavage often associated with Cbz/Bzl strategies.
Ultimately, both Cbz and Fmoc are highly effective protecting groups that have enabled the synthesis of countless threonine-containing peptides. A thorough understanding of their respective chemistries, advantages, and inherent challenges is paramount for the rational design of a successful peptide synthesis campaign.
References
Click to expand
- BenchChem. (2025). Side reactions associated with N-Methyl-L-threonine in peptide synthesis.
- BenchChem. (2025). A Comparative Guide to Protecting Groups in Peptide Synthesis: Fmoc, Boc, and Cbz.
- Livezey, D. R., et al. (2013). Divergent Behavior of Glycosylated Threonine and Serine Derivatives in Solid Phase Peptide Synthesis. Journal of the American Chemical Society.
- BenchChem. (2025). A Comparative Guide to Protected Threonine Derivatives in Solid-Phase Peptide Synthesis.
- A building block for PSGL-1 via Fmoc-assisted solid-phase peptide synthesis. (2007).
- BenchChem. (2025). Application Notes and Protocols for Solution-Phase Peptide Synthesis Using Cbz-D-Arg(Pbf).
- Albericio, F., et al. (2018). Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. Organic Process Research & Development.
- Total Synthesis. (2024). Fmoc Protecting Group: Fmoc Protection & Deprotection Mechanism.
- Nowick, J. S. (2017). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). University of California, Irvine Department of Chemistry.
- Barlos, K., & Gatos, D. (2000). Orthogonal protecting groups for N(alpha)-amino and C-terminal carboxyl functions in solid-phase peptide synthesis. Biopolymers.
- Coin, I., et al. (2006). Methods and protocols of modern solid phase peptide synthesis. Molecular Biotechnology.
- Chem-Impex International. (n.d.). Fmoc-N-methyl-L-threonine.
- Vágner, J., et al. (2009). Introduction to Peptide Synthesis. Current Protocols in Protein Science.
- AAPPTec. (n.d.). Amino Acid Derivatives for Peptide Synthesis.
- Nowick, J.S. (n.d.). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). UCI Department of Chemistry.
- Nuñez, A., et al. (2010). Multigram-Scale Synthesis of Short Peptides via a Simplified Repetitive Solution-Phase Procedure. The Journal of Organic Chemistry.
- Yusof, Y., et al. (2023).
- BOC Sciences. (n.d.). Fmoc vs Boc: Choosing the Right Amino Acid Derivative.
- CymitQuimica. (n.d.). CAS 73731-37-0: fmoc-L-threonine monohydrate.
- Jaeger, E., et al. (1993). [Side reactions in peptide synthesis. V. O-sulfonation of serine and threonine during removal of pmc- and mtr-protecting groups from arginine residues in fmoc-solid phase synthesis]. Biologische Chemie Hoppe-Seyler.
- Baxendale, I. R., et al. (2006). A flow reactor process for the synthesis of peptides utilizing immobilized reagents, scavengers and catch and release protocols.
- BOC Sciences. (n.d.). Why Fmoc-Protected Amino Acids Dominate SPPS?.
- AltaBioscience. (n.d.). Fmoc Amino Acids for SPPS.
- AAPPTec. (n.d.). Fmoc-Thr(Trt)-OH [133180-01-5].
- Tokyo Chemical Industry. (n.d.). N-Benzyloxycarbonyl-L-threonine | 19728-63-3.
- TCI Chemicals. (n.d.). N-Benzyloxycarbonyl-L-threonine 19728-63-3.
- AAPPTec. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis.
- Omizzine. (n.d.). A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis.
- LibreTexts Chemistry. (2021). 12.5: Peptide Synthesis- Solution-Phase.
- BOC Sciences. (n.d.). CAS 73731-37-0 fmoc-L-threonine monohydrate.
- Lee, Y., et al. (2021). Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group.
- AAPPTec. (n.d.). Planning a Peptide Synthesis.
- Bachem. (n.d.). Introduction to Peptide Synthesis Methods.
- Baxendale, I. R., et al. (2007). A flow reactor process for the synthesis of peptides utilizing immobilized reagents, scavengers and catch and release protocols.
- Simanek, E. (2022). Design, Synthesis, and Characterization of a Threonine-Rich Macrocycle; A Review of “Introduction to Research”. TCU Digital Repository.
- BenchChem. (2025). An In-depth Technical Guide to the Synthesis and Derivatives of N-Methyl-L-threonine.
- Gourlay, B. (2025). Synthesis of Unnatural Fluorescent α-amino acids. PhD thesis, University of Glasgow.
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Divergent Behavior of Glycosylated Threonine and Serine Derivatives in Solid Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. peptide.com [peptide.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Introduction to Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]
- 8. blog.mblintl.com [blog.mblintl.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. [Side reactions in peptide synthesis. V. O-sulfonation of serine and threonine during removal of pmc- and mtr-protecting groups from arginine residues in fmoc-solid phase synthesis] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. peptide.com [peptide.com]
- 15. N-Benzyloxycarbonyl-L-threonine | 19728-63-3 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 16. A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis [en.highfine.com]
- 17. CAS 73731-37-0: fmoc-L-threonine monohydrate | CymitQuimica [cymitquimica.com]
- 19. bachem.com [bachem.com]
Navigating the Labyrinth of Threonine Protection: A Comparative Guide to Alternative Hydroxyl Protecting Groups in Peptide Synthesis
For researchers, scientists, and drug development professionals immersed in the intricate art of peptide synthesis, the strategic protection and deprotection of reactive amino acid side chains is a critical determinant of success. The hydroxyl group of threonine, while essential for the structure and function of many peptides, presents a significant synthetic challenge. Inadequate protection can lead to a cascade of undesirable side reactions, including O-acylation and dehydration, ultimately compromising the yield and purity of the target peptide.[1]
While the tert-butyl (tBu) ether has long been the workhorse for threonine side-chain protection in the widely adopted Fmoc/tBu solid-phase peptide synthesis (SPPS) strategy, a growing arsenal of alternative protecting groups offers unique advantages in specific contexts.[1][2] This guide provides an in-depth, objective comparison of these alternatives, grounded in experimental data and field-proven insights, to empower you in making the most informed decisions for your synthetic challenges.
The Imperative of Orthogonality: A Strategic Overview
The core principle underpinning the selection of any protecting group is orthogonality. In the context of SPPS, this means that the side-chain protecting group must remain steadfast during the iterative cycles of Nα-Fmoc deprotection (typically with a mild base like piperidine) and subsequent amino acid coupling, only to be cleanly removed during the final cleavage from the resin, usually under acidic conditions.[3][4][5] The choice of protecting group, therefore, is a strategic decision that influences not only the prevention of side reactions but also the overall efficiency and purity of the synthesis, particularly in the assembly of "difficult" or aggregation-prone sequences.[1]
Caption: Figure 1. The iterative cycle of SPPS and final cleavage.
A Comparative Analysis of Threonine Hydroxyl Protecting Groups
The selection of an appropriate protecting group for the threonine hydroxyl function is a multi-faceted decision that balances stability, ease of removal, and potential impact on the synthesis of complex peptides. While the tert-butyl (tBu) group is a robust and widely used standard, several alternatives offer distinct advantages.
| Protecting Group | Structure | Introduction | Removal Conditions | Advantages | Disadvantages | Typical Crude Purity |
| tert-Butyl (tBu) | -O-C(CH₃)₃ | Commercially available as Fmoc-Thr(tBu)-OH | Strong acid (e.g., 95% TFA)[1][6] | High stability during synthesis, widely available, cost-effective.[1] | Requires harsh acidic conditions for cleavage, which can lead to side reactions with sensitive residues (e.g., Trp, Met). Can contribute to aggregation in "difficult sequences".[1] | Good to Excellent[1] |
| Trityl (Trt) | -O-C(C₆H₅)₃ | Commercially available as Fmoc-Thr(Trt)-OH | Mild acid (e.g., 1-5% TFA in DCM)[7][8] | Milder deprotection conditions, reducing side reactions. Can improve solubility and reduce aggregation.[9] Useful for the synthesis of protected peptide fragments.[2] | More sterically hindered, which can sometimes lower coupling efficiency. Higher cost. | Excellent[9] |
| tert-Butyldimethylsilyl (TBDMS) | -O-Si(CH₃)₂(C(CH₃)₃) | TBDMS-Cl, Imidazole in DMF[10] | Fluoride ions (e.g., TBAF in THF)[10][11] | Orthogonal to acid- and base-labile groups. Mild removal conditions.[10] | Potential for migration between adjacent hydroxyl groups. Silicon-containing byproducts can complicate purification. | Good to Excellent |
| Tetrahydropyranyl (Thp) | -O-(C₅H₉O) | Dihydropyran (DHP), acid catalyst | Mild acid (e.g., dilute TFA)[12][13] | Stable to most non-acidic reagents. Can improve solubility. Low cost.[12][14] | Introduces a new stereocenter. Less commonly used in standard SPPS. | Good |
| Propargyloxycarbonyl (Poc) | -O-CO-O-CH₂-C≡CH | Propargyl chloroformate, pyridine[15] | Tetrathiomolybdate[15][16] | Orthogonal to both acid- and base-labile groups. Mild and neutral deprotection.[15][16] | Requires a specific, less common deprotection reagent. Not as widely commercially available. | Good to Excellent |
| Cyclohexyl (Chx) | -O-(c-C₆H₁₁) | 3-bromocyclohexene followed by hydrogenation[17] | Strong acid with scavenger (e.g., TFMSA-thioanisole in TFA)[17] | Very stable to standard acidic and basic conditions used in both Boc and Fmoc strategies.[17] | Harsh removal conditions. Multi-step introduction. | Good |
In-Depth Look at Key Alternative Protecting Groups
The Trityl (Trt) Group: A Milder Alternative
The trityl group, a triphenylmethyl ether, stands out as a significantly more acid-labile protecting group compared to the tBu group.[1] This increased lability is its primary advantage, allowing for deprotection under much milder acidic conditions, often as low as 1-2% trifluoroacetic acid (TFA) in dichloromethane (DCM).[18] This gentler deprotection minimizes the risk of side reactions with sensitive residues like tryptophan and methionine, which are susceptible to modification by the reactive carbocations generated during tBu cleavage.[7]
Causality Behind Experimental Choices: The exceptional lability of the Trt group stems from the high stability of the triphenylmethyl carbocation formed upon protonation of the ether oxygen and subsequent cleavage. The three phenyl rings effectively delocalize the positive charge, making it a very good leaving group.
The use of Fmoc-Thr(Trt)-OH is particularly beneficial in the synthesis of long or complex peptides where maximizing crude purity is paramount.[9] Furthermore, its mild removal conditions make it the protecting group of choice for the synthesis of protected peptide fragments on hyper-acid labile resins like 2-chlorotrityl chloride resin.[2][8]
Silyl Ethers: An Orthogonal Approach
Silyl ethers, such as the tert-butyldimethylsilyl (TBDMS) group, offer a truly orthogonal protection strategy, as they are stable to both the basic conditions of Fmoc deprotection and the acidic conditions of final cleavage.[10] Their removal is typically achieved using a source of fluoride ions, such as tetrabutylammonium fluoride (TBAF), which selectively cleaves the silicon-oxygen bond due to the high affinity of silicon for fluoride.[11][19]
Causality Behind Experimental Choices: The strength of the Si-F bond is the driving force for the deprotection of silyl ethers with fluoride ions. The stability of silyl ethers to acidic and basic conditions can be tuned by the steric bulk of the substituents on the silicon atom. For instance, the triisopropylsilyl (TIPS) group is significantly more stable than the TBDMS group due to its greater steric hindrance.[10]
This orthogonality makes silyl-protected threonine a valuable tool for complex synthetic strategies that may require on-resin side-chain modifications.
Caption: Figure 2. Protection and deprotection workflow for TBDMS.
The Tetrahydropyranyl (Thp) Group: A Cost-Effective, Non-Aromatic Option
The tetrahydropyranyl (Thp) group is a well-established protecting group for alcohols in general organic synthesis and has found application in peptide synthesis as well.[12][13][14] It is introduced by the acid-catalyzed reaction of the hydroxyl group with 3,4-dihydro-2H-pyran (DHP). The Thp group is stable to a wide range of non-acidic conditions but is readily cleaved with mild acid.[12]
Causality Behind Experimental Choices: The acid-lability of the Thp ether is due to its acetal nature. Protonation of the ether oxygen within the pyran ring facilitates cleavage to form a stable oxocarbenium ion.
A key advantage of the Thp group is its low cost and the fact that it is non-aromatic, which can be beneficial in certain applications.[12] However, its introduction creates a new stereocenter, leading to a mixture of diastereomers, which is a consideration, although often not a prohibitive one, in peptide synthesis.[12]
The Propargyloxycarbonyl (Poc) Group: A Chemoselective, Orthogonal Handle
The propargyloxycarbonyl (Poc) group is a carbonate-based protecting group that offers excellent orthogonality to both acid- and base-labile protecting groups commonly used in peptide synthesis.[15][16] It is stable to the conditions used for the removal of Boc, Fmoc, Cbz, and benzyl and methyl esters.[15] The deprotection of the Poc group is achieved under mild and neutral conditions using tetrathiomolybdate.[15][16]
Causality Behind Experimental Choices: The deprotection mechanism with tetrathiomolybdate involves a specific chemical reaction that does not rely on acidic or basic conditions, providing a high degree of chemoselectivity.
The unique deprotection conditions of the Poc group make it a valuable tool for the synthesis of complex peptides where multiple levels of orthogonal protection are required.
Experimental Protocols
The following protocols are provided as a general guide. Optimization may be required based on the specific peptide sequence and synthetic strategy.
Protocol 1: Introduction of the TBDMS Protecting Group on Threonine[10]
-
Dissolution: Dissolve Nα- and Cα-protected threonine (1.0 eq.) in anhydrous N,N-Dimethylformamide (DMF) in a flask under an inert atmosphere.
-
Addition of Base: Add imidazole (2.5 eq.) to the solution and stir until completely dissolved.
-
Addition of Silylating Agent: Add tert-butyldimethylsilyl chloride (TBDMS-Cl) (1.5 eq.) portion-wise to the reaction mixture at room temperature.
-
Reaction: Stir the reaction for 12-24 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Quenching and Extraction: Once the reaction is complete, quench by adding water. Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Washing and Drying: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the resulting TBDMS-protected threonine derivative by column chromatography on silica gel.
Protocol 2: Deprotection of the TBDMS Group[10]
-
Dissolution: Dissolve the TBDMS-protected peptide or amino acid (1.0 eq.) in anhydrous Tetrahydrofuran (THF).
-
Addition of Deprotecting Agent: Add tetrabutylammonium fluoride (TBAF) solution (1 M in THF, 1.2 eq.) dropwise to the reaction mixture at room temperature.
-
Reaction: Stir the reaction for 1-4 hours, monitoring the deprotection by TLC.
-
Work-up: Quench the reaction with water and extract the product with an organic solvent. Wash the organic layer with brine, dry, and concentrate.
-
Purification: Purify the deprotected product as necessary.
Protocol 3: Final Cleavage and Deprotection for Thr(tBu)-Containing Peptides[6][7]
-
Resin Preparation: After the final Fmoc deprotection, wash the peptidyl-resin with Dichloromethane (DCM) and dry it under vacuum.
-
Cleavage Cocktail Preparation: Prepare a cleavage cocktail of TFA/triisopropylsilane (TIS)/H₂O (95:2.5:2.5 v/v/v). TIS acts as a scavenger to trap the reactive tBu cations.
-
Cleavage Reaction: Add the cleavage cocktail to the resin (approximately 10 mL per 0.5 g of resin) and allow the reaction to proceed at room temperature for 2-3 hours.
-
Peptide Precipitation: Filter the resin and collect the filtrate. Reduce the volume of the TFA solution and precipitate the crude peptide by adding it to cold diethyl ether.
-
Isolation: Collect the precipitated peptide by centrifugation, wash with cold ether, and dry under vacuum.
Protocol 4: Mild Cleavage and Deprotection for Thr(Trt)-Containing Peptides[7]
-
Resin Preparation: After the final Fmoc deprotection, wash the peptidyl-resin with DCM and dry it under vacuum.
-
Cleavage Cocktail Preparation: Prepare a mild cleavage cocktail, for example, 1-5% TFA in DCM. The exact concentration should be optimized based on the sensitivity of other protecting groups.
-
Cleavage Reaction: Treat the resin with the mild cleavage cocktail for short periods (e.g., 5-30 minutes), collecting the filtrate at each interval. Monitor the cleavage progress by HPLC.
-
Neutralization and Precipitation: Combine the filtrates and neutralize the TFA with a base (e.g., pyridine or DIPEA). Precipitate the peptide with cold diethyl ether.
-
Isolation: Collect the precipitated peptide by centrifugation, wash with cold ether, and dry under vacuum.
Conclusion: Making the Right Choice for Your Synthesis
The venerable tert-butyl protecting group remains a reliable and cost-effective choice for the routine synthesis of many peptides. However, for the synthesis of complex, sensitive, or aggregation-prone peptides, a thoughtful consideration of alternative protecting groups is not just advantageous but often essential. The milder deprotection conditions of the trityl group can significantly enhance crude purity and minimize side reactions. The orthogonality of silyl ethers provides a powerful tool for intricate synthetic strategies involving on-resin modifications. Other alternatives like Thp and Poc, while less common, offer unique properties that may be ideally suited for specific synthetic challenges.
Ultimately, the optimal protecting group for the threonine hydroxyl function is not a one-size-fits-all solution. A deep understanding of the chemical properties of each alternative, coupled with a strategic assessment of the target peptide's sequence and desired attributes, will empower the synthetic chemist to navigate this complex landscape and achieve the highest possible yield and purity in their endeavors.
References
-
Ramesh, R., De, K., Gupta, S., & Chandrasekaran, S. (2008). Propargyloxycarbonyl as a protecting group for the side chains of serine, threonine and tyrosine. Journal of Chemical Sciences, 120(1), 163-173. [Link]
-
Gomara, M. J., & Albericio, F. (2017). Tetrahydropyranyl: A Non-aromatic, Mild-Acid-Labile Group for Hydroxyl Protection in Solid-Phase Peptide Synthesis. ChemistrySelect, 2(7), 2353-2357. [Link]
-
El-Faham, A., & Albericio, F. (2017). Understanding Tetrahydropyranyl as a Protecting Group in Peptide Chemistry. ChemistryOpen, 6(3), 263-279. [Link]
-
Ramapanicker, R., De, K., Gupta, S., & Chandrasekaran, S. (2008). Propargyloxycarbonyl as a protecting group for the side chains of serine, threonine and tyrosine. Journal of Chemical Sciences, 120(1), 163-173. [Link]
-
El-Faham, A., & Albericio, F. (2017). Understanding Tetrahydropyranyl as a Protecting Group in Peptide Chemistry. ChemistryOpen, 6(3), 263-279. [Link]
-
Nishiyama, Y., & Kurita, K. (1999). Cyclohexyl ether as a new hydroxy-protecting group for serine and threonine in peptide synthesis. Journal of the Chemical Society, Perkin Transactions 1, (14), 1979-1985. [Link]
-
Delso, I., et al. (2019). Tetrahydropyranyl Backbone Protection for Enhanced Fmoc Solid-Phase Peptide Synthesis. Chemistry–A European Journal, 25(31), 7485-7490. [Link]
-
Coin, I., et al. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. Nature protocols, 2(12), 3247-3256. [Link]
-
AAPPTEC. (n.d.). Amino Acid Derivatives for Peptide Synthesis. [Link]
-
Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2009). Amino Acid–Protecting Groups. Chemical Reviews, 109(6), 2455-2504. [Link]
-
Albericio, F. (2000). Orthogonal protecting groups for Nα-amino and C-terminal carboxyl functions in solid-phase peptide synthesis. Biopolymers, 55(2), 123-139. [Link]
-
Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2009). Amino Acid–Protecting Groups. Chemical Reviews, 109(6), 2455-2504. [Link]
-
ResearchGate. (n.d.). Thp protection of amino acids. [Link]
-
El-Faham, A., & Albericio, F. (2017). Understanding Tetrahydropyranyl as a Protecting Group in Peptide Chemistry. ChemistryOpen, 6(3), 263-279. [Link]
-
Atherton, E., & Sheppard, R. C. (1985). Solid-phase peptide synthesis without side-chain hydroxyl protection of threonine. Journal of the Chemical Society, Chemical Communications, (3), 165-166. [Link]
-
AAPPTEC. (n.d.). N-Terminal Deprotection - Fmoc removal. [Link]
-
Wang, Y., et al. (2019). Electronic Supplementary Information for: A novel strategy for the synthesis of peptides containing N-terminal cysteine. [Link]
-
Gelest. (n.d.). Deprotection of Silyl Ethers. [Link]
-
Albericio, F., & Isidro-Llobet, A. (2012). 1 Protection Reactions. In Chemical Synthesis of Peptides and Proteins (pp. 1-64). Wiley-VCH Verlag GmbH & Co. KGaA. [Link]
-
Organic Chemistry Portal. (n.d.). Protective Groups. [Link]
-
Theodora W. Greene, Peter G. M. Wuts. (1999). Protective Groups in Organic Synthesis. Wiley-Interscience. [Link]
-
L-Threonine Benzyl Ester Hydrochloride in Modern Peptide Synthesis. (n.d.). Peptide Synthesis. [Link]
-
Brimble, M. A., et al. (2019). Backbone Protecting Groups for Enhanced Peptide and Protein Synthesis. Chemistry–A European Journal, 25(31), 7485-7490. [Link]
-
Houben-Weyl. (2002). Methods of Organic Chemistry, Vol. E 22a, Synthesis of Peptides and Peptidomimetics. Georg Thieme Verlag. [Link]
-
Total Synthesis. (n.d.). TBS Protecting Group: TBS Protection & Deprotection. [Link]
-
GlycoPODv2. (2021). Introduction of tert-butyldiphenylsilyl (TBDPS) group. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. peptide.com [peptide.com]
- 3. chemistry.du.ac.in [chemistry.du.ac.in]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. biosynth.com [biosynth.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Fmoc Resin Cleavage and Deprotection [sigmaaldrich.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Deprotection of Silyl Ethers - Gelest [technical.gelest.com]
- 12. Tetrahydropyranyl: A Non‐aromatic, Mild‐Acid‐Labile Group for Hydroxyl Protection in Solid‐Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Understanding Tetrahydropyranyl as a Protecting Group in Peptide Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. ias.ac.in [ias.ac.in]
- 16. researchgate.net [researchgate.net]
- 17. Cyclohexyl ether as a new hydroxy-protecting group for serine and threonine in peptide synthesis [ ] 1 - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. researchgate.net [researchgate.net]
A Comparative Guide to Analytical Methods for Confirming O-tert-butyl-threonine Incorporation
For researchers, scientists, and drug development professionals engaged in peptide and protein engineering, the precise incorporation of non-canonical amino acids (ncAAs) is paramount. O-tert-butyl-threonine (TBT) is a valuable synthetic amino acid derivative used in peptide synthesis to enhance stability and solubility.[1][2] Its tert-butyl group acts as a protecting group for the hydroxyl function of threonine, preventing unwanted side reactions during synthesis.[2][3] However, the successful incorporation of this modified amino acid must be rigorously verified. This guide provides an in-depth comparison of analytical methods to confirm the site-specific incorporation of O-tert-butyl-threonine, offering insights into the causality behind experimental choices and providing actionable protocols.
The Imperative of Verification
The introduction of ncAAs like TBT can significantly alter the physicochemical properties of a peptide or protein.[4] Incomplete incorporation or unintended modifications can lead to heterogeneous products with altered biological activity, immunogenicity, or stability. Therefore, robust analytical confirmation is not merely a quality control step but a foundational aspect of reliable research and drug development.
Comparative Analysis of Key Analytical Methods
The confirmation of O-tert-butyl-threonine incorporation relies on techniques that can discern mass changes, identify specific amino acid residues, and provide structural information. The primary methods employed are Mass Spectrometry, Edman Degradation, and Nuclear Magnetic Resonance (NMR) Spectroscopy. Each method offers distinct advantages and limitations.
| Method | Principle | Strengths | Limitations | Primary Application |
| Mass Spectrometry (MS) | Measures the mass-to-charge ratio of ionized molecules. | High sensitivity, speed, and ability to analyze complex mixtures. Can identify post-translational modifications. | Indirect sequencing information. Fragmentation can be complex. Hydrophobicity of TBT can pose challenges.[4][5] | High-throughput screening, confirmation of mass shifts, and peptide mapping. |
| Edman Degradation | Sequential removal and identification of N-terminal amino acids.[6][7] | Provides direct sequence information.[6] | Not suitable for N-terminally blocked peptides.[7][8] Can be challenging for modified amino acids not present in standard libraries.[9] | N-terminal sequencing of purified peptides. |
| NMR Spectroscopy | Exploits the magnetic properties of atomic nuclei. | Provides detailed structural and dynamic information in solution.[10][11] Can definitively identify and locate ncAAs.[12] | Lower sensitivity compared to MS. Requires larger sample amounts. Data analysis can be complex. | Detailed structural characterization of peptides and proteins containing ncAAs. |
In-Depth Methodologies and Experimental Causality
Mass Spectrometry: The Workhorse of Proteomics
Mass spectrometry is often the first line of analysis due to its sensitivity and speed.[13] The incorporation of O-tert-butyl-threonine results in a predictable mass increase in the peptide.
A typical bottom-up proteomics workflow is employed.[14]
Caption: Bottom-up proteomics workflow for MS analysis.
-
Proteolytic Digestion: Proteins are enzymatically digested into smaller peptides, which are more amenable to MS analysis.[14][15][16] Trypsin is the most commonly used protease as it cleaves C-terminal to lysine and arginine residues, typically producing peptides in the ideal mass range for MS/MS sequencing.[14][17] For peptides containing TBT, alternative or sequential digestion with other proteases like Glu-C or Asp-N might be necessary to generate peptides of optimal length for analysis and to ensure the modified residue is not at a cleavage site, which could inhibit digestion.[16][17]
-
Liquid Chromatography (LC) Separation: Reversed-phase high-performance liquid chromatography (RP-HPLC) is used to separate the peptide mixture before it enters the mass spectrometer.[15] The hydrophobic nature of the tert-butyl group on TBT can increase the retention time of the modified peptide on the C18 column, aiding in its separation from the unmodified counterpart.[4]
-
Tandem Mass Spectrometry (MS/MS): In MS/MS, peptides are selected, fragmented, and their fragment ions are analyzed. This provides sequence information. The fragmentation pattern of a peptide containing TBT will show a characteristic mass shift in the fragment ions containing the modification.
-
Denaturation and Reduction: Dissolve the protein sample in a denaturing buffer (e.g., 8 M urea in 50 mM Tris-HCl, pH 8.0). Add dithiothreitol (DTT) to a final concentration of 5 mM and incubate at 37°C for 1 hour to reduce disulfide bonds.
-
Alkylation: Cool the sample to room temperature and add iodoacetamide to a final concentration of 15 mM. Incubate in the dark for 30 minutes to alkylate the cysteine residues.
-
Digestion: Dilute the sample with 50 mM Tris-HCl (pH 8.0) to reduce the urea concentration to less than 2 M. Add trypsin at a 1:50 (enzyme:protein) ratio and incubate overnight at 37°C.[14]
-
Quenching: Stop the digestion by adding formic acid to a final concentration of 1%.
-
LC-MS/MS Analysis: Analyze the resulting peptide mixture by LC-MS/MS.
Edman Degradation: The Classic Sequencing Method
Edman degradation provides a direct way to determine the N-terminal sequence of a peptide.[6][7] It involves a stepwise chemical process that removes and identifies one amino acid at a time from the N-terminus.[6]
Caption: Workflow for Edman degradation.
-
Phenylisothiocyanate (PITC) Coupling: PITC reacts with the free N-terminal amino group under alkaline conditions to form a phenylthiocarbamoyl (PTC) derivative.[7]
-
Cleavage and Conversion: The PTC-amino acid is then cleaved from the peptide under acidic conditions and converted to a more stable phenylthiohydantoin (PTH) derivative.[7][18]
-
HPLC Analysis: The PTH-amino acid is identified by comparing its retention time on HPLC to a set of standards.[9]
While powerful, Edman degradation can be challenging for modified amino acids.[9] A standard for PTH-O-tert-butyl-threonine would be required for unambiguous identification. However, the absence of the expected native threonine at a specific cycle, coupled with the MS data, can provide strong evidence of incorporation.
Edman degradation is not effective if the N-terminus of the peptide is chemically blocked (e.g., by acetylation).[7][8] The process is also generally limited to sequencing peptides of up to 30-50 amino acids.[7]
NMR Spectroscopy: The Structural Gold Standard
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the three-dimensional structure of proteins and peptides in solution.[10][11] It can provide unambiguous confirmation of the incorporation and location of unnatural amino acids.[19][12]
Caption: General workflow for NMR analysis.
-
Isotopic Labeling: For larger peptides and proteins, isotopic labeling (e.g., with ¹³C and ¹⁵N) is often necessary to simplify the spectra and facilitate resonance assignment. The incorporation of an isotopically labeled O-tert-butyl-threonine can provide a unique spectral signature.
-
Multidimensional NMR: Two-dimensional (2D) and three-dimensional (3D) NMR experiments are used to resolve overlapping signals and establish through-bond and through-space connectivities between atoms. The distinct chemical shifts of the tert-butyl protons of TBT can be readily identified in a 2D Total Correlation Spectroscopy (TOCSY) or Nuclear Overhauser Effect Spectroscopy (NOESY) spectrum, confirming its presence and allowing for its specific assignment within the peptide sequence.
While NMR provides the most detailed information, its lower sensitivity and the complexity of data analysis make it less suitable for high-throughput applications.[20]
A Self-Validating Approach
For unequivocal confirmation, a multi-pronged approach is recommended.
-
Initial Screening with MS: Use high-resolution mass spectrometry to confirm the correct mass of the peptide, indicating the successful incorporation of O-tert-butyl-threonine.
-
Peptide Mapping with LC-MS/MS: Perform proteolytic digestion followed by LC-MS/MS to pinpoint the location of the modification within the peptide sequence.
-
Confirmatory Sequencing with Edman Degradation: For N-terminally accessible peptides, Edman degradation can provide direct sequence confirmation.
-
Detailed Structural Validation with NMR: When structural integrity is critical, NMR spectroscopy offers the most definitive evidence of incorporation and can reveal any conformational changes induced by the nCAA.
By combining these methods, researchers can build a self-validating system that provides a high degree of confidence in the successful and site-specific incorporation of O-tert-butyl-threonine.
References
-
MetwareBio. Edman Degradation: A Classic Protein Sequencing Technique. [Link]
-
Luo, J. et al. (2014). In vivo incorporation of unnatural amino acids to probe structure, dynamics and ligand binding in a large protein by Nuclear Magnetic Resonance spectroscopy. PMC - NIH. [Link]
-
Mishra, S. K. (2018). NMR Analysis of Unnatural Amino Acids in Natural Antibiotics. IntechOpen. [Link]
-
Wang, Y. et al. (2021). NMR Studies of Large Protein Dynamics Using Unnatural Amino Acids. Chinese Journal of Magnetic Resonance. [Link]
-
Geierstanger, B. H. et al. (2008). Site-specific labeling of proteins with NMR-active unnatural amino acids. Journal of Biomolecular NMR. [Link]
-
Promega Connections. (2021). How Can You Improve Protein Digests for Mass Spectrometry Analysis?. [Link]
-
Russell, D. H. et al. (2004). EDMAN SEQUENCING RESEARCH GROUP 2004 STUDY: MODIFIED AMINO ACIDS IN EDMAN SEQUENCING. PMC - NIH. [Link]
-
Wikipedia. Edman degradation. [Link]
-
Kuschert, S. et al. (2023). Facilitating the structural characterisation of non-canonical amino acids in biomolecular NMR. Magnetic Resonance. [Link]
-
Findlay, J. B. C. & Geisow, M. J. (Eds.). (1989). Peptide Sequencing by Edman Degradation. EHU. [Link]
-
Loo, R. R. O. & Loo, J. A. (2017). Engineering Proteases for Mass Spectrometry-Based Post Translational Modification Analyses. PubMed. [Link]
-
Wu, L. et al. (2016). 4,4,4-trifluoro-N-Fmoc-O-tert-butyl-threonine and their Racemization-free Incorporation into Oligopeptides via Solid-phase Synthesis. NIH. [Link]
- CN110790673A - Method for preparing O-tert-butyl-L-threonine tert-butyl ester - Google P
- Synthesis method for O-tert-Butyl-L-threonine tert-butyl ester acetate salt - Google P
-
Rogers, C. L. (2015). MCLAFFERTY REARRANGEMENT OF PEPTIDES AND SUBSTITUENT EFFECTS ON PEPTIDE FRAGMENTATION: THEORETICAL AND EXPERIMENTAL INVESTIGATIO. SOAR. [Link]
-
Zhang, Z. et al. (2014). Overview of peptide and protein analysis by mass spectrometry. PubMed. [Link]
-
Lu, Y. et al. (2019). Advances and Challenges in Cell-Free Incorporation of Unnatural Amino Acids Into Proteins. Frontiers in Chemistry. [Link]
-
Waters. (2019). Amino Acid Analysis: Challenges and Solutions. [Link]
-
Audain, E. et al. (2017). Quantifying Steric and Hydrophobic Influence of Non-Standard Amino Acids in Proteins That Undergo Post-Translational Modifications. Science Publishing Group. [Link]
-
Wei, L. et al. (2021). Effect of non-natural hydrophobic amino acids on the efficacy and properties of the antimicrobial peptide C18G. NIH. [Link]
-
Streu, K. L. & Vromen, A. (2021). Evaluation of endogenous peptide stereochemistry using liquid chromatography-mass spectrometry-based spiking experiments. PubMed Central. [Link]
-
Aapptec Peptides. Fmoc-Thr(tBu)-OH [71989-35-0]. [Link]
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. nbinno.com [nbinno.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Effect of non-natural hydrophobic amino acids on the efficacy and properties of the antimicrobial peptide C18G - PMC [pmc.ncbi.nlm.nih.gov]
- 5. dmpkservice.wuxiapptec.com [dmpkservice.wuxiapptec.com]
- 6. Edman Degradation: A Classic Protein Sequencing Technique - MetwareBio [metwarebio.com]
- 7. Edman degradation - Wikipedia [en.wikipedia.org]
- 8. Protein Sequencing of Edman Degradation - Creative Proteomics Blog [creative-proteomics.com]
- 9. EDMAN SEQUENCING RESEARCH GROUP 2004 STUDY: MODIFIED AMINO ACIDS IN EDMAN SEQUENCING - PMC [pmc.ncbi.nlm.nih.gov]
- 10. In vivo incorporation of unnatural amino acids to probe structure, dynamics and ligand binding in a large protein by Nuclear Magnetic Resonance spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. NMR Analysis of Unnatural Amino Acids in Natural Antibiotics | Springer Nature Experiments [experiments.springernature.com]
- 12. kops.uni-konstanz.de [kops.uni-konstanz.de]
- 13. Overview of peptide and protein analysis by mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Protease Digestion for Mass Spectrometry | Protein Digest Protocols [worldwide.promega.com]
- 15. neb.com [neb.com]
- 16. Protein Digestion for Mass Spectrometry | Thermo Fisher Scientific - US [thermofisher.com]
- 17. promegaconnections.com [promegaconnections.com]
- 18. ehu.eus [ehu.eus]
- 19. NMR Studies of Large Protein Dynamics Using Unnatural Amino Acids [magres.apm.ac.cn]
- 20. mr.copernicus.org [mr.copernicus.org]
A Comparative Guide to the Stability of Threonine Protecting Groups in Peptide Synthesis
For researchers, scientists, and professionals in drug development, the meticulous construction of peptides is a foundational process. The success of solid-phase peptide synthesis (SPPS) hinges on a robust and orthogonal protecting group strategy. The hydroxyl side chain of threonine, a common residue, presents a critical checkpoint; its improper protection can lead to deleterious side reactions, primarily O-acylation, which compromises the yield and purity of the final peptide.[1]
This guide provides an in-depth comparison of the most common protecting groups for the threonine side chain, focusing on their stability under the distinct chemical environments of the two dominant SPPS strategies: Boc/Bzl and Fmoc/tBu. We will delve into the causality behind protecting group selection, provide supporting data, and present detailed experimental protocols to inform your synthetic strategy.
The Strategic Importance of Orthogonality
In peptide synthesis, protecting groups are classified as either "temporary" for the α-amino terminus or "permanent" for the side chains.[2] An ideal protecting group strategy is orthogonal , meaning that the temporary and permanent groups can be removed under distinct chemical conditions without affecting one another.[3][4] This principle is the cornerstone of modern SPPS and dictates the choice of protection for every residue, including threonine.
The two primary orthogonal systems in SPPS are:
-
Fmoc/tBu Strategy: This approach uses the base-labile 9-fluorenylmethyloxycarbonyl (Fmoc) group for Nα-protection and acid-labile groups, such as tert-butyl (tBu), for side-chain protection.[3][5] The Fmoc group is typically removed with a solution of 20% piperidine in DMF, while the side-chain protecting groups and the resin linkage are cleaved simultaneously in a final step with a strong acid, commonly trifluoroacetic acid (TFA).[1][6]
-
Boc/Bzl Strategy: This older, yet still reliable, method employs the acid-labile tert-butoxycarbonyl (Boc) group for the Nα-terminus and benzyl (Bzl) based groups for side-chain protection.[3][7] A key distinction is the use of different acid strengths for deprotection; Boc is removed by moderate acids like TFA, while the more robust benzyl-based groups require a very strong acid, such as hydrofluoric acid (HF), for cleavage.[5][8][9]
Core Threonine Side-Chain Protecting Groups: A Head-to-Head Comparison
The choice of protecting group for threonine's hydroxyl function is directly dictated by the chosen SPPS strategy. The most prevalent options are the tert-butyl (tBu) ether, primarily for the Fmoc/tBu strategy, and the benzyl (Bzl) ether for the Boc/Bzl strategy.[2][7][10]
Tert-Butyl (tBu) Ether: The Fmoc Strategy Workhorse
The tert-butyl group is the industry standard for protecting the threonine side chain in Fmoc-based SPPS. Its popularity stems from its high stability to the basic conditions required for the repeated cleavage of the Nα-Fmoc group.[1]
Key Characteristics:
-
Stability: The tBu ether is exceptionally stable to the 20% piperidine/DMF solution used for Fmoc deprotection, ensuring the integrity of the threonine side chain throughout the synthesis cycles.[11][12]
-
Cleavage: It is readily cleaved under the strong acidic conditions of the final deprotection step, typically a cocktail containing 95% TFA.
-
Disadvantages: A potential drawback arises during the final cleavage. The liberated tert-butyl cation is a reactive electrophile that can alkylate sensitive residues in the peptide sequence, such as tryptophan or methionine.[11] This necessitates the inclusion of "scavenger" reagents, like triisopropylsilane (TIS) and water, in the cleavage cocktail to trap these cations.
Benzyl (Bzl) Ether: The Boc Strategy Standard
In the context of Boc-based SPPS, the benzyl ether is the protecting group of choice for threonine.[7][10] It offers the requisite stability to the mild acid used for Boc group removal.
Key Characteristics:
-
Stability: The Bzl group is stable to the repetitive treatments with TFA used to deprotect the Nα-Boc group.[7] While both Boc and Bzl groups are cleaved by acid, their differing lability allows for selective removal, a concept sometimes referred to as "quasi-orthogonality".[3]
-
Cleavage: Removal of the Bzl group requires much stronger acidic conditions than for Boc, typically treatment with liquid HF.[13] Alternatively, catalytic hydrogenolysis (e.g., H₂, Pd/C) can be used, provided the peptide does not contain other reducible groups.
-
Disadvantages: The use of hazardous HF requires specialized equipment and careful handling. Furthermore, under acidic conditions, a side reaction known as an N-O acyl shift can occur for peptides containing threonine or serine.[8]
Trityl (Trt) Ether: A Labile Alternative in Fmoc Chemistry
The trityl group is a more acid-sensitive alternative to the tBu group in Fmoc-SPPS.[1] This increased lability can be advantageous in specific scenarios.
Key Characteristics:
-
Stability: The Trt group is stable to the basic conditions of Fmoc removal.
-
Cleavage: It is significantly more acid-labile than the tBu group and can often be cleaved with milder TFA concentrations.[1] This can be beneficial for peptides containing other acid-sensitive modifications.
-
Advantages: For the synthesis of protected peptide fragments on hyper-acid-labile resins (like 2-chlorotrityl chloride resin), the Trt group can be cleaved while tBu groups remain intact.[10]
Quantitative Stability Data Summary
The stability of a protecting group is not merely a qualitative attribute; it is a quantitative measure that dictates its suitability for a given synthetic strategy. The following table summarizes the stability of the key threonine protecting groups under the conditions they are designed to withstand.
| Protecting Group | Structure | Primary SPPS Strategy | Stability to Nα-Deprotection Conditions | Final Cleavage Conditions |
| tert-Butyl (tBu) | -O-C(CH₃)₃ | Fmoc/tBu | Stable to 20% piperidine in DMF | Strong Acid (e.g., 95% TFA) |
| Benzyl (Bzl) | -O-CH₂-Ph | Boc/Bzl | Stable to moderate acid (e.g., 25-50% TFA in DCM)[7] | Strong Acid (e.g., HF) or Hydrogenolysis[7][8] |
| Trityl (Trt) | -O-C(Ph)₃ | Fmoc/tBu | Stable to 20% piperidine in DMF | Mild to Strong Acid (e.g., 1-95% TFA)[1][14] |
Note: Stability is defined as the resistance to cleavage during the repeated Nα-deprotection steps throughout the peptide synthesis.
Experimental Protocols
To provide a practical context for this comparison, we present generalized protocols for key experimental workflows.
Protocol 1: Stability Test of O-tBu-Threonine under Basic Conditions
This experiment quantifies the stability of the tBu protecting group to the conditions used for Fmoc deprotection.
Objective: To determine the percentage of Fmoc-Thr(tBu)-OH that remains intact after prolonged exposure to 20% piperidine in DMF.
Methodology:
-
Sample Preparation: Dissolve a known quantity of Fmoc-Thr(tBu)-OH in a 20% (v/v) solution of piperidine in DMF to a final concentration of 10 mg/mL.
-
Incubation: Maintain the solution at room temperature.
-
Time Points: At various time intervals (e.g., 0, 1, 2, 4, 8, and 24 hours), withdraw an aliquot of the solution.
-
Quenching: Immediately quench the reaction by diluting the aliquot in a mobile phase solution (e.g., 50:50 acetonitrile:water with 0.1% TFA) to prevent further deprotection.
-
Analysis: Analyze the quenched samples by Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC), monitoring at a wavelength of 265 nm.
-
Quantification: Calculate the peak area of the intact Fmoc-Thr(tBu)-OH at each time point. The stability is expressed as the percentage of the initial peak area remaining.
Expected Outcome: The tBu group is expected to be highly stable, with minimal (<1-2%) cleavage observed even after 24 hours, demonstrating its suitability for Fmoc-SPPS.
Protocol 2: Standard Coupling of Fmoc-Thr(tBu)-OH in SPPS
This protocol outlines the standard procedure for incorporating a tBu-protected threonine residue into a growing peptide chain on a solid support.[6][12]
Reagents:
-
Peptide-resin with a free N-terminal amine
-
Fmoc-Thr(tBu)-OH (4 equivalents relative to resin loading)
-
Activating agent, e.g., HBTU (3.9 equivalents)
-
Base, e.g., DIPEA (8 equivalents)
-
DMF (peptide synthesis grade)
Procedure:
-
Resin Preparation: Swell the peptide-resin in DMF. Ensure the previous Fmoc group has been removed to expose the free amine.
-
Activation: In a separate vessel, dissolve Fmoc-Thr(tBu)-OH and HBTU in DMF. Add DIPEA to the solution to begin the activation. Allow to pre-activate for a few minutes.[6]
-
Coupling: Add the activated amino acid solution to the peptide-resin. Agitate the mixture for 1-2 hours at room temperature to facilitate the coupling reaction.[1][6]
-
Washing: After the coupling period, drain the reaction solution. Wash the peptide-resin extensively with DMF to remove unreacted reagents and by-products.[6]
-
Capping (Optional): To block any unreacted amine groups, a capping step with acetic anhydride can be performed.
-
Progression: The resin is now ready for the next cycle of Fmoc deprotection and coupling.
Visualization of Key Workflows
To further clarify the strategic decisions and processes involved, the following diagrams illustrate the selection logic and a typical experimental workflow.
Caption: Decision logic for selecting a threonine protecting group.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Protecting Groups in Peptide Synthesis: A Detailed Guide - Creative Peptides [creative-peptides.com]
- 3. biosynth.com [biosynth.com]
- 4. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. Boc / Bzl Solid Phase Synthesis - Sunresin [seplite.com]
- 10. peptide.com [peptide.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. HF cleavage and deprotection procedures for peptides synthesized using a Boc/Bzl strategy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Protocols for the Fmoc SPPS of Cysteine-Containing Peptides [sigmaaldrich.com]
A Senior Application Scientist's Comparative Guide to N-((Benzyloxy)carbonyl)-O-(tert-butyl)-L-threonine in Modern Peptide Synthesis
For the discerning researcher in peptide chemistry and drug development, the choice of protecting groups is not merely a tactical decision but a strategic one that dictates the efficiency, purity, and ultimate success of a synthetic campaign. This guide provides an in-depth comparison of N-((Benzyloxy)carbonyl)-O-(tert-butyl)-L-threonine (Cbz-Thr(tBu)-OH), placing its utility in the context of contemporary alternatives and offering field-proven insights into its application.
The Strategic Imperative of Orthogonal Protection: The Cbz/tBu Partnership
Threonine, with its nucleophilic hydroxyl side chain, presents a critical challenge in peptide synthesis. Unprotected, this hydroxyl group can lead to undesirable side reactions, primarily O-acylation, during the coupling of subsequent amino acids, resulting in branched impurities and diminished yields.[1] The core utility of Cbz-Thr(tBu)-OH lies in its robust, orthogonal protection scheme.
-
N-α-protection: The benzyloxycarbonyl (Cbz or Z) group guards the alpha-amino terminus. Historically a cornerstone of solution-phase synthesis, its defining feature is its stability to both acidic and basic conditions commonly used for other protecting groups.[2][3] It is typically removed under neutral conditions via catalytic hydrogenation (e.g., H₂ over a palladium catalyst).[4][5]
-
O-side chain protection: The tert-butyl (tBu) ether shields the side-chain hydroxyl group. The tBu group is highly stable to the catalytic hydrogenation conditions used to remove the Cbz group and the basic conditions used to cleave Fmoc groups.[6] Its removal requires strong acidic conditions, most commonly with trifluoroacetic acid (TFA).[1][7]
This orthogonality—the ability to remove one protecting group in the presence of the other under distinct, non-interfering conditions—is the foundational principle that makes this reagent a powerful tool for specific synthetic strategies, such as the synthesis of protected peptide fragments destined for further condensation.[4][6]
Caption: Orthogonal deprotection of Cbz-Thr(tBu)-OH.
Performance Comparison with Key Alternatives
While Cbz-Thr(tBu)-OH is a robust reagent, its practical application must be weighed against the current standards in peptide synthesis, particularly those used in automated Solid-Phase Peptide Synthesis (SPPS). The dominant strategy today is Fmoc-based chemistry.[8]
| Feature | Cbz-Thr(tBu)-OH | Fmoc-Thr(tBu)-OH | Fmoc-Thr(Trt)-OH | Boc-Thr(Bzl)-OH |
| N-α Protection | Cbz (Benzyloxycarbonyl) | Fmoc (9-Fluorenylmethyloxycarbonyl) | Fmoc (9-Fluorenylmethyloxycarbonyl) | Boc (tert-Butoxycarbonyl) |
| Side-Chain Protection | tBu (tert-Butyl) | tBu (tert-Butyl) | Trt (Trityl) | Bzl (Benzyl) |
| N-α Deprotection | Catalytic Hydrogenation (H₂/Pd-C)[4] | 20% Piperidine in DMF (Base)[1] | 20% Piperidine in DMF (Base)[1] | Strong Acid (e.g., TFA)[2] |
| Side-Chain Deprotection | Strong Acid (e.g., TFA)[7] | Strong Acid (e.g., TFA)[1] | Milder Acid (e.g., low % TFA)[1] | Strong Acid (HF) or Hydrogenolysis[6] |
| Primary Application | Solution-phase synthesis, Fragment condensation | Gold standard for Fmoc-SPPS[1][9] | Fmoc-SPPS, useful for acid-sensitive peptides | Boc-SPPS |
| Key Advantage | Robustness; Orthogonal to Fmoc/Boc; Neutral deprotection of N-α group[2] | High efficiency in automated SPPS; Milder N-α deprotection conditions | Side chain is more acid-labile than tBu, allowing for selective deprotection[1] | Established methodology for Boc-SPPS |
| Key Disadvantage | Hydrogenation is incompatible with some functional groups (e.g., Cys, Met) and not suited for standard SPPS[2] | Potential for side reactions with tBu cation during final cleavage; can contribute to aggregation[1] | Trt group is bulky; potential for premature cleavage in highly acid-sensitive sequences | Requires harsh final cleavage conditions (HF); Bzl side-chain deprotection is not orthogonal to Cbz |
Expert Analysis:
The primary reason for the dominance of Fmoc-Thr(tBu)-OH in modern research is its seamless integration into the automated SPPS workflow.[9] The base-labile Fmoc group allows for repeated cycles of deprotection and coupling on a solid support without cleaving the acid-labile side-chain protecting groups or the resin linker.[3]
Cbz-Thr(tBu)-OH , by contrast, finds its niche in more classical, often solution-phase, strategies. Its key advantage is the mild, neutral condition of N-α deprotection via hydrogenolysis, which is invaluable when the peptide contains acid- or base-sensitive functionalities that would be compromised by TFA or piperidine, respectively.[5] However, this same deprotection method makes it unsuitable for standard SPPS, where the catalyst cannot easily access the resin-bound peptide and may be poisoned by sulfur-containing residues like methionine or cysteine.
The choice between side-chain protection with tert-Butyl (tBu) and Trityl (Trt) is a finer tactical point. The tBu group is robust and reliable, requiring a high concentration of TFA for cleavage.[1] The Trt group is significantly more acid-labile, allowing for its removal under milder acidic conditions, which can be beneficial when synthesizing peptides with other acid-sensitive modifications.[1]
Experimental Workflows & Protocols
Trustworthy protocols are self-validating. The following methodologies are generalized from standard practices and should be optimized for specific sequences and substrates.
Protocol 1: Coupling of Cbz-Thr(tBu)-OH in Solution-Phase Synthesis
This protocol describes the coupling of Cbz-Thr(tBu)-OH to an amino acid ester (e.g., H-Gly-OMe).
Caption: General workflow for solution-phase peptide coupling.
Methodology:
-
Dissolution: Dissolve Cbz-Thr(tBu)-OH (1.0 eq) and the amine component (e.g., H-Gly-OMe·HCl, 1.0 eq) in an appropriate anhydrous solvent (e.g., DMF or CH₂Cl₂).
-
Neutralization: If the amine is a hydrochloride salt, add a tertiary base like N,N-Diisopropylethylamine (DIPEA) (1.1 eq) and stir for 10 minutes at 0 °C.
-
Activation: In a separate flask, or in the same pot, add a coupling reagent such as HBTU (1.1 eq) and an additional equivalent of DIPEA (1.1 eq).
-
Reaction: Allow the reaction to stir at 0 °C for 30 minutes and then warm to room temperature. Monitor progress by Thin Layer Chromatography (TLC) or LC-MS. The reaction is typically complete within 2-4 hours.
-
Work-up: Quench the reaction with water. Extract the product into an organic solvent (e.g., ethyl acetate). Wash the organic layer sequentially with dilute acid (e.g., 1N HCl), saturated NaHCO₃, and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the resulting crude peptide by column chromatography on silica gel.
Protocol 2: Selective Deprotection of the Cbz Group via Hydrogenolysis
This protocol removes the N-terminal Cbz group, leaving the tBu side-chain protection intact.[7]
Methodology:
-
Setup: Dissolve the Cbz-protected peptide in a suitable solvent (e.g., Methanol, Ethanol, or Ethyl Acetate) in a flask equipped with a stir bar.
-
Inert Atmosphere: Purge the flask with an inert gas like nitrogen or argon.
-
Catalyst Addition: Carefully add 10% Palladium on carbon (Pd/C) catalyst (approx. 5-10% by weight of the substrate).
-
Hydrogenation: Evacuate the inert gas and introduce hydrogen gas, typically by inflating a balloon with H₂ and attaching it to the flask. Stir the mixture vigorously at room temperature.
-
Monitoring: Monitor the reaction by TLC or LC-MS. The disappearance of the starting material typically occurs within 2-16 hours.
-
Filtration: Once complete, carefully purge the flask with nitrogen. Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the Celite pad with the reaction solvent to ensure complete product recovery.
-
Concentration: Remove the solvent from the filtrate under reduced pressure to yield the N-terminally deprotected peptide.
Protocol 3: Selective Deprotection of the O-tert-Butyl Group
This protocol removes the side-chain tBu group using strong acid, leaving the Cbz group intact.[7]
Methodology:
-
Reaction Setup: Dissolve the tBu-protected peptide in anhydrous dichloromethane (DCM).
-
Cooling: Cool the solution to 0 °C in an ice bath.
-
Reagent Addition: Slowly add a solution of Trifluoroacetic acid (TFA). A common cleavage cocktail is a mixture of TFA and DCM (e.g., 50-95% TFA v/v). To prevent side reactions from the resulting tert-butyl cation, a scavenger such as triisopropylsilane (TIS) can be added (e.g., TFA/TIS/Water, 95:2.5:2.5).[1]
-
Reaction: Stir the mixture at room temperature for 1-3 hours. Monitor by TLC or LC-MS.
-
Work-up: Upon completion, remove the solvent and excess TFA under reduced pressure (co-evaporation with toluene can help remove residual TFA). The crude peptide can then be precipitated and washed with cold diethyl ether.
Application in the Synthesis of Complex Bioactive Molecules
The strategic application of orthogonally protected threonine is critical in constructing complex biomolecules. For instance, O-tert-butyl-L-threonine derivatives have been instrumental in the synthesis of glycopeptide fragments of P-selectin glycoprotein ligand-1 (PSGL-1).[8] PSGL-1 is a key molecule involved in cell adhesion and inflammatory responses, making its synthetic fragments valuable tools for research and potential therapeutic development.[8]
In such a synthesis, a building block like Cbz-Thr(tBu)-OH could be used to introduce a threonine residue at a specific position within a peptide fragment. The Cbz group allows for solution-phase coupling strategies, while the tBu group ensures the hydroxyl moiety is protected until a late-stage global deprotection is desired.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Protecting Groups in Peptide Synthesis: A Detailed Guide - Creative Peptides [creative-peptides.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. peptide.com [peptide.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. nbinno.com [nbinno.com]
Safety Operating Guide
N-((Benzyloxy)carbonyl)-O-(tert-butyl)-L-threonine proper disposal procedures
A Guide to the Safe Disposal of N-((Benzyloxy)carbonyl)-O-(tert-butyl)-L-threonine
For Researchers, Scientists, and Drug Development Professionals
Immediate Safety and Hazard Assessment
Before handling Cbz-Thr(tBu)-OH for disposal, it is imperative to understand its potential hazards. While some safety data sheets (SDS) classify this compound as not hazardous, others indicate it can be a potential irritant to the eyes, respiratory system, and skin, and may be harmful if ingested.[1] Furthermore, an environmental hazard cannot be entirely excluded in the case of unprofessional handling or disposal, with some sources stating it is very toxic to aquatic life with long-lasting effects.[2]
Core Safety Precautions:
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses or goggles, chemical-resistant gloves (such as nitrile rubber with a thickness >0.11 mm), and a lab coat.[3] In case of dust formation, a protective mask is recommended.[1]
-
Ventilation: Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.[2][4]
-
Emergency Equipment: Ensure a safety shower and eye wash station are readily accessible.[1]
Waste Characterization and Segregation: The First Critical Step
Proper disposal begins with accurate waste characterization. Cbz-Thr(tBu)-OH is a protected amino acid, a type of chemical waste that requires careful handling.
Is it Hazardous Waste?
According to the Resource Conservation and Recovery Act (RCRA), a chemical waste is considered hazardous if it exhibits characteristics of ignitability, corrosivity, reactivity, or toxicity. While some SDS for similar protected amino acids do not classify them as hazardous under Regulation (EC) No 1272/2008, it is crucial to consult your institution's specific guidelines and local regulations.[3] Given the potential for environmental toxicity, it is best practice to manage Cbz-Thr(tBu)-OH as a hazardous chemical waste.
Segregation is Key:
Proper segregation prevents dangerous chemical reactions.[5]
-
Solid Waste: Collect solid Cbz-Thr(tBu)-OH waste in a designated, clearly labeled, and sealed container.
-
Contaminated Materials: Any items contaminated with Cbz-Thr(tBu)-OH, such as gloves, weighing paper, or pipette tips, should be disposed of as hazardous waste.[5]
-
Liquid Waste: If Cbz-Thr(tBu)-OH is dissolved in a solvent, the entire solution is considered hazardous waste. Do not mix with other solvent waste streams unless you have confirmed compatibility.
Step-by-Step Disposal Protocol
This protocol outlines the standard procedure for disposing of Cbz-Thr(tBu)-OH from a laboratory setting.
Materials Required:
-
Designated hazardous waste container (compatible material, sealable lid)
-
Hazardous waste labels
-
Personal Protective Equipment (PPE)
-
Spill containment kit
Procedure:
-
Container Preparation: Select a waste container that is compatible with Cbz-Thr(tBu)-OH. The container must be clean, dry, and in good condition.
-
Labeling: Immediately label the waste container with a hazardous waste tag. The label should include:
-
The words "Hazardous Waste"
-
The full chemical name: this compound
-
The associated hazards (e.g., "Irritant," "Environmental Hazard")
-
The date of accumulation
-
-
Waste Accumulation:
-
For solid waste, carefully transfer the Cbz-Thr(tBu)-OH into the labeled container, avoiding the creation of dust.[2]
-
For contaminated labware (e.g., glassware), rinse with a suitable solvent and collect the rinsate as hazardous waste.
-
Keep the waste container securely closed when not in use.
-
-
Storage: Store the waste container in a designated Satellite Accumulation Area (SAA). The SAA must be at or near the point of generation and under the control of the laboratory personnel.[6] Ensure the storage area is away from heat sources and incompatible materials.[5]
-
Disposal Request: Once the container is full or the accumulation time limit is reached (as per your institution's policy and local regulations), arrange for pickup by your institution's Environmental Health and Safety (EHS) department or a licensed professional waste disposal service.[2][7]
Spill and Emergency Procedures
In the event of a spill, prompt and appropriate action is crucial to mitigate risks.
For a Small Spill:
-
Alert Personnel: Notify others in the immediate area of the spill.
-
Containment: If it is safe to do so, prevent the spread of the powder.
-
Cleanup:
-
Wear your full PPE.
-
Gently sweep or scoop the spilled material into a designated waste container. Avoid creating dust.[2]
-
Clean the spill area with a damp cloth or paper towel.
-
Dispose of all cleanup materials as hazardous waste.
-
-
Decontamination: Wash your hands and any affected skin areas thoroughly with soap and water.
For a Large Spill:
-
Evacuate: Immediately evacuate the area.
-
Isolate: Close the doors to the affected area to prevent the spread of dust.
-
Notify: Contact your institution's EHS or emergency response team immediately.
Regulatory Framework: A Brief Overview
The disposal of laboratory chemical waste in the United States is primarily governed by the Environmental Protection Agency (EPA) under RCRA and the Occupational Safety and Health Administration (OSHA).[5][6]
| Regulation | Key Requirements for Laboratories |
| EPA (RCRA) | Generator status determination (VSQG, SQG, LQG), proper waste identification, labeling, and storage in Satellite Accumulation Areas.[6] |
| OSHA | Requires a written Chemical Hygiene Plan (CHP), employee training on hazards and safe handling, and provision of appropriate PPE.[8][9] |
Laboratories in academic institutions may have the option to operate under Subpart K of the RCRA regulations, which provides alternative, more flexible requirements for managing hazardous waste.[10][11]
Disposal Decision Workflow
Sources
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. peptide.com [peptide.com]
- 3. carlroth.com [carlroth.com]
- 4. md.rcm.upr.edu [md.rcm.upr.edu]
- 5. usbioclean.com [usbioclean.com]
- 6. medlabmag.com [medlabmag.com]
- 7. tcichemicals.com [tcichemicals.com]
- 8. osha.gov [osha.gov]
- 9. osha.gov [osha.gov]
- 10. epa.gov [epa.gov]
- 11. EPA tweaks hazardous waste rules for academic labs | News | Chemistry World [chemistryworld.com]
A Senior Application Scientist's Guide to Handling N-((Benzyloxy)carbonyl)-O-(tert-butyl)-L-threonine: From Benchtop to Disposal
Welcome to your comprehensive guide on the safe and effective handling of N-((Benzyloxy)carbonyl)-O-(tert-butyl)-L-threonine (Z-Thr(tBu)-OH). As a protected amino acid, this reagent is a cornerstone in the precise art of peptide synthesis.[1][] Its dual-protection scheme, featuring the acid-labile tert-butyl group and the hydrogenolysis-sensitive benzyloxycarbonyl (Cbz or Z) group, allows for strategic, orthogonal deprotection in complex synthetic routes.[3][4]
This document moves beyond a simple checklist. It provides the critical context, procedural steps, and disposal plans necessary to ensure both the integrity of your research and the safety of your laboratory personnel. We will delve into the causality behind each recommendation, empowering you to make informed safety decisions.
Foundational Safety: Hazard Assessment and Core Principles
While this compound and similar protected amino acids are not classified as hazardous substances under most regulations, they demand meticulous handling.[5][6] The primary risks are not from acute toxicity but from the physical nature of the compound and potential reactions.
-
Inhalation: As a fine, crystalline powder, the primary physical hazard is the potential for aerosolization and inhalation during handling, particularly weighing.[7][8] This can lead to respiratory tract irritation.
-
Contact: Direct contact with the skin and eyes may cause irritation.[9]
-
Chemical Reactivity: The protecting groups, while stable under storage conditions, are designed to be removed. Understanding the conditions for their removal (e.g., strong acids for the tert-butyl group, catalytic hydrogenation for the Cbz group) is crucial for avoiding unintended reactions.[3][10]
A thorough risk assessment should be conducted before any procedure.[9] This involves evaluating the quantities being used, the specific manipulations involved, and the potential for spills or aerosol generation.
Personal Protective Equipment (PPE): Your First Line of Defense
The selection of appropriate PPE is the most direct way to mitigate exposure risks. The following table outlines the recommended PPE for various laboratory operations involving Z-Thr(tBu)-OH. Adherence to these standards is mandatory for ensuring personal and environmental safety.[11]
| Laboratory Task | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Receiving & Storage | Safety Glasses with Side-Shields | Nitrile Gloves | Lab Coat | Not generally required |
| Weighing Powder | Safety Glasses with Side-Shields | Nitrile Gloves | Lab Coat | Recommended if outside a fume hood or ventilated balance enclosure |
| Dissolving/Solution Prep | Chemical Splash Goggles | Nitrile Gloves (consider double-gloving) | Lab Coat | Not required if performed in a fume hood |
| Reaction Monitoring | Chemical Splash Goggles | Nitrile Gloves | Lab Coat | Not generally required |
| Spill Cleanup | Chemical Splash Goggles & Face Shield | Heavy-Duty Nitrile or Neoprene Gloves | Lab Coat or Chemical-Resistant Apron | NIOSH-approved respirator if significant dust is generated |
Causality Behind PPE Choices:
-
Eye Protection : Safety glasses with side-shields are the minimum requirement for any laboratory work to protect against minor splashes and flying particles.[8][11] Chemical splash goggles are essential when handling solutions, as they form a seal around the eyes, providing superior protection against splashes from any direction.[11]
-
Hand Protection : Nitrile gloves provide excellent protection against incidental contact with this type of chemical.[8][11] It is crucial to inspect gloves before use and to practice proper removal techniques to avoid contaminating your skin.[8] For tasks with a higher risk of splashing or when cleaning spills, using a double pair of gloves or more robust, reusable gloves is a prudent measure.
-
Body Protection : A lab coat protects your skin and personal clothing from contamination.[9] It should be fully buttoned to provide maximum coverage.
-
Respiratory Protection : While not typically needed for small-scale lab use within an engineering control like a fume hood, respiratory protection becomes critical if there's a potential to generate and inhale dust.[5] Always handle powdered chemicals in a fume hood or a ventilated enclosure to minimize this risk.[7][9]
Operational Protocol: A Step-by-Step Workflow for Safe Handling
This protocol provides a self-validating system for handling Z-Thr(tBu)-OH from receipt to disposal, ensuring safety and procedural integrity at every stage.
Step 1: Receiving and Storage
-
Inspect: Upon receipt, visually inspect the container for any damage or leaks.
-
Label: Ensure the manufacturer's label is intact and legible.
-
Store: Keep the container tightly closed in a cool, dark, and dry place.[7] Recommended storage temperatures are often between 2-8°C to ensure long-term stability.[8] Store away from strong oxidizing agents and acids.[5][7]
Step 2: Weighing and Preparation (Inside a Fume Hood)
-
Prepare Workspace: Ensure the fume hood sash is at the appropriate height. Decontaminate the work surface before and after use.
-
Don PPE: At a minimum, wear a lab coat, nitrile gloves, and safety glasses with side-shields.
-
Weigh Compound: Use anti-static weighing techniques to minimize powder dispersion.[9] Tare a clean, appropriate container on the balance. Carefully transfer the desired amount of Z-Thr(tBu)-OH using a clean spatula.
-
Close Securely: Immediately and securely close the main reagent container.
-
Clean Up: Carefully wipe down the spatula and the balance area with a damp cloth to collect any residual powder. Dispose of the cloth as chemical waste.
Step 3: Spill and Emergency Procedures
-
Skin/Eye Contact: In case of contact, immediately flush the affected area with copious amounts of water for at least 15 minutes.[5][9] Remove contaminated clothing and PPE. Seek medical attention if irritation develops or persists.[9]
-
Minor Spill (Powder):
-
Restrict access to the area.
-
Wearing appropriate PPE, gently cover the spill with a damp paper towel to avoid raising dust.
-
Carefully sweep up the material and place it into a sealed container labeled for chemical waste.[8]
-
-
Major Spill:
-
Evacuate the immediate area and alert laboratory personnel.
-
Follow your institution's emergency procedures for chemical spills.
-
Disposal Plan: Ensuring Environmental Responsibility
Proper disposal is a critical final step. Never dispose of Z-Thr(tBu)-OH or its containers in regular trash or down the drain.[8][9]
-
Chemical Waste : Collect all waste material (unused compound, contaminated materials like gloves and paper towels) in a designated, clearly labeled, and sealed container.[9]
-
Disposal Method : The waste must be disposed of through a licensed professional waste disposal service.[7][8] You may be able to dissolve the material in a combustible solvent for incineration in a chemical incinerator equipped with an afterburner and scrubber.[7]
-
Regulations : Always adhere to all federal, state, and local environmental regulations regarding chemical waste disposal.[7]
Visualizing the Workflow
To ensure clarity and reinforce the procedural flow, the following diagram outlines the complete, safe handling lifecycle for this compound.
Caption: Safe Handling Workflow for Protected Amino Acids.
References
-
Biovera. Laboratory Safety Guidelines for Peptide Handling. [Link]
-
AAPPTec, LLC. Safety Data Sheet. [Link]
-
Thermo Fisher Scientific. SAFETY DATA SHEET. [Link]
-
US EPA. Personal Protective Equipment. [Link]
-
CHEMM. Personal Protective Equipment (PPE). [Link]
-
Environmental Health and Safety. Personal Protective Equipment Requirements for Laboratories. [Link]
-
American Chemistry Council. Protective Equipment. [Link]
-
Master Organic Chemistry. Protecting Groups for Amines: Carbamates. [Link]
-
Master Organic Chemistry. Amine Protection and Deprotection. [Link]
-
The Journal of Organic Chemistry. O-Benzyl-N-tert-butyloxycarbonyl-L-threonine. [Link]
-
Suzhou Health Chemicals Co. This compound. [Link]
- Google Patents. CN110790673A - Method for preparing O-tert-butyl-L-threonine tert-butyl ester.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. assets.thermofisher.com [assets.thermofisher.com]
- 6. tcichemicals.com [tcichemicals.com]
- 7. spectrumchemical.com [spectrumchemical.com]
- 8. peptide.com [peptide.com]
- 9. biovera.com.au [biovera.com.au]
- 10. Amino protecting group—benzyloxycarbonyl (Cbz) [en.highfine.com]
- 11. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
